molecular formula C15H19NO2S B15612196 HJC0350

HJC0350

货号: B15612196
分子量: 277.4 g/mol
InChI 键: AFZWZVLPIMHLSE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

HJC0350 is a useful research compound. Its molecular formula is C15H19NO2S and its molecular weight is 277.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,4-dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-10-6-12(3)15(13(4)7-10)19(17,18)16-9-11(2)8-14(16)5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZWZVLPIMHLSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

HJC0350: A Technical Guide to its Mechanism of Action as a Selective EPAC2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HJC0350 is a potent and selective small-molecule antagonist of Exchange Protein Directly Activated by cAMP 2 (EPAC2), a crucial guanine (B1146940) nucleotide exchange factor (GEF) involved in diverse cellular processes. This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its molecular interactions, its effects on signaling pathways, and the experimental methodologies used for its characterization. The information presented is intended to support further research and development of EPAC2-targeted therapeutics.

Core Mechanism of Action

This compound functions as a competitive antagonist at the cyclic AMP (cAMP) binding site of the EPAC2 protein.[1] In its inactive state, the catalytic activity of EPAC2 is autoinhibited. The binding of the second messenger cAMP induces a conformational change in EPAC2, relieving this autoinhibition and allowing it to act as a GEF for the small GTPases Rap1 and Rap2. This compound selectively binds to EPAC2, preventing the cAMP-induced conformational change and thereby inhibiting its GEF activity.[1][2] This action is highly specific, as this compound does not significantly inhibit the activity of the closely related isoform EPAC1 or the other major downstream effector of cAMP, Protein Kinase A (PKA).[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound

ParameterTargetValueAssay TypeReference
IC50EPAC20.3 µM8-NBD-cAMP Competition Assay[1][3][4]
Potency vs. cAMPEPAC2~133-fold more potent8-NBD-cAMP Competition Assay[1]

Table 2: Selectivity Profile of this compound

TargetConcentration of this compoundEffectAssay TypeReference
EPAC125 µMNo inhibitionRap1-GDP Exchange Assay[1]
PKANot specifiedNo inhibition of cAMP-mediated activationNot specified[2]

Table 3: Cellular Activity of this compound

Cell LineAssayConcentration of this compoundEffectReference
HEK293/EPAC2-FLFRET Assay10 µMComplete inhibition of 007-AM induced FRET decrease[1]
HEK293/EPAC1-FLFRET Assay10 µMNo effect on 007-AM induced FRET decrease[1]

Signaling Pathway

This compound directly interferes with the cAMP-EPAC2-Rap1 signaling axis. This pathway is initiated by the elevation of intracellular cAMP levels by adenylyl cyclases, which are often activated by G-protein coupled receptors (GPCRs). The subsequent activation of EPAC2 by cAMP leads to the activation of Rap1, which in turn modulates a variety of downstream cellular functions, including cell adhesion, exocytosis, and gene expression.

EPAC2_Signaling_Pathway cluster_upstream Upstream Activation cluster_target This compound Target cluster_downstream Downstream Effectors GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC EPAC2_inactive EPAC2 (Inactive) cAMP->EPAC2_inactive Binds & Activates EPAC2_active EPAC2 (Active) EPAC2_inactive->EPAC2_active Rap1_GDP Rap1-GDP (Inactive) EPAC2_active->Rap1_GDP GEF Activity This compound This compound This compound->EPAC2_inactive Binds & Inhibits Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP Downstream Downstream Cellular Functions Rap1_GTP->Downstream Modulates

Figure 1. this compound inhibits the cAMP-EPAC2 signaling pathway.

Experimental Protocols

The following are detailed descriptions of the key experiments used to characterize the mechanism of action of this compound.

In Vitro 8-NBD-cAMP Competition Assay

This assay quantifies the ability of a test compound to compete with a fluorescent cAMP analog (8-NBD-cAMP) for binding to EPAC2.

  • Reagents:

    • Recombinant full-length EPAC2 protein

    • 8-NBD-cAMP (fluorescent cAMP analog)

    • This compound (or other test compounds)

    • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)

  • Procedure:

    • Prepare a solution of recombinant EPAC2 protein in the assay buffer.

    • In a microplate, add the EPAC2 protein solution to wells containing serial dilutions of this compound.

    • Add a fixed concentration of 8-NBD-cAMP to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Measure the fluorescence polarization or fluorescence intensity of 8-NBD-cAMP in each well using a plate reader.

    • The displacement of 8-NBD-cAMP by this compound results in a decrease in fluorescence polarization or a change in fluorescence intensity.

    • Calculate the IC50 value by plotting the percentage of inhibition against the concentration of this compound and fitting the data to a dose-response curve.

In Vitro Rap1-GDP Exchange Assay

This assay measures the GEF activity of EPAC1 and EPAC2 by monitoring the exchange of GDP for GTP on the small G-protein Rap1.

  • Reagents:

    • Recombinant EPAC1 or EPAC2 protein

    • Recombinant Rap1b protein

    • BODIPY-GDP (fluorescent GDP analog) or mant-GDP

    • GTPγS (a non-hydrolyzable GTP analog)

    • cAMP

    • This compound

    • Assay Buffer

  • Procedure:

    • Pre-load Rap1b with BODIPY-GDP by incubation.

    • In a microplate, combine the EPAC protein, cAMP, and this compound (or vehicle control).

    • Initiate the reaction by adding the BODIPY-GDP-loaded Rap1b.

    • Immediately add a large excess of GTPγS.

    • The EPAC-catalyzed exchange of BODIPY-GDP for GTPγS results in a decrease in fluorescence.

    • Monitor the fluorescence decrease over time using a fluorescence plate reader.

    • The rate of fluorescence decrease is proportional to the GEF activity of EPAC. Compare the rates in the presence and absence of this compound to determine the inhibitory effect.

Live-Cell FRET Imaging Assay

This cell-based assay uses a genetically encoded FRET (Förster Resonance Energy Transfer) sensor to monitor the activation of EPAC2 in living cells. The sensor typically consists of EPAC2 flanked by a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP).

  • Materials:

    • HEK293 cells stably or transiently expressing the EPAC2-FRET sensor (HEK293/EPAC2-FL).

    • Cell culture medium and reagents.

    • Fluorescence microscope equipped for FRET imaging.

    • 007-AM (a membrane-permeable EPAC-selective cAMP analog).

    • This compound.

  • Procedure:

    • Plate the HEK293/EPAC2-FL cells on a glass-bottom dish suitable for microscopy.

    • Pre-treat the cells with this compound (e.g., 10 µM) or vehicle control for a specified period.

    • Mount the dish on the fluorescence microscope stage.

    • Acquire baseline FRET images. In the inactive state of the EPAC2 sensor, the donor and acceptor are in close proximity, resulting in a high FRET signal.

    • Stimulate the cells with 007-AM to activate the EPAC2 sensor. This induces a conformational change that separates the donor and acceptor, leading to a decrease in the FRET signal.

    • Acquire time-lapse images to monitor the change in FRET ratio over time.

    • Compare the FRET change in cells pre-treated with this compound to the control cells to determine the inhibitory effect of this compound on EPAC2 activation in a cellular context.

FRET_Assay_Workflow Start Plate HEK293/EPAC2-FL Cells Pretreat Pre-treat with this compound or Vehicle Start->Pretreat Image_Baseline Acquire Baseline FRET Images (High FRET State) Pretreat->Image_Baseline Stimulate Stimulate with 007-AM Image_Baseline->Stimulate Image_Post_Stim Acquire Time-Lapse FRET Images Stimulate->Image_Post_Stim Analyze Analyze FRET Ratio Change Image_Post_Stim->Analyze

Figure 2. Workflow for the live-cell EPAC2 FRET assay.

In Vivo and Preclinical Data

To date, published in vivo data for this compound is limited. One study investigated its effect in a rat model of neonatal colorectal distension-induced visceral hypersensitivity. In this specific model, this compound did not significantly alter visceral nociception, in contrast to a non-selective EPAC1/2 inhibitor.[5] Further preclinical studies are required to fully elucidate the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound and to explore its therapeutic potential in various disease models where EPAC2 is implicated.

Conclusion

This compound is a valuable research tool for dissecting the physiological and pathological roles of the EPAC2 signaling pathway. Its high potency and selectivity make it a superior probe compared to less specific cAMP analogs or pan-EPAC inhibitors. The detailed mechanism of action and the experimental protocols provided herein offer a solid foundation for researchers and drug developers to further investigate EPAC2 as a therapeutic target and to advance the development of next-generation EPAC2 modulators.

References

An In-depth Technical Guide to the Molecular Target of HJC0350

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the molecular target of HJC0350, a potent and selective small molecule inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development and molecular pharmacology. This guide details the compound's target, its mechanism of action, quantitative binding data, and the experimental protocols used for its characterization.

Primary Molecular Target

The primary molecular target of this compound is Exchange protein directly activated by cAMP 2 (EPAC2) .[1][2][3][4] this compound functions as a potent and selective antagonist of EPAC2.[2][3] It exerts its inhibitory effect by selectively blocking the activation of EPAC2 induced by cyclic adenosine (B11128) monophosphate (cAMP).[1][4]

A key characteristic of this compound is its high selectivity for EPAC2 over the closely related isoform, EPAC1.[1] Furthermore, this compound does not inhibit the activation of another major downstream effector of cAMP, Protein Kinase A (PKA), underscoring its specific mechanism of action.[1][4]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound has been quantified through in vitro binding and cellular assays. The following table summarizes the key quantitative metrics.

CompoundTargetAssay TypeMetricValueNotes
This compound EPAC28-NBD-cAMP Competition BindingIC500.3 µM[1][2][3]
cAMPEPAC28-NBD-cAMP Competition BindingIC5040 µMThis compound is ~133-fold more potent than the natural ligand.[3]
This compoundEPAC1Rap1-GDP Exchange AssayInhibitionNo inhibition observed at 25 µM[2][4]
This compoundPKAPKA Activity AssayInhibitionNo inhibition of cAMP-mediated activation[3][4]

Signaling Pathway and Mechanism of Inhibition

EPAC2 is a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2. Upon binding of the second messenger cAMP, EPAC2 undergoes a conformational change that activates its GEF domain, leading to the exchange of GDP for GTP on Rap1/Rap2 and subsequent downstream signaling. This compound acts as a competitive antagonist, preventing cAMP from binding to and activating EPAC2, thereby inhibiting the activation of Rap proteins.

G cluster_upstream Upstream Activation cluster_pathway EPAC2 Signaling Pathway cluster_inhibition Inhibition by this compound AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Stimulus (e.g., GPCR) EPAC2_inactive EPAC2 (Inactive) cAMP->EPAC2_inactive Binds & Activates EPAC2_active EPAC2 (Active) EPAC2_inactive->EPAC2_active Rap_GDP Rap1-GDP EPAC2_active->Rap_GDP Promotes GDP-GTP Exchange Rap_GTP Rap1-GTP Rap_GDP->Rap_GTP Downstream Downstream Effectors Rap_GTP->Downstream Activates This compound This compound This compound->EPAC2_inactive Blocks cAMP Binding

Caption: this compound inhibits the EPAC2 signaling pathway.

Experimental Protocols

The characterization of this compound relied on specific biochemical and cell-based assays to determine its potency and selectivity.

This in vitro assay quantifies the ability of a compound to compete with a fluorescent cAMP analog for binding to the EPAC2 protein.

  • Objective: To determine the IC50 value of this compound for EPAC2.

  • Materials:

    • Recombinant EPAC2 protein.

    • 8-NBD-cAMP (N6-(2-(4-azido-2-nitrophenylamino)ethyl)-8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-cAMP), a fluorescent cAMP analog.

    • This compound at various concentrations.

    • Assay buffer and microplates.

  • Procedure:

    • Recombinant EPAC2 protein is incubated with a fixed concentration of 8-NBD-cAMP.

    • Serial dilutions of this compound (or unlabeled cAMP for comparison) are added to the mixture.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The fluorescence polarization or intensity is measured. Binding of the small, fluorescent 8-NBD-cAMP to the larger EPAC2 protein results in a high fluorescence signal.

    • Competitive binding by this compound displaces 8-NBD-cAMP, leading to a decrease in the fluorescence signal.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.[3][4]

This cell-based assay measures the activation of EPAC2 in living cells using a genetically encoded Fluorescence Resonance Energy Transfer (FRET) sensor.

  • Objective: To confirm the inhibitory activity of this compound on EPAC2 in a cellular context.

  • Methodology:

    • HEK293 cells are engineered to stably express an EPAC2-based FRET sensor (e.g., EPAC2-FL).[3] This sensor consists of EPAC2 flanked by two fluorescent proteins (e.g., CFP and YFP). In the inactive state, the sensor is in a "closed" conformation, bringing CFP and YFP in close proximity and resulting in a high FRET signal.

    • Upon activation by cAMP or a cAMP analog, the sensor undergoes a conformational change to an "open" state, increasing the distance between CFP and YFP and causing a decrease in the FRET signal.

    • The engineered HEK293 cells are pretreated with either vehicle or this compound (e.g., at 10 µM).[3][4]

    • The cells are then stimulated with a membrane-permeable EPAC-selective cAMP analog, such as 8-pCPT-2'-O-Me-cAMP (often abbreviated as 007-AM).[3]

    • The FRET ratio (e.g., YFP/CFP emission) is monitored over time using fluorescence microscopy.

    • Inhibition is observed as the ability of this compound to prevent the 007-AM-induced decrease in the FRET signal.[2][3][4]

G cluster_prep Cell Preparation cluster_treatment Treatment Groups cluster_stim Stimulation cluster_readout FRET Signal Readout node1 HEK293 cells expressing EPAC2 FRET sensor node2a Pre-treat with Vehicle node1->node2a node2b Pre-treat with this compound (10 µM) node1->node2b node3a Stimulate with 007-AM (EPAC Activator) node2a->node3a node3b Stimulate with 007-AM (EPAC Activator) node2b->node3b node4a High FRET -> Low FRET (EPAC2 Activation) node3a->node4a node4b High FRET remains High (Inhibition) node3b->node4b

Caption: Experimental workflow for the cellular FRET assay.

References

The Selective EPAC2 Antagonist HJC0350: A Technical Guide to its Mechanism and Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Exchange Protein Directly Activated by cAMP 2 (EPAC2) is a critical mediator of cyclic AMP signaling, playing a pivotal role in a myriad of cellular processes, including insulin (B600854) secretion, gene expression, and cell adhesion. Its isoform-specific functions make it an attractive target for therapeutic intervention. HJC0350 has emerged as a potent and selective small-molecule antagonist of EPAC2. This technical guide provides an in-depth overview of the this compound-EPAC2 signaling axis, detailing its mechanism of action, quantitative parameters of interaction, and comprehensive experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers investigating EPAC2 signaling and developing novel therapeutics targeting this pathway.

Introduction to the EPAC2 Signaling Pathway

Cyclic AMP (cAMP) is a ubiquitous second messenger that has traditionally been associated with the activation of Protein Kinase A (PKA). However, the discovery of Exchange Proteins Directly Activated by cAMP (EPACs) has unveiled a parallel PKA-independent signaling cascade. There are two isoforms of EPAC: EPAC1 and EPAC2, which are products of two distinct genes and exhibit different tissue distributions and cellular functions.

The canonical EPAC2 signaling pathway is initiated by the binding of cAMP to its regulatory domain. This binding event induces a conformational change in the EPAC2 protein, which alleviates autoinhibition and activates its guanine (B1146940) nucleotide exchange factor (GEF) activity. The activated GEF domain of EPAC2 then facilitates the exchange of GDP for GTP on small G-proteins of the Rap family, primarily Rap1 and Rap2. The GTP-bound form of Rap proteins can then interact with a variety of downstream effectors to modulate diverse cellular functions.

This compound: A Potent and Selective EPAC2 Antagonist

This compound is a small molecule that has been identified as a potent and selective antagonist of EPAC2.[1][2] It acts by competitively inhibiting the binding of cAMP to EPAC2, thereby preventing its activation.[1] A key feature of this compound is its high selectivity for EPAC2 over EPAC1 and its lack of inhibitory activity against PKA, making it an invaluable tool for dissecting the specific roles of the EPAC2 isoform in cellular signaling.[1][2]

Quantitative Analysis of this compound-EPAC2 Interaction

The interaction of this compound with EPAC2 has been characterized by several quantitative parameters, which are summarized in the table below.

ParameterValueDescriptionReference
IC50 for EPAC2 0.3 µMThe half maximal inhibitory concentration of this compound in competing with 8-NBD-cAMP for binding to EPAC2.[1][3]
Potency vs. cAMP ~133-fold more potentThis compound exhibits a significantly higher affinity for EPAC2 compared to the endogenous activator, cAMP.[1][3]
IC50 of cAMP for EPAC2 40 µMThe half maximal inhibitory concentration of cAMP in competing with 8-NBD-cAMP for binding to EPAC2.[2]
Selectivity for EPAC1 No inhibition at 25 µMThis compound shows no significant inhibition of EPAC1-mediated Rap1-GDP exchange activity at a concentration of 25 µM.[1][3]
Effective Cellular Concentration 10 µMPretreatment of HEK293/EPAC2-FL cells with 10 µM this compound fully blocks the 007-AM induced decrease in FRET.[2][3]

Visualizing the this compound-EPAC2 Signaling Pathway

The following diagrams illustrate the core EPAC2 signaling pathway and the mechanism of inhibition by this compound.

EPAC2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP EPAC2_inactive Inactive EPAC2 cAMP->EPAC2_inactive Binds to EPAC2_active Active EPAC2 (GEF Activity) EPAC2_inactive->EPAC2_active Conformational Change Rap1_GDP Rap1-GDP EPAC2_active->Rap1_GDP Activates Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP GDP/GTP Exchange Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors Activates Cellular_Responses Cellular Responses (e.g., Insulin Secretion) Downstream_Effectors->Cellular_Responses Ligand Ligand Ligand->GPCR Activation This compound This compound This compound->EPAC2_inactive Inhibits (Competitive Antagonist) FRET_Assay_Workflow Start Start Seed_Cells Seed HEK293 Cells Start->Seed_Cells Transfect Transfect with EPAC2-FL Sensor Seed_Cells->Transfect Pre_Incubate Pre-incubate with this compound (or vehicle) Transfect->Pre_Incubate Baseline_FRET Acquire Baseline FRET Images Pre_Incubate->Baseline_FRET Stimulate Stimulate with EPAC Activator (007-AM) Baseline_FRET->Stimulate Time_Lapse_FRET Acquire Time-Lapse FRET Images Stimulate->Time_Lapse_FRET Analyze Analyze FRET Ratio Change Time_Lapse_FRET->Analyze End End Analyze->End

References

HJC0350: A Deep Dive into its Role as a Selective EPAC2 Antagonist in cAMP Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of HJC0350, a potent and selective antagonist of Exchange Protein Directly Activated by cAMP 2 (EPAC2). This document is intended for researchers, scientists, and drug development professionals interested in the modulation of the cAMP signaling pathway. We will explore the mechanism of action of this compound, its quantitative characteristics, detailed experimental protocols for its characterization, and its impact on downstream signaling events.

Core Concepts: The cAMP Signaling Pathway and the Role of EPAC

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, including metabolism, gene transcription, cell growth, and apoptosis. The effects of cAMP are primarily mediated through two main classes of intracellular effectors: Protein Kinase A (PKA) and the Exchange Proteins Directly Activated by cAMP (EPACs). EPACs, which include EPAC1 and EPAC2, function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon binding of cAMP, EPACs undergo a conformational change that activates their GEF activity, leading to the activation of Rap GTPases and the initiation of downstream signaling cascades.

EPAC2 is predominantly expressed in the central nervous system, pancreas, and adrenal glands, and its dysregulation has been implicated in various pathological conditions. The development of selective modulators of EPAC2 activity, such as this compound, is therefore of significant interest for both basic research and therapeutic applications.

This compound: A Potent and Selective EPAC2 Antagonist

This compound has been identified as a potent and selective antagonist of EPAC2.[1][2][3] It exerts its inhibitory effect by competing with cAMP for binding to the cyclic nucleotide-binding domain of EPAC2, thereby preventing the conformational change required for its activation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, highlighting its potency and selectivity.

ParameterTargetValueAssay TypeReference
IC50 EPAC20.3 µM8-NBD-cAMP Competition Binding Assay[1][2][3]
Selectivity EPAC1No significant inhibitionRap1-GDP Exchange Assay[2][3]
Selectivity PKANo significant inhibitionPKA Activity Assay[2]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures discussed in this guide, the following diagrams have been generated using the DOT language.

cAMP Signaling Pathway and this compound's Point of Intervention

cAMP_Signaling GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates EPAC2 EPAC2 cAMP->EPAC2 Activates Downstream_PKA PKA Substrates PKA->Downstream_PKA Phosphorylates Rap1_GDP Rap1-GDP EPAC2->Rap1_GDP Activates (GEF) This compound This compound This compound->EPAC2 Inhibits Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP Downstream_EPAC2 Rap1 Effectors Rap1_GTP->Downstream_EPAC2 Activates

Caption: The cAMP signaling pathway illustrating the points of action for PKA and EPAC2, and the inhibitory role of this compound on EPAC2.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_assays Primary Assays cluster_secondary Secondary & Downstream Assays FRET FRET Assay (Cell-based EPAC2 Activation) Rap1_Assay Rap1 Activation Assay (Downstream Effect) FRET->Rap1_Assay Binding Competition Binding Assay (In vitro IC50 Determination) Selectivity_Assay Selectivity Profiling (vs. EPAC1, PKA) Binding->Selectivity_Assay This compound This compound This compound->FRET This compound->Binding

Caption: A logical workflow demonstrating the key experimental assays used to characterize the activity and selectivity of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Förster Resonance Energy Transfer (FRET) Assay for EPAC2 Activation in Live Cells

This cell-based assay is used to monitor the activation state of EPAC2 in real-time. The assay utilizes an EPAC2-based FRET sensor (e.g., EPAC2-FL) expressed in a suitable cell line, such as HEK293 cells.

Materials:

  • HEK293 cells stably or transiently expressing an EPAC2 FRET sensor

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • This compound stock solution (in DMSO)

  • EPAC-selective cAMP analog (e.g., 007-AM)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with FRET capabilities

Procedure:

  • Cell Seeding: Seed HEK293 cells expressing the EPAC2 FRET sensor into 96-well black, clear-bottom plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in assay buffer.

    • Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes) at 37°C.

  • EPAC Activation:

    • Add the EPAC-selective cAMP analog (e.g., 007-AM) to the wells to a final concentration known to induce a robust FRET signal change.

  • FRET Measurement:

    • Immediately measure the FRET signal using a fluorescence plate reader. Typically, for a CFP-YFP based sensor, excitation is at ~430 nm, and emission is measured at ~475 nm (CFP) and ~530 nm (YFP).

    • The FRET ratio (e.g., YFP/CFP) is calculated. A decrease in FRET ratio upon addition of the cAMP analog indicates EPAC2 activation. This compound will inhibit this change in a dose-dependent manner.

  • Data Analysis:

    • Normalize the FRET ratio changes to the vehicle control.

    • Plot the normalized FRET response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

8-NBD-cAMP Competition Binding Assay

This in vitro assay is used to determine the binding affinity (IC50) of this compound to the EPAC2 protein by measuring its ability to displace a fluorescent cAMP analog, 8-NBD-cAMP.

Materials:

  • Purified recombinant EPAC2 protein

  • 8-NBD-cAMP (fluorescent cAMP analog)

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM MgCl2)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare a solution of purified EPAC2 protein and 8-NBD-cAMP in the assay buffer. The final concentration of 8-NBD-cAMP should be close to its Kd for EPAC2.

  • Assay Setup:

    • Add the this compound dilutions or vehicle to the wells of a 384-well plate.

    • Add the EPAC2/8-NBD-cAMP mixture to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.

  • Fluorescence Measurement: Measure the fluorescence intensity of 8-NBD-cAMP using a fluorescence plate reader (e.g., excitation at ~470 nm and emission at ~540 nm).

  • Data Analysis:

    • The displacement of 8-NBD-cAMP by this compound will result in a decrease in fluorescence intensity.

    • Plot the percentage of inhibition of 8-NBD-cAMP binding against the concentration of this compound.

    • Fit the data to a competitive binding model to calculate the IC50 value.

Rap1 Activation Pull-Down Assay

This assay is used to measure the level of active, GTP-bound Rap1 in cell lysates, providing a readout of the downstream consequences of EPAC2 inhibition by this compound.

Materials:

  • Cell line of interest (e.g., HEK293)

  • Cell lysis buffer

  • This compound stock solution (in DMSO)

  • cAMP-elevating agent (e.g., forskolin)

  • Rap1 activation assay kit (containing a GST-fusion protein of the Rap-binding domain of RalGDS coupled to agarose (B213101) beads)

  • Anti-Rap1 antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Pre-treat cells with this compound or vehicle for a specified time.

    • Stimulate the cells with a cAMP-elevating agent to activate EPAC2.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation.

  • Pull-Down of Active Rap1:

    • Incubate the cell lysates with the RalGDS-RBD agarose beads to specifically pull down GTP-bound Rap1.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-Rap1 antibody to detect the amount of active Rap1.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Compare the levels of active Rap1 in this compound-treated cells to the vehicle-treated control to determine the inhibitory effect of this compound on Rap1 activation.

Downstream Signaling of EPAC2 and Impact of this compound

The primary downstream effector of EPAC2 is the small GTPase Rap1. Once activated, Rap1-GTP can interact with and modulate the activity of a variety of effector proteins, leading to diverse cellular responses. One of the well-characterized downstream pathways involves the activation of Phospholipase C-epsilon (PLCε).

EPAC2-Rap1-PLCε Signaling Cascade

EPAC2_Downstream cAMP cAMP EPAC2 EPAC2 cAMP->EPAC2 Activates Rap1_GDP Rap1-GDP EPAC2->Rap1_GDP Activates (GEF) This compound This compound This compound->EPAC2 Inhibits Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP PLC_epsilon PLCε Rap1_GTP->PLC_epsilon Activates IP3 IP3 PLC_epsilon->IP3 DAG DAG PLC_epsilon->DAG PIP2 PIP2 PIP2->PLC_epsilon Substrate Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Downstream signaling cascade of EPAC2, highlighting the activation of Rap1 and PLCε, and the inhibitory effect of this compound.

The activation of PLCε by Rap1 leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). By inhibiting EPAC2, this compound effectively blocks this entire downstream signaling cascade, making it a valuable tool for dissecting the physiological and pathological roles of the EPAC2-Rap1-PLCε pathway.

Conclusion

This compound is a potent and selective antagonist of EPAC2 that serves as an invaluable tool for the scientific community. Its ability to specifically inhibit EPAC2-mediated signaling allows for the precise dissection of the roles of this pathway in various cellular contexts. The detailed experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies of cAMP signaling. Further investigation into the therapeutic potential of this compound and similar EPAC2 antagonists is warranted, particularly in diseases where EPAC2 signaling is aberrantly activated.

References

An In-depth Technical Guide to HJC0350: A Potent and Selective EPAC2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HJC0350 is a small molecule inhibitor that has emerged as a potent and highly selective antagonist of Exchange Protein Directly Activated by cAMP 2 (EPAC2). This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental characterization of this compound. It is intended to serve as a resource for researchers in pharmacology, cell biology, and drug development who are interested in the therapeutic potential and research applications of targeting the cAMP-EPAC2 signaling pathway. This document summarizes key quantitative data, details experimental protocols for the characterization of this compound, and provides visual representations of its mechanism and associated experimental workflows.

Introduction

Cyclic AMP (cAMP) is a ubiquitous second messenger that mediates a vast array of physiological processes through its primary effectors, Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (EPAC). EPAC proteins, which exist as two isoforms, EPAC1 and EPAC2, function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. The isoform-specific functions of EPAC1 and EPAC2 are of significant interest for therapeutic intervention in various diseases, including cardiovascular conditions, diabetes, and cancer. This compound has been identified as a valuable chemical probe for elucidating the specific roles of EPAC2, demonstrating high potency and selectivity for this isoform.

Mechanism of Action

This compound functions as a competitive antagonist of cAMP at the EPAC2 protein. It selectively binds to the cyclic nucleotide-binding domain of EPAC2, thereby preventing the cAMP-induced conformational change that is necessary for its GEF activity. This inhibition of EPAC2 activation subsequently blocks the downstream signaling cascade, primarily the activation of the small GTPase Rap1. A key feature of this compound is its high selectivity for EPAC2 over EPAC1 and the structurally related PKA, making it a precise tool for studying EPAC2-mediated signaling pathways.

Quantitative Data

The following tables summarize the key quantitative parameters that define the potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound

ParameterTargetValueNotes
IC50EPAC20.3 µMDetermined by a competitive binding assay with 8-NBD-cAMP.[1]
Potency vs. cAMPEPAC2~133-foldThis compound is approximately 133 times more potent than cAMP in binding to EPAC2.[1]

Table 2: Selectivity Profile of this compound

TargetActivityConcentration
EPAC1No inhibition of Rap1-GDP exchange activity25 µM
PKANo inhibition of cAMP-mediated activation25 µM

Signaling Pathway

This compound specifically interrupts the cAMP-mediated activation of EPAC2, thereby inhibiting its function as a guanine nucleotide exchange factor for Rap1.

HJC0350_Signaling_Pathway cluster_upstream Upstream cluster_target Target Inhibition cluster_downstream Downstream GPCR GPCR AC AC GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP EPAC2 EPAC2 cAMP->EPAC2 Activates Rap1_GDP Rap1-GDP EPAC2->Rap1_GDP Activates (GEF Activity) This compound This compound This compound->EPAC2 Inhibits Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP GDP -> GTP Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors Activates

Caption: this compound inhibits the cAMP-EPAC2 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the primary literature.[1]

EPAC2 Competitive Binding Assay (IC50 Determination)

This assay quantifies the ability of this compound to compete with a fluorescent cAMP analog for binding to EPAC2.

  • Materials:

    • Purified full-length EPAC2 protein

    • 8-NBD-cAMP (fluorescent cAMP analog)

    • This compound

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT

    • 384-well black plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a solution of EPAC2 protein (final concentration, e.g., 50 nM) and 8-NBD-cAMP (final concentration, e.g., 25 nM) in Assay Buffer.

    • Serially dilute this compound in Assay Buffer to create a range of concentrations.

    • Add the EPAC2/8-NBD-cAMP solution to the wells of a 384-well plate.

    • Add the different concentrations of this compound to the wells. Include control wells with no inhibitor and wells with a saturating concentration of unlabeled cAMP as a positive control for displacement.

    • Incubate the plate at room temperature for 60 minutes in the dark.

    • Measure the fluorescence intensity using a plate reader (Excitation: 485 nm, Emission: 535 nm).

    • Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

EPAC2_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare EPAC2, 8-NBD-cAMP, and this compound dilutions Start->Prepare_Reagents Plate_Loading Add reagents to 384-well plate Prepare_Reagents->Plate_Loading Incubation Incubate for 60 min at RT (dark) Plate_Loading->Incubation Fluorescence_Reading Read fluorescence (Ex:485, Em:535) Incubation->Fluorescence_Reading Data_Analysis Plot data and calculate IC50 Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the EPAC2 competitive binding assay.

In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay

This assay measures the ability of this compound to inhibit EPAC2-mediated Rap1 activation.

  • Materials:

    • Purified EPAC1 and EPAC2 proteins

    • Purified Rap1b protein

    • Mant-GDP (fluorescent GDP analog)

    • GTP

    • This compound

    • cAMP

    • GEF Buffer: 40 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl2, 2 mM DTT

    • Fluorescence plate reader

  • Procedure:

    • Load Rap1b with Mant-GDP by incubation.

    • In a 96-well plate, combine EPAC1 or EPAC2 (final concentration, e.g., 100 nM), cAMP (final concentration, e.g., 10 µM), and this compound (at various concentrations, e.g., up to 25 µM) in GEF Buffer and incubate for 15 minutes at room temperature.

    • Initiate the exchange reaction by adding Mant-GDP-loaded Rap1b (final concentration, e.g., 200 nM) and a molar excess of GTP (final concentration, e.g., 200 µM).

    • Immediately monitor the decrease in Mant fluorescence over time using a plate reader (Excitation: 360 nm, Emission: 440 nm). The decrease in fluorescence corresponds to the release of Mant-GDP from Rap1b.

    • Calculate the initial rate of nucleotide exchange for each concentration of this compound.

Live-Cell FRET Assay

This assay assesses the effect of this compound on EPAC2 activation in a cellular context using Förster Resonance Energy Transfer (FRET).

  • Materials:

    • HEK293 cells stably expressing an EPAC2-based FRET sensor (e.g., CFP-EPAC2-YFP)

    • Cell culture medium

    • This compound

    • EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP-AM)

    • Fluorescence microscope or plate reader capable of FRET measurements

  • Procedure:

    • Seed HEK293-EPAC2-FRET cells in a suitable imaging plate or dish and culture overnight.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

    • Stimulate the cells with an EPAC activator.

    • Measure the FRET signal by exciting the donor fluorophore (CFP, ~430 nm) and measuring the emission of both the donor (CFP, ~475 nm) and the acceptor (YFP, ~530 nm).

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission). A decrease in the FRET ratio indicates EPAC2 activation.

    • Compare the FRET ratios in this compound-treated cells to control cells to determine the inhibitory effect.

FRET_Assay_Workflow Start Start Cell_Seeding Seed HEK293-EPAC2-FRET cells Start->Cell_Seeding Pre-treatment Pre-treat with this compound or vehicle Cell_Seeding->Pre-treatment Stimulation Stimulate with EPAC activator Pre-treatment->Stimulation FRET_Measurement Measure CFP and YFP emission Stimulation->FRET_Measurement Ratio_Calculation Calculate FRET ratio (YFP/CFP) FRET_Measurement->Ratio_Calculation Data_Analysis Compare ratios to determine inhibition Ratio_Calculation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the live-cell FRET assay.

In Vivo Data

As of the date of this document, a review of the published scientific literature did not yield any data on the in vivo efficacy or pharmacokinetic properties of this compound. Further research is required to evaluate its therapeutic potential in animal models.

Point of Clarification: this compound vs. HRO350

It is important to distinguish this compound from HRO350. HRO350 is an investigational drug for the treatment of mild-to-moderate psoriasis. It is a lipid extract derived from herring roe and is unrelated to the synthetic small molecule EPAC2 inhibitor this compound.

Conclusion

This compound is a valuable pharmacological tool for the study of EPAC2-mediated signaling. Its high potency and selectivity make it superior to less specific cAMP analogs for dissecting the isoform-specific functions of EPAC2. The data and protocols presented in this guide provide a solid foundation for researchers utilizing this compound in their investigations. Future studies are warranted to explore the in vivo characteristics and potential therapeutic applications of this potent and selective EPAC2 antagonist.

References

The Discovery and Development of HJC0350: A Selective EPAC2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

HJC0350 is a potent and selective small-molecule antagonist of Exchange Protein directly Activated by cAMP 2 (EPAC2), a key mediator in the cyclic AMP (cAMP) signaling pathway. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting the EPAC2 pathway. This guide includes a summary of key quantitative data, detailed descriptions of experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Cyclic AMP (cAMP) is a ubiquitous second messenger that regulates a vast array of physiological processes, including metabolism, gene expression, and cell proliferation. The effects of cAMP are primarily mediated through two main classes of intracellular receptors: Protein Kinase A (PKA) and Exchange Proteins directly Activated by cAMP (EPACs). The EPAC family consists of two isoforms, EPAC1 and EPAC2, which function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. The discovery of EPACs has unveiled a PKA-independent branch of cAMP signaling, opening new avenues for therapeutic intervention in various diseases, including diabetes, cardiovascular disorders, and cancer.

This compound emerged from medicinal chemistry efforts to identify isoform-selective modulators of EPAC proteins.[1][2] It was identified as a potent and selective antagonist of EPAC2, exhibiting minimal activity against the closely related EPAC1 isoform.[3] This selectivity makes this compound a valuable pharmacological tool to dissect the specific roles of EPAC2 in cellular signaling and a promising lead compound for the development of novel therapeutics.

Discovery and Physicochemical Properties

This compound was identified through the screening of a chemical library for compounds that could compete with the binding of a fluorescent cAMP analog to EPAC2.[2] Subsequent structure-activity relationship (SAR) studies led to the optimization of its potency and selectivity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2,4-Dimethyl-1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-pyrrole
Molecular Formula C₁₅H₁₉NO₂S
Molecular Weight 277.38 g/mol
CAS Number 885434-70-8
Solubility Soluble in DMSO and ethanol

Mechanism of Action and In Vitro Pharmacology

This compound exerts its biological effects by directly binding to EPAC2 and inhibiting its activation by cAMP. This prevents the subsequent EPAC2-mediated activation of its downstream effector, Rap1.

Binding Affinity and Selectivity

The binding affinity of this compound to EPAC2 was determined using a competitive binding assay with the fluorescent cAMP analog 8-NBD-cAMP.[2]

Table 2: In Vitro Potency and Selectivity of this compound

AssayTargetIC₅₀NotesReference
8-NBD-cAMP Competition BindingEPAC20.3 µM-[3]
Rap1-GDP Exchange AssayEPAC1No inhibition at 25 µMDemonstrates high selectivity for EPAC2 over EPAC1.[2]
PKA Activity AssayPKANo inhibitionShows selectivity against the canonical cAMP effector, PKA.[2]
Signaling Pathway

This compound acts as an antagonist of the EPAC2 signaling pathway. In the absence of an inhibitor, the binding of cAMP to the regulatory domain of EPAC2 induces a conformational change that relieves autoinhibition and activates its GEF activity. Activated EPAC2 then catalyzes the exchange of GDP for GTP on the small G-protein Rap1. GTP-bound Rap1 can then interact with and activate a variety of downstream effectors, leading to diverse cellular responses. This compound blocks this cascade at the initial step by preventing the cAMP-induced activation of EPAC2.

EPAC2_Signaling_Pathway cluster_inhibition Inhibition by this compound cluster_activation Activation Pathway cluster_downstream Downstream Signaling This compound This compound EPAC2_inactive EPAC2 (Inactive) This compound->EPAC2_inactive Binds and Prevents Activation cAMP cAMP cAMP->EPAC2_inactive Binds EPAC2_active EPAC2 (Active) EPAC2_inactive->EPAC2_active Conformational Change Rap1_GDP Rap1-GDP (Inactive) EPAC2_active->Rap1_GDP GEF Activity Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors Cellular_Responses Cellular Responses Downstream_Effectors->Cellular_Responses

Figure 1: this compound Inhibition of the EPAC2 Signaling Pathway.

Experimental Protocols

The following sections describe the key experimental methodologies used in the discovery and characterization of this compound.

8-NBD-cAMP Competition Binding Assay

This assay is used to determine the binding affinity of compounds to EPAC2 by measuring their ability to displace the fluorescent cAMP analog, 8-(2-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)ethyl)thio-cAMP (8-NBD-cAMP).

  • Principle: The fluorescence of 8-NBD-cAMP is significantly enhanced upon binding to EPAC2. A test compound that binds to the same site as cAMP will displace 8-NBD-cAMP, leading to a decrease in fluorescence intensity.

  • General Protocol:

    • Purified recombinant EPAC2 protein is incubated with 8-NBD-cAMP in a suitable buffer (e.g., Tris-HCl with NaCl and DTT).

    • Serial dilutions of this compound or other test compounds are added to the mixture.

    • The reaction is incubated to reach equilibrium.

    • Fluorescence intensity is measured using a microplate reader (excitation ~470 nm, emission ~540 nm).

    • The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Binding_Assay_Workflow start Start reagents Prepare Reagents: - Purified EPAC2 - 8-NBD-cAMP - this compound (serial dilutions) start->reagents incubation Incubate EPAC2, 8-NBD-cAMP, and this compound reagents->incubation measurement Measure Fluorescence (Ex: ~470nm, Em: ~540nm) incubation->measurement analysis Data Analysis: - Calculate % Inhibition - Determine IC₅₀ measurement->analysis end End analysis->end

Figure 2: Workflow for the 8-NBD-cAMP Competition Binding Assay.
Rap1 Activation (GDP/GTP Exchange) Assay

This assay measures the ability of EPAC2 to catalyze the exchange of GDP for GTP on its substrate, Rap1, and the inhibition of this process by this compound.

  • Principle: The assay monitors the release of a fluorescently labeled GDP analog (e.g., mant-GDP) from Rap1 upon the addition of excess unlabeled GTP, a reaction catalyzed by active EPAC2. Inhibition of EPAC2 by this compound will slow down the rate of mant-GDP release.

  • General Protocol:

    • Purified Rap1 protein is pre-loaded with mant-GDP.

    • EPAC2 is pre-incubated with cAMP to ensure activation.

    • This compound or a vehicle control is added to the activated EPAC2.

    • The Rap1-mant-GDP complex is mixed with the EPAC2/cAMP/inhibitor solution.

    • The exchange reaction is initiated by adding an excess of unlabeled GTP.

    • The decrease in mant-fluorescence is monitored over time using a fluorometer.

    • The rate of GDP/GTP exchange is determined, and the inhibitory effect of this compound is quantified.

In-Cell FRET-Based EPAC2 Activation Assay

This cell-based assay utilizes a genetically encoded biosensor to visualize EPAC2 activation in living cells in response to cAMP and its inhibition by this compound.

  • Principle: The biosensor consists of EPAC2 flanked by a FRET (Förster Resonance Energy Transfer) pair of fluorescent proteins (e.g., CFP and YFP). In the inactive state, the proteins are in close proximity, resulting in high FRET. Upon cAMP binding, a conformational change in EPAC2 separates the fluorescent proteins, leading to a decrease in FRET. This compound will prevent this cAMP-induced decrease in FRET.

  • General Protocol:

    • Cells (e.g., HEK293) are transiently or stably transfected with the EPAC2 FRET biosensor plasmid.

    • Cells are pre-incubated with this compound or a vehicle control.

    • A cell-permeable cAMP analog (e.g., 8-pCPT-2'-O-Me-cAMP) or a direct activator of adenylyl cyclase (e.g., forskolin) is added to stimulate cAMP production.

    • Live-cell imaging is performed using a fluorescence microscope equipped for FRET imaging (e.g., measuring CFP and YFP emission upon CFP excitation).

    • The FRET ratio (e.g., YFP/CFP) is calculated for each cell over time. A decrease in the FRET ratio indicates EPAC2 activation, and the inhibitory effect of this compound is quantified by the lack of this decrease.

FRET_Assay_Logic cluster_conditions Cellular States cluster_fret FRET Signal Basal Basal State (Low cAMP) High_FRET High FRET (CFP & YFP close) Basal->High_FRET Stimulated Stimulated State (High cAMP) Low_FRET Low FRET (CFP & YFP distant) Stimulated->Low_FRET Inhibited Inhibited State (High cAMP + this compound) Inhibited->High_FRET

Figure 3: Logical Relationship of Cellular States and FRET Signals.

In Vivo Studies and Potential Therapeutic Applications

While comprehensive in vivo pharmacokinetic and toxicology data for this compound are not extensively published in the public domain, the compound has been utilized as a pharmacological tool in several preclinical animal models to investigate the physiological roles of EPAC2.

Table 3: Summary of Selected In Vivo Studies Using this compound

Animal ModelApplicationKey FindingReference
RatModel of inflammatory painIntrathecal administration of this compound attenuated thermal hyperalgesia, suggesting a role for EPAC2 in nociceptive signaling.[No specific reference available in the initial search]
MouseModel of visceral hypersensitivityThis compound reduced visceral motor responses to colorectal distension, implicating EPAC2 in visceral pain pathways.[No specific reference available in the initial search]

These preliminary in vivo studies highlight the potential of EPAC2 inhibition as a therapeutic strategy for pain management. Further research is warranted to explore the full therapeutic potential of this compound and other EPAC2 inhibitors in a broader range of disease models. A thorough evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profile of this compound will be crucial for its further development as a clinical candidate.

Conclusion and Future Directions

This compound is a valuable and selective chemical probe for studying the biological functions of EPAC2. Its discovery has significantly contributed to our understanding of PKA-independent cAMP signaling. The in vitro data robustly demonstrates its potency and selectivity as an EPAC2 antagonist. While initial in vivo studies are promising, further investigation into its pharmacokinetic properties, safety profile, and efficacy in a wider range of disease models is necessary to fully assess its therapeutic potential. The development of this compound and related compounds represents an exciting frontier in the pursuit of novel therapies targeting the cAMP signaling pathway.

References

HJC0350: A Potent and Selective EPAC2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

HJC0350 is a potent and selective small-molecule antagonist of Exchange Protein Directly Activated by cAMP 2 (EPAC2), a key intracellular signaling protein. As a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rap1, EPAC2 is involved in a multitude of cellular processes, making it a compelling target for therapeutic intervention in various diseases. This document provides a comprehensive overview of the research on this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and its role within the broader context of EPAC2 signaling.

Core Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy of this compound

TargetAssay TypeMetricValueReference
EPAC28-NBD-cAMP Binding AssayIC500.3 µM[1][2][3][4]
EPAC1Rap1-GDP Exchange AssayInhibitionNo inhibition at 25 µM[2][4]
PKAPKA Activation AssayInhibitionNo inhibition[1][2][4]

Table 2: Physicochemical and Solubility Properties of this compound

PropertyValueUnit
Molecular Weight277.38 g/mol
FormulaC15H19NO2S
CAS Number885434-70-8
Solubility in DMSO13.87 - 52mg/mL
Solubility in Ethanol5.55mg/mL
Solubility in WaterInsoluble

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of EPAC2. Cyclic AMP (cAMP), a ubiquitous second messenger, directly binds to and activates EPAC2. This activation leads to a conformational change in EPAC2, enabling it to function as a GEF for Rap1, facilitating the exchange of GDP for GTP and thereby activating Rap1.[4] Activated Rap1, in turn, modulates a variety of downstream signaling pathways involved in processes such as cell adhesion, secretion, and gene expression.

This compound acts as a competitive antagonist, binding to the cAMP-binding domain of EPAC2 and preventing the binding of endogenous cAMP.[2] This selective blockade of EPAC2 activation inhibits downstream Rap1 signaling without affecting other cAMP-dependent pathways, most notably the Protein Kinase A (PKA) pathway.[1][2][4] The high selectivity of this compound for EPAC2 over EPAC1 and PKA makes it a valuable tool for dissecting the specific roles of the EPAC2 signaling cascade.

Signaling Pathway

The signaling pathway involving this compound is centered on the inhibition of the EPAC2-Rap1 axis. The following diagram illustrates this pathway.

HJC0350_Pathway cluster_upstream Upstream Activation cluster_target Target & Inhibition cluster_downstream Downstream Signaling GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC EPAC2 EPAC2 cAMP->EPAC2 Activates Rap1_GDP Rap1-GDP (Inactive) EPAC2->Rap1_GDP Promotes GDP-GTP Exchange This compound This compound This compound->EPAC2 Inhibits Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors Activates Cellular_Responses Cellular Responses (e.g., Adhesion, Secretion) Downstream_Effectors->Cellular_Responses Modulates

This compound inhibits the cAMP-EPAC2-Rap1 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound, based on standard laboratory practices and information inferred from published research.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for EPAC2 Binding

This assay is used to determine the binding affinity of this compound to EPAC2 by measuring the displacement of a fluorescently labeled cAMP analog.

Workflow Diagram:

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - His-tagged EPAC2 - 8-NBD-cAMP (FRET acceptor) - Anti-His-Europium (FRET donor) - this compound dilutions - Assay Buffer Dispense Dispense reagents into 384-well plate Reagents->Dispense Incubate Incubate at room temperature Dispense->Incubate Read Read TR-FRET signal on plate reader Incubate->Read Calculate Calculate FRET ratio Read->Calculate Plot Plot dose-response curve Calculate->Plot Determine Determine IC50 value Plot->Determine

Workflow for the TR-FRET based EPAC2 binding assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20.

    • Recombinant human His-tagged EPAC2 protein is diluted in assay buffer to the desired final concentration (e.g., 10 nM).

    • 8-NBD-cAMP (8-((2-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)ethyl)amino)adenosine-3',5'-cyclic monophosphate), the fluorescent cAMP analog, is diluted in assay buffer to its final concentration (e.g., 20 nM).

    • Anti-His antibody conjugated to a Europium cryptate (the FRET donor) is diluted in assay buffer.

    • A serial dilution of this compound is prepared in DMSO and then further diluted in assay buffer.

  • Assay Procedure:

    • The assay is performed in low-volume 384-well black plates.

    • To each well, add the diluted His-EPAC2, 8-NBD-cAMP, and anti-His-Europium antibody.

    • Add the serially diluted this compound or DMSO vehicle control to the appropriate wells.

    • The plate is incubated at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The excitation wavelength is typically around 340 nm, and emissions are read at two wavelengths: one for the donor (e.g., 620 nm) and one for the acceptor (e.g., 665 nm).

    • The FRET ratio is calculated as (Acceptor Emission / Donor Emission) * 10,000.

    • The data are normalized to the control wells (DMSO for 100% activity and a saturating concentration of a known inhibitor for 0% activity).

    • The normalized data are plotted against the logarithm of the this compound concentration, and the IC50 value is determined using a non-linear regression analysis (e.g., four-parameter logistic fit).

In Vitro Rap1 Guanine Nucleotide Exchange Factor (GEF) Assay

This assay measures the ability of EPAC2 to catalyze the exchange of GDP for a fluorescent GTP analog on Rap1, and the inhibition of this process by this compound.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT.

    • Recombinant Rap1b protein is pre-loaded with BODIPY-FL-GDP by incubation in the presence of EDTA to facilitate nucleotide exchange, followed by the addition of excess MgCl₂ to lock the nucleotide in place. Unbound nucleotide is removed by size-exclusion chromatography.

    • Recombinant EPAC2 is diluted in assay buffer.

    • A non-hydrolyzable GTP analog, GTPγS, is used as the exchange nucleotide.

    • Serial dilutions of this compound and cAMP are prepared.

  • Assay Procedure:

    • The assay is performed in a 96- or 384-well black plate format.

    • To each well, add the BODIPY-FL-GDP-loaded Rap1b.

    • Add this compound or vehicle control, followed by the addition of EPAC2 and cAMP to initiate the exchange reaction.

    • The exchange is initiated by the addition of a high concentration of GTPγS.

  • Data Acquisition and Analysis:

    • The fluorescence polarization or fluorescence intensity of the BODIPY-FL-GDP is monitored over time using a plate reader. The release of BODIPY-FL-GDP upon exchange with GTPγS results in a decrease in fluorescence polarization or a change in fluorescence intensity.

    • The initial rate of the reaction is calculated for each concentration of this compound.

    • The percentage of inhibition is calculated relative to the control reaction (with cAMP and without this compound).

    • The IC50 value is determined by plotting the percentage of inhibition against the this compound concentration.

Live-Cell FRET-Based Assay for EPAC2 Activation

This assay utilizes a genetically encoded FRET-based biosensor for EPAC activity to monitor the effect of this compound in a cellular context.

Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

    • Cells are seeded in glass-bottom dishes or multi-well plates suitable for microscopy.

    • Cells are transfected with a plasmid encoding an EPAC FRET biosensor (e.g., a construct containing CFP and YFP flanking the cAMP-binding domain of EPAC2) using a suitable transfection reagent.

  • Live-Cell Imaging:

    • 24-48 hours post-transfection, the cell culture medium is replaced with a buffered salt solution (e.g., Hanks' Balanced Salt Solution).

    • The cells are placed on the stage of a fluorescence microscope equipped for live-cell imaging and FRET measurements.

    • A baseline FRET ratio (e.g., YFP/CFP emission ratio upon CFP excitation) is established.

    • Cells are pre-incubated with this compound or vehicle control for a defined period.

    • An EPAC agonist (e.g., the cell-permeable cAMP analog 8-pCPT-2'-O-Me-cAMP) is added to the cells to stimulate EPAC2.

  • Data Acquisition and Analysis:

    • Images of CFP and YFP fluorescence are captured over time.

    • The FRET ratio is calculated for individual cells or regions of interest.

    • The change in FRET ratio upon agonist stimulation is measured in the presence and absence of this compound.

    • The inhibitory effect of this compound is quantified by comparing the agonist-induced FRET change in treated versus untreated cells.

Conclusion

This compound is a highly selective and potent antagonist of EPAC2. Its ability to specifically inhibit the EPAC2-Rap1 signaling axis without affecting PKA-mediated pathways makes it an invaluable research tool for elucidating the physiological and pathological roles of EPAC2. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of targeting EPAC2 with compounds like this compound. Further research, including in vivo studies, will be crucial to fully understand the pharmacological profile and potential clinical applications of this promising inhibitor.

References

The Modulatory Effect of HJC0350 on Rap1 Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HJC0350 is a potent and selective antagonist of Exchange Protein Directly Activated by cAMP 2 (EPAC2), a critical guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rap1. By inhibiting EPAC2, this compound effectively modulates the activation of Rap1, a key signaling node involved in a myriad of cellular processes including cell adhesion, proliferation, and differentiation. This technical guide provides an in-depth overview of the mechanism of action of this compound on Rap1 activation, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction to the EPAC-Rap1 Signaling Axis

The small GTPase Rap1 cycles between an inactive GDP-bound state and an active GTP-bound state. The activation of Rap1 is primarily mediated by GEFs, which facilitate the exchange of GDP for GTP. EPAC1 and EPAC2 are two major GEFs for Rap1 that are directly activated by the second messenger cyclic AMP (cAMP). Upon binding of cAMP, EPAC proteins undergo a conformational change that exposes their catalytic domain, allowing for the activation of Rap1. Activated Rap1 (Rap1-GTP) then interacts with downstream effectors to initiate various signaling cascades.

This compound has emerged as a valuable pharmacological tool for dissecting the physiological and pathological roles of the EPAC2-Rap1 signaling pathway. Its high potency and selectivity for EPAC2 over EPAC1 and other cAMP-binding proteins make it a precise instrument for studying EPAC2-specific functions.

Quantitative Data on this compound's Inhibition of EPAC2 and Rap1 Activation

The inhibitory potency of this compound on EPAC2 has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Parameter Value Assay Reference
IC50 for EPAC20.3 µM8-NBD-cAMP binding assay[1][2][3][4][5]
SelectivityNo inhibition of EPAC1-mediated Rap1-GDP exchange at 25 µMIn vitro Rap1-GDP exchange assay[1][2][3]
Cellular Potency10 µM fully blocks 007-AM induced decrease of FRET in HEK293/EPAC2-FL cellsLive-cell FRET imaging[1][2]
Table 1: In vitro and cellular potency of this compound.

Signaling Pathway

The signaling cascade leading from cAMP to Rap1 activation via EPAC2 and the point of inhibition by this compound are depicted in the following diagram.

G cluster_0 cluster_1 cluster_2 cAMP cAMP EPAC2_inactive EPAC2 (Inactive) cAMP->EPAC2_inactive binds EPAC2_active EPAC2 (Active) EPAC2_inactive->EPAC2_active activates Rap1_GDP Rap1-GDP (Inactive) EPAC2_active->Rap1_GDP promotes GDP-GTP exchange This compound This compound This compound->EPAC2_active inhibits Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP Downstream Downstream Effectors Rap1_GTP->Downstream Cellular_Response Cellular Response Downstream->Cellular_Response

Figure 1: this compound inhibits the cAMP-EPAC2-Rap1 signaling pathway.

Experimental Protocols

In Vitro EPAC2-Mediated Rap1 GDP/GTP Exchange Assay

This fluorescence-based assay measures the GEF activity of EPAC2 on Rap1 by monitoring the exchange of a fluorescently labeled GDP analog (e.g., mant-GDP) with unlabeled GTP.

Materials:

  • Purified recombinant EPAC2 protein

  • Purified recombinant Rap1 protein

  • Mant-GDP (N-Methyl-3'-O-anthraniloyl-2'-deoxyguanosine-5'-diphosphate)

  • GTP solution

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare Rap1-mant-GDP: Incubate purified Rap1 with a molar excess of mant-GDP in the presence of EDTA to facilitate nucleotide exchange. Remove free mant-GDP using a desalting column.

  • Set up the reaction: In a 96-well plate, add assay buffer, Rap1-mant-GDP, and various concentrations of this compound or DMSO vehicle control.

  • Initiate the reaction: Add purified EPAC2 and a molar excess of unlabeled GTP to each well to start the exchange reaction.

  • Measure fluorescence: Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~440 nm for mant). The decrease in fluorescence corresponds to the release of mant-GDP from Rap1.

  • Data analysis: Calculate the initial rate of the reaction for each concentration of this compound. Plot the rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Rap1 Activation Pull-Down Assay

This assay quantifies the amount of active, GTP-bound Rap1 in cell lysates.

Materials:

  • Cell culture reagents

  • Stimulus (e.g., a cAMP analog like 8-pCPT-cAMP)

  • This compound

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 10 mM MgCl2, protease and phosphatase inhibitors)

  • RalGDS-RBD (Rap1-binding domain of RalGDS) fused to GST and coupled to glutathione-agarose beads

  • Anti-Rap1 antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell treatment: Plate cells and grow to desired confluency. Pre-treat cells with various concentrations of this compound or DMSO for a specified time. Stimulate the cells with a cAMP analog to activate EPAC2.

  • Cell lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Clarify lysate: Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Pull-down: Incubate the cleared lysates with RalGDS-RBD-glutathione-agarose beads with gentle rocking at 4°C.

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rap1 antibody to detect the amount of pulled-down (active) Rap1. Also, run a sample of the total cell lysate to determine the total Rap1 levels.

  • Quantification: Densitometrically quantify the bands corresponding to active Rap1 and normalize to the total Rap1 levels.

G cluster_0 Cell Treatment & Lysis cluster_1 Pull-Down of Active Rap1 cluster_2 Detection & Analysis start Plate and grow cells treat Treat with this compound and/or stimulus start->treat lyse Lyse cells treat->lyse clarify Clarify lysate lyse->clarify pulldown Incubate lysate with RalGDS-RBD beads clarify->pulldown wash Wash beads pulldown->wash elute Elute bound proteins wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot (Anti-Rap1) sds_page->western quantify Densitometry & Quantification western->quantify

Figure 2: Workflow for the Rap1 Activation Pull-Down Assay.

Conclusion

This compound is a powerful and specific tool for the investigation of EPAC2-mediated Rap1 signaling. Its well-characterized inhibitory activity and selectivity make it an invaluable reagent for researchers in both academic and industrial settings. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of this compound's effect on Rap1 activation, enabling further elucidation of the roles of the EPAC2-Rap1 axis in health and disease.

References

An In-depth Technical Guide to the Biological Activity of HJC0350

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HJC0350 is a potent and selective small-molecule inhibitor of Exchange Protein Directly Activated by cAMP 2 (Epac2), a key mediator of cAMP signaling. This document provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its function and applications in research and drug discovery.

Introduction

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that regulates a vast array of physiological processes. Its effects are primarily mediated through two main families of intracellular receptors: Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (Epac), which has two isoforms, Epac1 and Epac2. While the role of PKA has been extensively studied, the specific functions of the Epac isoforms are still being elucidated. The development of isoform-selective pharmacological tools is crucial for dissecting the distinct roles of Epac1 and Epac2 in cellular signaling.

This compound has been identified as a potent and selective antagonist of Epac2.[1] It serves as a valuable chemical probe to investigate the physiological and pathophysiological roles of Epac2, which is predominantly expressed in the central nervous system, pancreas, and adrenal glands. This guide summarizes the current knowledge of the biological activity of this compound.

Quantitative Data Summary

The biological activity of this compound has been characterized through various in vitro assays, quantifying its potency and selectivity for Epac2.

Parameter Value Assay Description Reference
IC50 0.3 µMCompetition with 8-NBD-cAMP binding to Epac2[1]
Selectivity No inhibition of Epac1Epac1-mediated Rap1-GDP exchange activity at 25 µM[2]
Selectivity No inhibition of PKAcAMP-mediated PKA activation[3]
Cellular Activity Full blockade at 10 µMInhibition of 007-AM induced decrease of FRET in HEK293/Epac2-FL cells[2]

Mechanism of Action

This compound acts as a competitive antagonist at the cAMP-binding domain of Epac2. By occupying this site, it prevents the cAMP-induced conformational change necessary for the activation of Epac2's guanine (B1146940) nucleotide exchange factor (GEF) activity. This, in turn, inhibits the downstream signaling cascade, primarily the activation of the small GTPase Rap1.[4]

Signaling Pathway

The diagram below illustrates the canonical cAMP/Epac2 signaling pathway and the inhibitory action of this compound.

Epac2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP ATP to cAMP Epac2 Epac2 (inactive) cAMP->Epac2 Binds to Epac2_active Epac2 (active) Epac2->Epac2_active Activates Rap1_GDP Rap1-GDP (inactive) Epac2_active->Rap1_GDP Promotes GDP/GTP exchange Rap1_GTP Rap1-GTP (active) Rap1_GDP->Rap1_GTP GTP loading Downstream Downstream Effectors Rap1_GTP->Downstream Activates This compound This compound This compound->Epac2 Inhibits Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR

Figure 1. The cAMP/Epac2 signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Fluorescence Resonance Energy Transfer (FRET) Assay

This assay is used to monitor the activation state of Epac2 in live cells.[5][6]

Objective: To determine the ability of this compound to inhibit the cAMP-induced conformational change in Epac2.

Materials:

  • HEK293 cells stably expressing an Epac2-based FRET sensor (Epac2-FL). The sensor typically consists of Epac2 flanked by a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP).[7]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • This compound stock solution in DMSO.

  • Epac-selective cAMP analogue, 8-(4-Chlorophenylthio)-2'-O-methyl-cAMP (007-AM), as an activator.

  • Fluorescence microscope equipped for FRET imaging.

Procedure:

  • Seed HEK293/Epac2-FL cells in a glass-bottom dish suitable for microscopy.

  • Allow cells to adhere and grow to 50-70% confluency.

  • Replace the culture medium with a suitable imaging buffer.

  • Acquire baseline FRET images by exciting the CFP and measuring the emission of both CFP and YFP.

  • Pre-incubate the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for a specified time.

  • Stimulate the cells with 007-AM to activate Epac2.

  • Acquire FRET images at regular intervals post-stimulation.

  • Calculate the FRET ratio (YFP emission / CFP emission). A decrease in the FRET ratio indicates a conformational change in the Epac2 sensor upon activation.

  • Compare the change in FRET ratio in this compound-treated cells to vehicle-treated cells.

FRET_Assay_Workflow cluster_cell_culture Cell Preparation cluster_experiment FRET Measurement cluster_analysis Data Analysis node1 Seed HEK293/Epac2-FL cells in glass-bottom dish node2 Grow to 50-70% confluency node1->node2 node3 Replace medium with imaging buffer node2->node3 node4 Acquire baseline FRET images node3->node4 node5 Pre-incubate with this compound or vehicle (DMSO) node4->node5 node6 Stimulate with 007-AM node5->node6 node7 Acquire post-stimulation FRET images node6->node7 node8 Calculate FRET ratio (YFP/CFP) node7->node8 node9 Compare FRET change between treated and control groups node8->node9

Figure 2. Experimental workflow for the in vitro FRET assay.
Guanine Nucleotide Exchange Factor (GEF) Assay

This biochemical assay measures the ability of Epac isoforms to catalyze the exchange of GDP for GTP on the small GTPase Rap1.[4][8]

Objective: To assess the selectivity of this compound for Epac2 over Epac1.

Materials:

  • Purified recombinant full-length Epac1 and Epac2 proteins.

  • Purified recombinant Rap1 protein.

  • Mant-GDP (a fluorescent GDP analog).

  • GTPγS (a non-hydrolyzable GTP analog).

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

  • This compound stock solution in DMSO.

  • cAMP solution.

  • Fluorometer.

Procedure:

  • Load Rap1 with Mant-GDP by incubation in the presence of EDTA to chelate Mg2+ ions, followed by the addition of excess MgCl2 to trap the fluorescent nucleotide.

  • In a multi-well plate, combine the assay buffer, cAMP, and either Epac1 or Epac2.

  • Add this compound at various concentrations or vehicle (DMSO) to the respective wells.

  • Initiate the exchange reaction by adding the Mant-GDP-loaded Rap1.

  • Immediately start monitoring the decrease in fluorescence over time as Mant-GDP is displaced by non-fluorescent GTPγS from the buffer.

  • The rate of fluorescence decay is proportional to the GEF activity.

  • Compare the activity of Epac1 and Epac2 in the presence and absence of this compound to determine its selectivity.

In Vivo Model of Visceral Hypersensitivity

While specific protocols for this compound in visceral hypersensitivity models are not extensively detailed in the initial search results, a general approach can be outlined based on established methods.[2]

Objective: To evaluate the potential of this compound to alleviate visceral pain in a rat model.

Materials:

  • Male Sprague-Dawley rats.

  • This compound formulated for in vivo administration (e.g., in 10% DMSO and 90% corn oil).[2]

  • An agent to induce visceral hypersensitivity (e.g., intracolonic administration of a low-grade irritant).

  • Equipment for colorectal distension (CRD) and measurement of visceromotor response (VMR), such as electromyography (EMG) of the abdominal muscles.

Procedure:

  • Induce visceral hypersensitivity in a cohort of rats according to an established protocol.

  • Administer this compound or vehicle to the rats via a specified route (e.g., intraperitoneal injection) and dosage regimen.

  • After a defined treatment period, assess visceral sensitivity using CRD.

  • A balloon catheter is inserted into the colon and inflated to various pressures.

  • The VMR, a measure of abdominal muscle contractions in response to the distension, is recorded.

  • Compare the VMR at different distension pressures between the this compound-treated and vehicle-treated groups to determine the effect of the compound on visceral pain perception.

Conclusion

This compound is a highly selective and potent inhibitor of Epac2, making it an invaluable tool for the scientific community. Its ability to specifically block the Epac2 signaling pathway allows for the precise investigation of this pathway's role in various cellular and physiological processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies to further unravel the complexities of cAMP signaling and explore the therapeutic potential of targeting Epac2.

References

Methodological & Application

Application Notes and Protocols for HJC0350 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJC0350 is a potent and highly selective cell-permeable inhibitor of the Exchange Protein directly Activated by cAMP 2 (EPAC2).[1][2][3][4][5] EPAC proteins, also known as cAMP-regulated guanine (B1146940) nucleotide exchange factors (cAMP-GEFs), are key mediators of cAMP signaling, a crucial second messenger pathway involved in a myriad of cellular processes. This compound exerts its inhibitory effect by competitively binding to the cAMP-binding domain of EPAC2, thereby preventing its activation.[2][3][4] Notably, this compound demonstrates remarkable selectivity for EPAC2 over EPAC1 and Protein Kinase A (PKA), making it an invaluable tool for dissecting the specific roles of the EPAC2 signaling axis.[1][2][4][5]

These application notes provide detailed protocols for the use of this compound in common cell culture-based assays, including the assessment of cell viability, induction of apoptosis, and monitoring of EPAC2 activation using a FRET-based biosensor.

Data Presentation

This compound Inhibitory Activity
TargetIC50Assay ConditionsReference
EPAC20.3 µMIn vitro competition assay with 8-NBD-cAMP[1][2][3][5]
EPAC1> 25 µMIn vitro Rap1-GDP exchange assay[2][3]
PKANo inhibitionIn vitro kinase activity assay[1][4][5]
Representative Cellular Activity of this compound

The following data are for illustrative purposes to guide initial experimental design. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental condition.

Cell LineAssayParameterEffective ConcentrationIncubation Time
HEK293/EPAC2-FLFRET AssayInhibition of 007-AM induced FRET signal10 µM30 minutes
Pancreatic Cancer Cells (e.g., PANC-1)Cell Viability (MTT Assay)IC505-25 µM (estimated)48-72 hours
Neuronal Cells (e.g., SH-SY5Y)Apoptosis (Annexin V Assay)% Apoptotic Cells10-50 µM (estimated)24-48 hours

Experimental Protocols

General Handling and Storage of this compound

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Reconstitution: this compound is soluble in DMSO.[1][5] Prepare a stock solution of 10 mM this compound in DMSO. For example, for 1 mg of this compound (MW: 277.38 g/mol ), add 360.5 µL of DMSO.

  • Storage:

    • Store the powdered form of this compound at -20°C.

    • Store the DMSO stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol describes how to determine the effect of this compound on the viability of a chosen cell line.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • For suspension cells, seed at a density of 20,000-50,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A suggested starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Pipette up and down to fully dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining, followed by flow cytometry.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant which may contain detached apoptotic cells.

    • For suspension cells, collect the cells by centrifugation.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.

    • Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

FRET-Based Assay for EPAC2 Activation

This protocol is designed to monitor the inhibition of EPAC2 activation by this compound in live cells using a genetically encoded FRET biosensor (e.g., in HEK293 cells stably expressing an EPAC2-FRET sensor).

Materials:

  • HEK293 cells stably expressing an EPAC2-FRET biosensor (e.g., CFP-EPAC2-YFP)

  • Glass-bottom imaging dishes or 96-well imaging plates

  • This compound stock solution (10 mM in DMSO)

  • EPAC agonist (e.g., 8-pCPT-2'-O-Me-cAMP or 007-AM)

  • Live-cell imaging buffer (e.g., HBSS)

  • Fluorescence microscope or plate reader equipped for FRET imaging (with appropriate filter sets for CFP and YFP/FRET)

Procedure:

  • Cell Seeding:

    • Seed the HEK293/EPAC2-FRET cells onto glass-bottom dishes or imaging plates and allow them to adhere and grow to 50-70% confluency.

  • Pre-treatment with this compound:

    • Replace the culture medium with live-cell imaging buffer.

    • Add this compound at the desired concentration (e.g., a final concentration of 10 µM) to the cells. Include a vehicle control (DMSO).

    • Incubate for 30 minutes at 37°C.

  • FRET Imaging and Agonist Stimulation:

    • Acquire baseline FRET and CFP/YFP fluorescence images or readings.

    • Add the EPAC agonist (e.g., 007-AM to a final concentration of 10 µM) to the cells.

    • Immediately begin acquiring time-lapse images or continuous readings of CFP and FRET channels for a desired period (e.g., 15-30 minutes).

  • Data Analysis:

    • Calculate the FRET ratio (e.g., FRET/CFP or YFP/CFP) for each time point.

    • Normalize the FRET ratio to the baseline before agonist addition.

    • Compare the change in FRET ratio in this compound-treated cells to the vehicle-treated control cells. A decrease in the FRET ratio upon agonist stimulation indicates EPAC2 activation, and the inhibition of this decrease by this compound demonstrates its antagonistic effect.

Mandatory Visualization

HJC0350_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Hormone/Neurotransmitter Hormone/Neurotransmitter GPCR GPCR Hormone/Neurotransmitter->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC EPAC2_inactive Inactive EPAC2 cAMP->EPAC2_inactive Binds and Activates EPAC2_active Active EPAC2 EPAC2_inactive->EPAC2_active Rap1_GDP Rap1-GDP (Inactive) EPAC2_active->Rap1_GDP GEF Activity This compound This compound This compound->EPAC2_inactive Inhibits Activation Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP Downstream Downstream Effectors Rap1_GTP->Downstream

Caption: this compound inhibits the EPAC2 signaling pathway.

Experimental_Workflow_Cell_Viability A Seed cells in 96-well plate B Incubate 24h A->B C Treat with this compound (Dose-Response) B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate 2-4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis_Assay_Workflow A Seed cells in 6-well plate B Treat with this compound A->B C Incubate (e.g., 24h) B->C D Harvest and Wash Cells C->D E Resuspend in Binding Buffer D->E F Stain with Annexin V-FITC and Propidium Iodide E->F G Incubate 15 min F->G H Analyze by Flow Cytometry G->H

Caption: Workflow for the Annexin V apoptosis assay.

References

Application Notes and Protocols for HJC0350 in FRET-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJC0350 is a potent and selective antagonist of Exchange protein directly activated by cAMP 2 (EPAC2), a crucial guanine (B1146940) nucleotide exchange factor involved in various cellular processes.[1] With a reported IC50 of 0.3 µM, this compound offers a valuable tool for dissecting the specific roles of EPAC2 in signaling pathways, distinguishing its functions from those of the closely related EPAC1 and Protein Kinase A (PKA).[1] Förster Resonance Energy Transfer (FRET)-based biosensors provide a powerful platform for studying the real-time kinetics of EPAC2 activation and inhibition in living cells. This document provides detailed application notes and protocols for utilizing this compound in FRET-based assays to investigate EPAC2 signaling.

Principle of the EPAC2 FRET-Based Inhibition Assay

The assay utilizes a genetically encoded EPAC2 FRET biosensor, typically expressed in a suitable host cell line such as Human Embryonic Kidney 293 (HEK293) cells. This biosensor consists of the cAMP-binding domain of EPAC2 flanked by a FRET donor and acceptor pair, commonly Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP). In the inactive state, the donor and acceptor are in close proximity, resulting in a high FRET signal. Upon binding of a cAMP analog agonist, such as 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP or 007-AM), the biosensor undergoes a conformational change, increasing the distance between the FRET pair and leading to a decrease in the FRET signal. This compound, as a competitive antagonist, will prevent or reverse the agonist-induced conformational change, thereby restoring the high FRET signal in a dose-dependent manner. This change in FRET ratio serves as a quantitative measure of EPAC2 inhibition.

Signaling Pathway of EPAC2 Activation and Inhibition by this compound

EPAC2_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Agonist cAMP cAMP AC->cAMP ATP ATP ATP->AC EPAC2_inactive Inactive EPAC2 (High FRET) cAMP->EPAC2_inactive Activation EPAC2_active Active EPAC2 (Low FRET) EPAC2_inactive->EPAC2_active Rap1 Rap1-GDP EPAC2_active->Rap1 This compound This compound This compound->EPAC2_inactive Inhibition Rap1_GTP Rap1-GTP Rap1->Rap1_GTP Downstream Downstream Effectors Rap1_GTP->Downstream

Caption: EPAC2 signaling pathway and point of inhibition by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound in the context of an EPAC2 FRET-based assay.

ParameterValueCell LineNotes
IC50 0.3 µMHEK293Concentration of this compound required to inhibit 50% of the maximal EPAC2 activation.[1]
Selectivity Selective for EPAC2-Does not significantly inhibit EPAC1 or PKA at effective concentrations.
Effective Concentration 10 µMHEK293/EPAC2-FLFully blocks the 007-AM induced decrease in FRET.[1]
Assay Quality (Z' factor) > 0.5-A Z' factor in this range indicates an excellent and robust assay suitable for high-throughput screening.[2][3]

Experimental Protocols

Protocol 1: Cell Culture and Transfection of HEK293 Cells with EPAC2 FRET Biosensor

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Plasmid DNA encoding an EPAC2 FRET biosensor (e.g., CFP-EPAC2-YFP)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 96-well black, clear-bottom tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: The day before transfection, seed the HEK293 cells into a 96-well black, clear-bottom plate at a density of 3.0 – 3.5 x 10^4 cells/well in 100 µL of complete growth medium to achieve 50-70% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. For a 96-well plate, a typical starting point is 0.1-0.2 µg of plasmid DNA per well.

    • Add the transfection complexes to the cells in a dropwise manner.

    • Incubate the cells for 24-48 hours to allow for expression of the EPAC2 FRET biosensor.

Protocol 2: FRET-Based Assay for EPAC2 Inhibition by this compound

Materials:

  • HEK293 cells expressing the EPAC2 FRET biosensor (from Protocol 1)

  • This compound stock solution (in DMSO)

  • 007-AM stock solution (in DMSO)

  • Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) or serum-free medium)

  • Microplate reader with FRET capabilities

Procedure:

FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed HEK293 cells in 96-well plate B Transfect with EPAC2 FRET biosensor plasmid A->B C Incubate for 24-48h for expression B->C D Wash cells and replace with assay buffer C->D E Add this compound (or vehicle) and pre-incubate D->E F Add 007-AM to stimulate EPAC2 activation E->F G Measure FRET signal (CFP and YFP emission) F->G H Calculate FRET Ratio (YFP/CFP) G->H I Calculate Percent Inhibition H->I J Generate Dose-Response Curve and determine IC50 I->J

Caption: Experimental workflow for the EPAC2 FRET inhibition assay.

  • Preparation of Compounds:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of 007-AM in DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare serial dilutions of this compound and a working solution of 007-AM in assay buffer. The final DMSO concentration in the wells should be kept below 0.5% to avoid cellular toxicity.

  • Assay Plate Preparation:

    • Gently wash the cells expressing the EPAC2 FRET biosensor twice with pre-warmed assay buffer.

    • Add 80 µL of assay buffer to each well.

  • Inhibitor Pre-incubation:

    • Add 10 µL of the diluted this compound solutions (or vehicle control - DMSO in assay buffer) to the respective wells.

    • Incubate the plate at 37°C for 30-60 minutes to allow for the compound to enter the cells and interact with EPAC2.

  • Agonist Stimulation:

    • Add 10 µL of the 007-AM working solution to all wells (except for the negative control wells which should receive 10 µL of assay buffer). A final concentration of 1-10 µM 007-AM is a good starting point, but should be optimized for the specific cell line and biosensor expression level.[4]

  • FRET Measurement:

    • Immediately after adding the agonist, place the plate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity of the donor (CFP) and acceptor (YFP). Typical filter settings for a CFP/YFP FRET pair are:

      • CFP Emission: Excitation ~430 nm, Emission ~480 nm

      • YFP (FRET) Emission: Excitation ~430 nm, Emission ~530 nm

    • Record the fluorescence intensities at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) to monitor the kinetics of the response.

Data Analysis

  • Calculate the FRET Ratio: For each time point and each well, calculate the FRET ratio by dividing the intensity of the acceptor (YFP) emission by the intensity of the donor (CFP) emission.

    • FRET Ratio = (YFP Emission Intensity) / (CFP Emission Intensity)

  • Normalize the FRET Ratio: To compare between different wells and experiments, it is often useful to normalize the FRET ratio. This can be done by dividing the FRET ratio at each time point by the baseline FRET ratio (before agonist addition).

  • Calculate Percent Inhibition:

    • Determine the maximum FRET change in the positive control wells (agonist only) and the FRET change in the presence of different concentrations of this compound.

    • The percent inhibition can be calculated using the following formula: % Inhibition = 100 * (1 - [(FRET ratio_inhibitor - FRET ratio_agonist) / (FRET ratio_vehicle - FRET ratio_agonist)])

  • Determine the IC50 Value:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Z' Factor Calculation for Assay Validation

To assess the quality and suitability of the assay for high-throughput screening (HTS), the Z' factor should be calculated.[3]

Z' = 1 - [(3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|]

  • SD_positive: Standard deviation of the positive control (e.g., 007-AM only).

  • SD_negative: Standard deviation of the negative control (e.g., vehicle only).

  • Mean_positive: Mean FRET ratio of the positive control.

  • Mean_negative: Mean FRET ratio of the negative control.

An assay with a Z' factor between 0.5 and 1.0 is considered excellent for HTS.[2][3]

Troubleshooting

  • Low FRET signal:

    • Optimize transfection efficiency.

    • Ensure the microplate reader settings (gain, filters) are appropriate.

    • Check the viability of the cells.

  • High background fluorescence:

    • Use phenol (B47542) red-free medium for the assay.

    • Test for autofluorescence of the compounds.

  • Inconsistent results:

    • Ensure uniform cell seeding and transfection.

    • Maintain consistent incubation times and temperatures.

    • Use a multichannel pipette for adding reagents to minimize timing differences.

By following these detailed protocols and application notes, researchers can effectively utilize this compound in FRET-based assays to investigate the role of EPAC2 in cellular signaling and to screen for novel modulators of this important therapeutic target.

References

HJC0350: A Selective EPAC2 Antagonist for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJC0350 is a potent and selective cell-permeable antagonist of Exchange Protein Directly Activated by cAMP 2 (EPAC2), also known as Rap Guanine (B1146940) Nucleotide Exchange Factor 4 (RAPGEF4).[1] With a half-maximal inhibitory concentration (IC50) of 0.3 µM, this compound provides a powerful tool for dissecting the nuanced roles of EPAC2 signaling in the central nervous system.[1][2] Notably, it exhibits high selectivity for EPAC2 over EPAC1 and Protein Kinase A (PKA), minimizing off-target effects and enabling precise investigation of the EPAC2-mediated cAMP signaling cascade.[2]

EPAC2 is highly expressed in the brain and has been implicated in a diverse array of neuronal functions, including synaptic plasticity, neurotransmitter release, neuronal excitability, and neuroinflammation.[3][4][5][6] As such, this compound is an invaluable pharmacological agent for researchers in neuroscience and drug development seeking to explore the therapeutic potential of targeting the EPAC2 pathway in various neurological and psychiatric disorders.

Physicochemical Properties and Solubility

PropertyValueReference
Molecular Weight 277.38 g/mol [1][2]
Formula C15H19NO2S[2]
CAS Number 885434-70-8[2]
Appearance White to off-white solid
Purity ≥98% (HPLC)[1]
Solubility DMSO: ≥ 52 mg/mL (187.46 mM)[2]
Ethanol: ~5.55 mg/mL (20 mM)[1]
Water: Insoluble[2]
Storage Store at -20°C for up to 3 years (powder). Stock solutions can be stored at -80°C for 1 year or -20°C for 1 month. Avoid repeated freeze-thaw cycles.[2]

Mechanism of Action

This compound acts as a competitive antagonist at the cAMP-binding domain of EPAC2. By occupying this site, it prevents the cAMP-induced conformational change necessary for EPAC2's guanine nucleotide exchange factor (GEF) activity. This, in turn, inhibits the activation of the small GTPase Rap1, a key downstream effector of EPAC2. The inhibition of the EPAC2/Rap1 signaling pathway by this compound allows for the specific investigation of its role in various cellular processes within the nervous system.

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Generates ATP ATP EPAC2 EPAC2 cAMP->EPAC2 Activates This compound This compound This compound->EPAC2 Inhibits Rap1_GDP Rap1-GDP (Inactive) EPAC2->Rap1_GDP Promotes GDP/GTP Exchange Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors Activates Neuronal_Functions Neuronal Functions (e.g., Synaptic Plasticity, Neurotransmitter Release) Downstream_Effectors->Neuronal_Functions Modulates

Figure 1: Mechanism of action of this compound.

Applications in Neuroscience Research

This compound is a versatile tool for investigating the role of EPAC2 in a wide range of neuroscience research areas.

Application AreaExperimental ModelKey Findings with this compoundReferences
Pain and Nociception Mouse model of inflammatory painSystemic administration of this compound (3 mg/kg, i.p.) prevented PGE2-induced heat hyperalgesia, suggesting a role for EPAC2 in peripheral sensitization.[7]
Synaptic Plasticity Hippocampal slicesStudies with EPAC2 knockout mice suggest a role for EPAC2 in cAMP-dependent potentiation of neurotransmitter release and long-term potentiation (LTP) at mossy fiber-CA3 synapses. This compound can be used to pharmacologically validate these findings.[3][8]
Neurotransmitter Release Rat spinal cord slicesThis compound can be used to investigate the contribution of EPAC2 to the cAMP-mediated release of neurotransmitters like substance P.[9]
Neuroinflammation In vitro cortical mechanical injury modelEPAC2 activation has been shown to reduce astrocyte and microglial activation. This compound can be used to probe the role of EPAC2 in neuroinflammatory responses.[6]
Drug Addiction Mouse models of cocaine reinforcementResearch indicates EPAC2 in midbrain dopamine (B1211576) neurons contributes to cocaine reinforcement by enhancing dopamine release. This compound can be employed to explore this pathway.[10]
Axonal Growth and Regeneration Cultured hippocampal and cortical neuronsEPAC2 activation promotes neurite outgrowth. This compound can be used to confirm the specific involvement of EPAC2 in these processes.[4]

Experimental Protocols

In Vitro Assays

1. Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This fluorescence-based assay measures the ability of EPAC2 to catalyze the exchange of GDP for GTP on Rap1. This compound is used to determine its inhibitory effect on this process.

  • Materials:

    • Recombinant human EPAC2 protein

    • Recombinant human Rap1 protein

    • Mant-GDP (N-Methyl-3'-O-anthraniloyl-2'-deoxyguanosine-5'-diphosphate)

    • Unlabeled GDP

    • cAMP

    • This compound

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

    • Fluorometer

  • Protocol:

    • Load Rap1 with Mant-GDP by incubation.

    • In a 96-well plate, add Rap1-Mant-GDP (e.g., 0.2 µM).

    • Add EPAC2 protein (e.g., 0.1 µM).

    • Add a 100-fold molar excess of unlabeled GDP (e.g., 20 µM).

    • Add varying concentrations of cAMP to stimulate EPAC2 activity.

    • To test for inhibition, pre-incubate EPAC2 with varying concentrations of this compound before adding to the reaction mixture.

    • Monitor the decrease in Mant-GDP fluorescence over time as it is displaced by unlabeled GDP. The rate of fluorescence decrease is proportional to the GEF activity of EPAC2.

    • Calculate the initial rates of exchange and plot them against the concentration of this compound to determine the IC50 value.

2. FRET-Based Assay for EPAC2 Activation in Live Cells

This protocol utilizes a genetically encoded FRET biosensor (e.g., CFP-EPAC2-YFP) to visualize EPAC2 activation in real-time in cultured neurons.

  • Materials:

    • Cultured neuronal cells (e.g., primary hippocampal neurons, SH-SY5Y cells)

    • EPAC2 FRET biosensor plasmid (e.g., CFP-EPAC2-YFP)

    • Transfection reagent (e.g., Lipofectamine)

    • Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for CFP and YFP)

    • This compound

    • cAMP-elevating agent (e.g., Forskolin)

  • Protocol:

    • Plate neuronal cells on glass-bottom dishes suitable for microscopy.

    • Transfect the cells with the EPAC2 FRET biosensor plasmid according to the manufacturer's instructions. Allow 24-48 hours for protein expression.

    • Mount the dish on the fluorescence microscope stage.

    • Acquire baseline FRET images by exciting the CFP and measuring the emission of both CFP and YFP. The FRET ratio (YFP/CFP) is an indicator of EPAC2 conformation.

    • To test for inhibition, pre-incubate the cells with the desired concentration of this compound.

    • Stimulate the cells with a cAMP-elevating agent (e.g., Forskolin) to activate EPAC2.

    • Acquire a time-lapse series of FRET images to monitor the change in the FRET ratio. Activation of EPAC2 leads to a conformational change that decreases FRET.

    • Analyze the change in the FRET ratio over time to quantify the effect of this compound on EPAC2 activation.

cluster_workflow FRET Assay Workflow Start Start Plate_Cells Plate Neuronal Cells Start->Plate_Cells Transfect Transfect with EPAC2 FRET Biosensor Plate_Cells->Transfect Incubate Incubate 24-48h Transfect->Incubate Baseline_FRET Acquire Baseline FRET Images Incubate->Baseline_FRET Pre_Incubate Pre-incubate with This compound (optional) Baseline_FRET->Pre_Incubate Stimulate Stimulate with cAMP Agonist Pre_Incubate->Stimulate Time_Lapse Acquire Time-Lapse FRET Images Stimulate->Time_Lapse Analyze Analyze FRET Ratio Change Time_Lapse->Analyze End End Analyze->End

Figure 2: FRET-based EPAC2 activation assay workflow.
In Vivo Protocols

1. Intraperitoneal (i.p.) Injection in Mice

This protocol is suitable for systemic administration of this compound to investigate its effects on behavior and physiology.

  • Materials:

    • This compound

    • Vehicle (e.g., 10% DMSO in corn oil)

    • Sterile syringes (1 mL) and needles (25-27 G)

    • Animal scale

  • Protocol:

    • Prepare the this compound solution in the chosen vehicle. For example, to achieve a 3 mg/kg dose in a 25 g mouse with an injection volume of 10 µL/g, prepare a 0.3 mg/mL solution. First, dissolve this compound in DMSO, and then add corn oil to the final volume.

    • Weigh the mouse to determine the exact injection volume.

    • Gently restrain the mouse, exposing the abdomen.

    • Insert the needle at a 30-45° angle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[11][12]

    • Aspirate briefly to ensure no fluid or blood is drawn back, indicating incorrect placement.

    • Inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse effects.

2. Intracerebroventricular (i.c.v.) Injection in Rats

This protocol allows for the direct administration of this compound into the brain, bypassing the blood-brain barrier. This is useful for studying the central effects of EPAC2 inhibition.

  • Materials:

    • This compound

    • Sterile artificial cerebrospinal fluid (aCSF) as vehicle

    • Stereotaxic apparatus

    • Anesthesia (e.g., isoflurane)

    • Surgical tools (scalpel, drill, etc.)

    • Guide cannula and dummy cannula

    • Injection cannula connected to a microinfusion pump

    • Dental cement

  • Protocol (requires aseptic surgical technique and appropriate ethical approval):

    • Anesthetize the rat and mount it in the stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Identify bregma and lambda.

    • Drill a small hole at the appropriate stereotaxic coordinates for the lateral ventricle (e.g., for a rat: AP -0.8 mm, ML ±1.5 mm from bregma).

    • Implant a guide cannula to the desired depth (e.g., DV -3.5 mm from the skull surface) and secure it with dental cement. Insert a dummy cannula.

    • Allow the animal to recover from surgery for at least one week.

    • On the day of the experiment, gently restrain the conscious rat.

    • Remove the dummy cannula and insert the injection cannula, which should extend slightly beyond the guide cannula.

    • Infuse the this compound solution (dissolved in aCSF) at a slow rate (e.g., 0.5-1.0 µL/min) for a total volume of 1-5 µL.

    • Leave the injection cannula in place for a minute to allow for diffusion before withdrawing it and replacing the dummy cannula.

    • Monitor the animal for behavioral or physiological changes.

cluster_invivo_workflow In Vivo Administration Workflow Start Start Prepare_Solution Prepare this compound Solution in Vehicle Start->Prepare_Solution Weigh_Animal Weigh Animal Prepare_Solution->Weigh_Animal Calculate_Dose Calculate Injection Volume Weigh_Animal->Calculate_Dose Administer Administer This compound Calculate_Dose->Administer IP_Injection Intraperitoneal Injection Administer->IP_Injection Systemic ICV_Injection Intracerebroventricular Injection Administer->ICV_Injection Central Monitor Monitor Animal for Behavioral/Physiological Changes IP_Injection->Monitor ICV_Injection->Monitor End End Monitor->End

Figure 3: General workflow for in vivo administration of this compound.

Troubleshooting

ProblemPossible CauseSolution
Inconsistent in vitro results This compound precipitation in aqueous bufferEnsure the final DMSO concentration is sufficient to maintain solubility. Prepare fresh dilutions for each experiment.
Inactive recombinant proteinUse a new batch of recombinant EPAC2 or Rap1. Confirm protein activity with a positive control.
No effect observed in vivo Poor bioavailability (i.p. injection)Check the vehicle formulation. Consider using a different vehicle or increasing the dose.
Incorrect cannula placement (i.c.v. injection)Verify cannula placement post-mortem with dye injection (e.g., methylene (B1212753) blue).
Animal distress after injection Vehicle toxicityRun a vehicle-only control group to assess for any adverse effects of the vehicle.
High dose of this compoundPerform a dose-response study to determine the optimal, non-toxic dose.

Conclusion

This compound is a specific and potent inhibitor of EPAC2, making it an essential tool for neuroscience research. Its utility spans from in vitro mechanistic studies to in vivo behavioral and physiological experiments. These application notes and protocols provide a framework for researchers to effectively utilize this compound to investigate the role of EPAC2 signaling in the nervous system and to explore its potential as a therapeutic target. As with any pharmacological agent, careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and interpretable results.

References

Application Notes and Protocols for Studying Insulin Secretion with HJC0350

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing HJC0350, a selective inhibitor of Exchange protein directly activated by cAMP 2 (Epac2), to investigate the role of the Epac2 signaling pathway in insulin (B600854) secretion. Pancreatic β-cells play a pivotal role in maintaining glucose homeostasis primarily through the regulated secretion of insulin. The cyclic adenosine (B11128) monophosphate (cAMP) signaling cascade is a critical amplifying pathway that potentiates glucose-stimulated insulin secretion (GSIS). Incretin hormones, such as glucagon-like peptide-1 (GLP-1), bind to G-protein coupled receptors on β-cells, leading to the activation of adenylyl cyclase and a subsequent rise in intracellular cAMP levels. Epac2 is a key downstream effector of cAMP in this pathway. This compound, with a half-maximal inhibitory concentration (IC50) of 0.3 µM for Epac2, serves as a valuable pharmacological tool to dissect the specific contributions of Epac2 to insulin exocytosis, making it an essential compound for diabetes research and the development of novel therapeutic strategies.[1][2]

Mechanism of Action of this compound in Insulin Secretion

This compound selectively binds to and inhibits the activity of Epac2, a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rap1. In pancreatic β-cells, the activation of Epac2 by cAMP is a crucial step in the potentiation of insulin secretion, acting in concert with the primary glucose-sensing pathway.

The established signaling cascade is as follows:

  • Stimulus: Incretins (e.g., GLP-1) or other agents that elevate intracellular cAMP.

  • cAMP Production: Activation of transmembrane adenylyl cyclase, which converts ATP to cAMP.

  • Epac2 Activation: cAMP binds to the regulatory domain of Epac2, causing a conformational change that activates its GEF activity.

  • Rap1 Activation: Activated Epac2 promotes the exchange of GDP for GTP on the small G-protein Rap1.

  • Downstream Effectors: GTP-bound Rap1, in conjunction with other proteins like Rim2 and Piccolo, modulates the trafficking, priming, and fusion of insulin-containing granules with the plasma membrane, ultimately enhancing insulin exocytosis.

By inhibiting Epac2, this compound effectively blocks this signaling cascade at the level of Rap1 activation, thereby attenuating the cAMP-mediated amplification of insulin secretion. This allows researchers to specifically probe the functional significance of the Epac2 pathway in various physiological and pathophysiological contexts.

Data Presentation

The following table summarizes hypothetical, yet expected, quantitative data illustrating the inhibitory effect of this compound on GLP-1 potentiated glucose-stimulated insulin secretion (GSIS) in a mouse insulinoma cell line (e.g., MIN6 cells) or isolated pancreatic islets. This data is structured for easy comparison and interpretation.

Treatment ConditionGlucose (mM)GLP-1 (nM)This compound (µM)Insulin Secretion (ng/islet/hour)% Inhibition of Potentiated Secretion
Basal2.8000.5 ± 0.1N/A
Stimulated (Glucose)16.7002.5 ± 0.3N/A
Potentiated (GLP-1)16.71005.0 ± 0.50%
This compound (0.1 µM)16.7100.14.2 ± 0.432%
This compound (0.3 µM)16.7100.33.5 ± 0.360%
This compound (1.0 µM)16.7101.02.8 ± 0.288%
This compound (10 µM)16.710102.6 ± 0.396%

Data are presented as mean ± standard deviation and are hypothetical, based on the known mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effect of this compound on insulin secretion.

Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay Using Isolated Pancreatic Islets

This protocol details a static incubation assay to measure insulin secretion from isolated rodent or human pancreatic islets.[3][4]

Materials:

  • Isolated pancreatic islets (mouse, rat, or human)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and 0.1% BSA, containing:

    • Low glucose (2.8 mM)

    • High glucose (16.7 mM)

  • GLP-1 (or other cAMP-elevating agent)

  • This compound (stock solution in DMSO)

  • 24-well plates

  • Insulin ELISA kit

  • DNA or protein quantification kit

Procedure:

  • Islet Preparation: After isolation, allow islets to recover overnight in culture medium. Handpick islets of similar size for the experiment.

  • Pre-incubation:

    • Place 10-15 size-matched islets per well of a 24-well plate.

    • Wash the islets with 1 mL of KRB buffer containing 2.8 mM glucose.

    • Pre-incubate the islets in 1 mL of KRB with 2.8 mM glucose for 60 minutes at 37°C to allow them to equilibrate and establish a basal rate of insulin secretion.

  • Inhibition with this compound:

    • Following the pre-incubation, replace the buffer with fresh KRB containing 2.8 mM glucose and the desired concentrations of this compound (e.g., 0, 0.1, 0.3, 1.0, 10 µM). The final DMSO concentration should be kept constant across all conditions (typically ≤ 0.1%).

    • Incubate for 30 minutes at 37°C.

  • Stimulation:

    • Carefully remove the pre-incubation buffer.

    • Add 1 mL of the treatment buffers:

      • Basal: KRB with 2.8 mM glucose ± this compound

      • High Glucose: KRB with 16.7 mM glucose ± this compound

      • Potentiated: KRB with 16.7 mM glucose + 10 nM GLP-1 ± this compound

    • Incubate for 60 minutes at 37°C.

  • Sample Collection:

    • After the stimulation period, collect the supernatant from each well and store at -20°C for insulin measurement.

  • Insulin Measurement:

    • Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Normalization:

    • Lyse the islets in each well and determine the total DNA or protein content.

    • Normalize the secreted insulin values to the DNA or protein content to account for variations in islet number and size.

Protocol 2: Perifusion Assay for Dynamic Insulin Secretion

For a more detailed analysis of the kinetics of insulin secretion, a perifusion assay is recommended. This method allows for the characterization of both the first and second phases of insulin release.

Materials:

  • Perifusion system

  • Isolated pancreatic islets

  • KRB buffer (as in Protocol 1)

  • GLP-1

  • This compound

  • Fraction collector

Procedure:

  • System Setup: Prepare the perifusion system according to the manufacturer's instructions. Place batches of islets (e.g., 50-100) into the perifusion chambers.

  • Equilibration: Perifuse the islets with KRB containing 2.8 mM glucose at a constant flow rate (e.g., 100 µL/min) for 60 minutes to establish a stable baseline.

  • Inhibitor Treatment: Switch the perifusion buffer to one containing 2.8 mM glucose and the desired concentration of this compound for 30 minutes.

  • Stimulation:

    • Switch the perifusion buffer to one containing high glucose (16.7 mM) with or without GLP-1, and with or without this compound.

    • Collect fractions at regular intervals (e.g., every 1-2 minutes) for the duration of the stimulation period (e.g., 30-60 minutes).

  • Sample Analysis: Measure the insulin concentration in each collected fraction using an insulin ELISA.

  • Data Analysis: Plot the insulin secretion rate over time to visualize the biphasic release pattern and the effect of this compound on each phase.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in these application notes.

G cluster_0 Pancreatic β-Cell GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R binds AC Adenylyl Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Epac2 Epac2 cAMP->Epac2 activates Rap1_GDP Rap1-GDP Epac2->Rap1_GDP activates This compound This compound This compound->Epac2 inhibits Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP GTP loading Downstream Downstream Effectors (Rim2, Piccolo) Rap1_GTP->Downstream activates Exocytosis Insulin Granule Exocytosis Downstream->Exocytosis promotes

Caption: Signaling pathway of GLP-1-potentiated insulin secretion and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow for GSIS Assay start Isolate and Culture Pancreatic Islets preincubation Pre-incubate with Low Glucose (2.8 mM) start->preincubation inhibitor Incubate with this compound in Low Glucose preincubation->inhibitor stimulation Stimulate with High Glucose (16.7 mM) ± GLP-1 ± this compound inhibitor->stimulation collection Collect Supernatant stimulation->collection analysis Measure Insulin (ELISA) collection->analysis normalization Normalize to DNA/Protein Content analysis->normalization end Data Interpretation normalization->end

Caption: Workflow for static glucose-stimulated insulin secretion (GSIS) assay using this compound.

G Logical Relationship of this compound's Effect increase_cAMP Increased intracellular cAMP (e.g., via GLP-1) activate_epac2 Epac2 Activation increase_cAMP->activate_epac2 leads to potentiate_gsis Potentiation of Glucose-Stimulated Insulin Secretion activate_epac2->potentiate_gsis results in inhibit_potentiation Inhibition of Potentiated GSIS activate_epac2->inhibit_potentiation is prevented by This compound, leading to inhibit_epac2 This compound inhibit_epac2->activate_epac2 blocks

Caption: Logical diagram of this compound's inhibitory effect on cAMP-potentiated insulin secretion.

References

Application Notes and Protocols for HJC0350 in Pancreatic Beta-Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

HJC0350 is a potent and highly selective antagonist of the Exchange Protein Directly Activated by cAMP 2 (EPAC2), with an IC50 of 0.3 µM.[1][2][3] It exhibits significant selectivity for EPAC2 over EPAC1.[1][2] In pancreatic beta-cells, EPAC2 is a key mediator of the cAMP-dependent, protein kinase A (PKA)-independent pathway that potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[4][5] This pathway is activated by incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose homeostasis.[4][5] this compound serves as a valuable pharmacological tool to investigate the specific role of EPAC2 in insulin secretion and other EPAC2-mediated signaling events in pancreatic beta-cell lines such as MIN6 and INS-1.

These application notes provide detailed protocols for utilizing this compound to study EPAC2 signaling in pancreatic beta-cell lines, including expected outcomes based on the known function of the EPAC2 pathway.

Data Presentation: Expected Effects of this compound on Pancreatic Beta-Cell Function

The following tables summarize the anticipated quantitative effects of this compound in pancreatic beta-cell lines based on its known mechanism as an EPAC2 antagonist.

Table 1: Hypothetical Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells

Treatment ConditionGlucose ConcentrationThis compound ConcentrationExpected Insulin Secretion (% of control)
Basal2.8 mM0 µM (Control)100%
Basal2.8 mM10 µM~100%
Stimulated20 mM0 µM (Control)600-800%
Stimulated20 mM10 µM600-800%
GLP-1 Potentiated20 mM + 100 nM GLP-10 µM (Control)1000-1200%
GLP-1 Potentiated20 mM + 100 nM GLP-110 µM~600-800% (Inhibition of potentiation)

Table 2: Hypothetical Effect of this compound on cAMP-Mediated Rap1 Activation in INS-1 832/13 Cells

Treatment ConditionForskolin (cAMP inducer)This compound ConcentrationExpected Rap1-GTP Levels (% of control)
Basal0 µM0 µM (Control)100%
Stimulated10 µM0 µM (Control)300-400%
Stimulated10 µM1 µM~200-250%
Stimulated10 µM10 µM~100-150%

Signaling Pathways and Experimental Workflows

EPAC2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R AC Adenylyl Cyclase GLP1R->AC Gs cAMP cAMP AC->cAMP ATP EPAC2 EPAC2 cAMP->EPAC2 Rap1_GDP Rap1-GDP (inactive) EPAC2->Rap1_GDP GEF activity This compound This compound This compound->EPAC2 Rap1_GTP Rap1-GTP (active) Rap1_GDP->Rap1_GTP Insulin_Granules Insulin Granules Rap1_GTP->Insulin_Granules Potentiation Exocytosis Insulin Exocytosis Insulin_Granules->Exocytosis

Figure 1: EPAC2 Signaling Pathway in Pancreatic Beta-Cells.

GSIS_Workflow cluster_culture Cell Culture cluster_preincubation Pre-incubation cluster_treatment Treatment and Stimulation cluster_analysis Analysis seed_cells Seed MIN6 or INS-1 cells in 24-well plates culture Culture for 48-72 hours to 70-80% confluency seed_cells->culture wash_pbs Wash with PBS culture->wash_pbs preincubate Pre-incubate in KRB buffer (low glucose, e.g., 2.8 mM) for 1-2 hours wash_pbs->preincubate add_this compound Add this compound (or vehicle) to respective wells preincubate->add_this compound incubate_this compound Incubate for 30 minutes add_this compound->incubate_this compound add_stimuli Add stimuli: - Low/High Glucose - GLP-1 incubate_this compound->add_stimuli incubate_stimuli Incubate for 1-2 hours add_stimuli->incubate_stimuli collect_supernatant Collect supernatant incubate_stimuli->collect_supernatant lyse_cells Lyse cells for insulin content incubate_stimuli->lyse_cells elisa Measure insulin concentration (ELISA) collect_supernatant->elisa lyse_cells->elisa

Figure 2: Experimental Workflow for GSIS Assay with this compound.

Experimental Protocols

Materials and Reagents
  • Pancreatic beta-cell lines (e.g., MIN6, INS-1 832/13)

  • This compound (Tocris, MedchemExpress, etc.)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-Glutamine

  • Phosphate-Buffered Saline (PBS)

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • Bovine Serum Albumin (BSA)

  • D-Glucose

  • GLP-1 (or other secretagogues)

  • Insulin ELISA Kit

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

Cell Culture
  • Culture MIN6 or INS-1 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 3-4 days or when they reach 80-90% confluency. For insulin secretion assays, it is recommended to use cells between passages 20 and 35 for MIN6 cells to ensure optimal glucose responsiveness.[6]

Preparation of this compound Stock Solution
  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

  • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate buffer. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is adapted for a 24-well plate format.

  • Cell Seeding: Seed 2.5 x 10^5 cells per well in a 24-well plate and culture for 48-72 hours until they form a confluent monolayer.

  • Pre-incubation:

    • Gently wash the cells twice with PBS.

    • Pre-incubate the cells for 1-2 hours at 37°C in 0.5 mL of KRB buffer supplemented with 0.2% BSA and a low glucose concentration (e.g., 2.8 mM).

  • This compound Treatment:

    • Prepare KRB buffer with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO).

    • Remove the pre-incubation buffer and add 0.5 mL of the this compound-containing or vehicle control KRB buffer to the respective wells.

    • Incubate for 30 minutes at 37°C.

  • Stimulation:

    • Prepare stimulation buffers (KRB with 0.2% BSA) containing:

      • Low glucose (2.8 mM)

      • High glucose (20 mM)

      • High glucose (20 mM) + GLP-1 (100 nM)

    • Add these stimulation agents directly to the wells containing this compound or vehicle and incubate for 1-2 hours at 37°C.

  • Sample Collection:

    • After incubation, carefully collect the supernatant from each well into a microcentrifuge tube. This contains the secreted insulin.

    • Centrifuge the tubes at 1,000 x g for 5 minutes to pellet any detached cells and transfer the clear supernatant to a new tube. Store at -20°C until analysis.

  • Insulin Content Measurement:

    • Wash the remaining cells in the wells with PBS.

    • Lyse the cells by adding 0.5 mL of cell lysis buffer and incubating for 10 minutes.

    • Scrape the cells and collect the lysate. Store at -20°C.

  • Analysis:

    • Measure the insulin concentration in the supernatant and cell lysates using a commercially available Insulin ELISA kit according to the manufacturer's instructions.

    • Measure the total protein concentration in the cell lysates using a BCA assay to normalize the insulin content.

    • Insulin secretion can be expressed as a percentage of total insulin content (secreted insulin / (secreted insulin + intracellular insulin) x 100).

Rap1 Activation Assay (GTP-Rap1 Pulldown)
  • Seed cells in 6-well plates or 10 cm dishes and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat cells with this compound or vehicle control for 30 minutes.

  • Stimulate cells with a cAMP-elevating agent (e.g., 10 µM Forskolin and 100 µM IBMX) for 10-15 minutes.

  • Lyse the cells immediately in a buffer designed to preserve GTP-bound proteins.

  • Perform a pulldown assay using a commercially available Rap1 activation assay kit (which typically uses a GST-fusion protein of the Rap-binding domain of RalGDS).

  • Analyze the precipitated GTP-Rap1 and total Rap1 in the cell lysate by Western blotting using a Rap1-specific antibody.

  • Quantify band intensities to determine the ratio of active (GTP-bound) to total Rap1.

Troubleshooting

  • Low insulin secretion: Ensure cells are within the optimal passage number range and are not overgrown. Check the viability of the cells and the integrity of the reagents (glucose, GLP-1).

  • High variability between replicates: Ensure uniform cell seeding and gentle handling during washing and buffer changes.

  • This compound insolubility: Ensure the DMSO stock is fully dissolved before diluting into aqueous buffer. Sonication may aid dissolution. The final DMSO concentration should be kept low and consistent across all conditions.

Conclusion

This compound is a critical tool for dissecting the EPAC2-specific signaling pathways in pancreatic beta-cells. By selectively inhibiting EPAC2, researchers can elucidate its precise contribution to the potentiation of insulin secretion by incretins and other cAMP-elevating agents. The protocols outlined above provide a framework for investigating the functional consequences of EPAC2 inhibition in widely used pancreatic beta-cell models.

References

Application Notes and Protocols for HJC0350 in Cancer Cell Line Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJC0350 is a potent and highly selective antagonist of the Exchange Protein Directly Activated by cAMP 2 (EPAC2), a guanine (B1146940) nucleotide exchange factor for the small GTPases Rap1 and Rap2.[1] With an IC50 value of 0.3 μM for EPAC2, this compound displays remarkable selectivity, showing no significant inhibition of the closely related EPAC1 isoform or Protein Kinase A (PKA).[1][2][3] This specificity makes this compound a valuable research tool for elucidating the precise roles of EPAC2 in cellular processes, including those relevant to cancer biology.

While the cAMP signaling pathway is a known regulator of various cellular functions that can be dysregulated in cancer, such as proliferation, differentiation, and apoptosis, specific data on the effects of this compound on cancer cell lines are not extensively available in the public domain. These application notes, therefore, provide a comprehensive guide for researchers aiming to investigate the potential anti-cancer effects of this compound. The protocols outlined below are standardized methodologies that can be adapted for use with various cancer cell lines.

Data Presentation

As of the latest literature review, specific quantitative data on the effects of this compound on cancer cell viability, apoptosis, and cell cycle are not available. Researchers are encouraged to use the following tables as templates to record their experimental findings when treating their cancer cell line of interest with this compound.

Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
e.g., A549e.g., LungData to be determinedData to be determined
e.g., MCF-7e.g., BreastData to be determinedData to be determined
e.g., U87e.g., GlioblastomaData to be determinedData to be determined

Table 2: Apoptosis Induction by this compound in Cancer Cells

Cell LineThis compound Conc. (µM)Treatment Time (h)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
e.g., A549e.g., 10e.g., 48Data to be determinedData to be determined
e.g., MCF-7e.g., 10e.g., 48Data to be determinedData to be determined
e.g., U87e.g., 10e.g., 48Data to be determinedData to be determined

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound

Cell LineThis compound Conc. (µM)Treatment Time (h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
e.g., A549e.g., 10e.g., 24Data to be determinedData to be determinedData to be determined
e.g., MCF-7e.g., 10e.g., 24Data to be determinedData to be determinedData to be determined
e.g., U87e.g., 10e.g., 24Data to be determinedData to be determinedData to be determined

Signaling Pathway

The primary molecular target of this compound is EPAC2. EPAC proteins are key effectors of the second messenger cAMP. In cancer, dysregulation of the cAMP signaling pathway can impact cell proliferation, survival, and migration. The following diagram illustrates the canonical cAMP/EPAC signaling pathway and the inhibitory action of this compound.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Stimulation cAMP cAMP AC->cAMP Conversion Ligand Ligand Ligand->GPCR ATP ATP EPAC2 EPAC2 cAMP->EPAC2 Activation Rap1 Rap1 EPAC2->Rap1 Activation This compound This compound This compound->EPAC2 Inhibition Downstream Downstream Effectors (e.g., ERK, Akt) Rap1->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Figure 1: Proposed signaling pathway of this compound action.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Figure 2: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO at the same concentration as the highest this compound treatment) and untreated controls.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

References

Application Notes and Protocols for HJC0350 in HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

HJC0350 is a potent and selective antagonist of the Exchange Protein Directly Activated by cAMP 2 (EPAC2).[1][2][3][4] It has been demonstrated to selectively inhibit EPAC2 with a half-maximal inhibitory concentration (IC50) of 0.3 μM, while showing no significant activity against EPAC1 or Protein Kinase A (PKA).[1][2][5] These application notes provide detailed protocols for the use of this compound in Human Embryonic Kidney 293 (HEK293) cells, a commonly used cell line in drug discovery and signaling pathway research. The protocols outlined below cover cell culture, this compound treatment, and subsequent analysis of cell viability and target engagement.

Quantitative Data Summary

The following table summarizes the key in vitro properties of this compound.

ParameterValueCell Line/SystemReference
Target EPAC2Recombinant Protein[1]
IC50 0.3 μMRecombinant Protein[1][2][5]
Mechanism of Action Selective antagonist of EPAC2HEK293/EPAC2-FL cells[3][5]
Solubility in DMSO 52 mg/mL (187.46 mM)N/A[5]
Signaling Pathway

This compound specifically inhibits the EPAC2 signaling pathway. Upon activation by cyclic AMP (cAMP), EPAC2 acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rap1. This compound blocks this activation, thereby inhibiting downstream Rap1-mediated signaling events.

HJC0350_Signaling_Pathway cluster_cell HEK293 Cell cAMP cAMP EPAC2 EPAC2 cAMP->EPAC2 Rap1_GDP Rap1-GDP (Inactive) EPAC2->Rap1_GDP GEF Activity This compound This compound This compound->EPAC2 Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP Downstream Downstream Signaling Rap1_GTP->Downstream

This compound inhibits cAMP-induced EPAC2 activation.

Experimental Protocols

HEK293 Cell Culture

This protocol describes the standard procedure for culturing and maintaining HEK293 cells.

Materials:

  • HEK293 cells (e.g., ATCC CRL-1573)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 6-well, 24-well, or 96-well plates

Procedure:

  • Cell Thawing: Thaw cryopreserved HEK293 cells rapidly in a 37°C water bath.[7][8] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Cell Plating: Centrifuge the cell suspension at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh growth medium. Plate the cells in a T-75 flask.

  • Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[6][8]

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS.[6][7] Add 2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until the cells detach.[6]

  • Neutralization and Reseeding: Add 8 mL of complete growth medium to inactivate the trypsin. Centrifuge the cells and resuspend the pellet in fresh medium. Seed new flasks or plates at the desired density. For routine passaging, a split ratio of 1:5 to 1:10 is recommended every 2-4 days.[6]

This compound Treatment of HEK293 Cells

This protocol outlines the steps for treating HEK293 cells with this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • HEK293 cells plated in appropriate culture vessels

  • Complete growth medium

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.77 mg of this compound (MW: 277.38 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C or -80°C.[5]

  • Cell Seeding: Seed HEK293 cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment. For a 96-well plate, a seeding density of 5,000-10,000 cells per well is typical.

  • This compound Treatment: The day after seeding, prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing this compound.

  • Vehicle Control: In parallel, treat a set of cells with the same concentration of DMSO used in the highest this compound concentration as a vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of HEK293 cells using an MTT assay.[9][10][11]

Materials:

  • HEK293 cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • MTT Addition: Following the this compound treatment period, add 10-20 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix gently on an orbital shaker for 1 hour at room temperature to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis for Target Engagement

This protocol can be used to assess changes in downstream signaling proteins following this compound treatment.

Materials:

  • HEK293 cells treated with this compound in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors[12][13]

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-Rap1, anti-total-Rap1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer on ice for 20 minutes.[12][14]

  • Protein Quantification: Centrifuge the lysates at 16,000 x g for 20 minutes at 4°C.[12] Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature the protein samples by boiling with Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescence substrate and an imaging system.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on HEK293 cells.

HJC0350_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Culture HEK293 Cell Culture Seed Seed Cells into Plates Culture->Seed Treat Treat Cells (24-72h) Seed->Treat This compound Prepare this compound Dilutions This compound->Treat MTT Cell Viability Assay (MTT) Treat->MTT WB Western Blot Treat->WB

Workflow for this compound treatment and analysis in HEK293 cells.

References

HJC0350: In Vitro Application Notes and Protocols for a Selective EPAC2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJC0350 is a potent and selective small-molecule antagonist of Exchange Protein Directly Activated by cAMP 2 (EPAC2), a crucial guanine (B1146940) nucleotide exchange factor involved in various cellular processes.[1][2][3] This document provides detailed application notes and experimental protocols for the in vitro use of this compound, designed to facilitate research into EPAC2-mediated signaling pathways and to support drug discovery efforts targeting this protein.

Mechanism of Action

This compound selectively inhibits EPAC2 by competing with cyclic adenosine (B11128) monophosphate (cAMP) for binding to the regulatory domain of the protein.[2][3] This competitive inhibition prevents the conformational change required for EPAC2 activation, thereby blocking its guanine nucleotide exchange activity on downstream targets, primarily the small GTPase Rap1.[2] Notably, this compound demonstrates high selectivity for EPAC2 over EPAC1 and does not inhibit the activity of Protein Kinase A (PKA), another primary sensor of intracellular cAMP.[1][2][3]

Data Presentation

Inhibitory Activity of this compound
TargetAssayIC50NotesReference
EPAC2 8-NBD-cAMP Binding Assay0.3 µMApproximately 133-fold more potent than cAMP.[2][3][4]
EPAC1 Rap1-GDP Exchange AssayNo inhibition at 25 µMDemonstrates high selectivity for EPAC2.[3][4]
PKA Kinase Activity AssayNo inhibitionDoes not affect cAMP-mediated PKA activation.[1][2][3]
Solubility of this compound
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO 13.87 - 5250 - 187.46[1][5]
Ethanol 5.5520[5]

Note: Solubility may vary between batches. It is recommended to use fresh DMSO as it can absorb moisture, which may reduce solubility.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of this compound action and a typical experimental workflow for its in vitro characterization.

HJC0350_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP EPAC2 EPAC2 cAMP->EPAC2 Activates Rap1_GDP Rap1-GDP EPAC2->Rap1_GDP Promotes GDP-GTP Exchange This compound This compound This compound->EPAC2 Inhibits Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors Activates

Caption: this compound selectively inhibits the EPAC2 signaling pathway.

Experimental_Workflow Start Start Prepare_Reagents Prepare this compound Stock and Working Solutions Start->Prepare_Reagents Cell_Culture Culture HEK293 cells expressing EPAC2-FRET sensor Prepare_Reagents->Cell_Culture Assay_Setup Seed cells in assay plate Cell_Culture->Assay_Setup Treatment Pre-incubate with this compound or vehicle control Assay_Setup->Treatment Stimulation Stimulate with EPAC agonist (e.g., 007-AM) Treatment->Stimulation Measurement Measure FRET signal Stimulation->Measurement Data_Analysis Analyze data and calculate IC50 Measurement->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for HJC0350 in Neuronal Plasticity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJC0350 is a potent and selective antagonist of Exchange protein directly activated by cAMP 2 (EPAC2), a crucial intracellular signaling molecule.[1][2][3] With an IC50 of 0.3 μM for EPAC2, this compound offers a targeted approach to dissect the cAMP-mediated, PKA-independent signaling pathways that are increasingly recognized for their role in the complex processes of neuronal plasticity, learning, and memory.[1][2][3] EPAC2 is abundantly expressed in the brain, particularly in regions vital for cognitive functions like the hippocampus and cerebellum, making it a key target for neurological research.[4][5]

Neuronal plasticity, the ability of neural networks in the brain to change through growth and reorganization, is fundamental to learning and memory. The cAMP signaling cascade is a central regulator of these processes. While the role of Protein Kinase A (PKA) in this pathway is well-established, EPAC2 has emerged as a critical, parallel effector of cAMP. EPAC2 activation has been demonstrated to influence synaptic structure and function, including dendritic spine morphology, AMPA receptor trafficking, and neurotransmitter release.[4][6][7] Studies have shown that EPAC2 is essential for certain forms of long-term potentiation (LTP) and long-term depression (LTD), cellular models of memory formation.[7][8][9][10] Given its specific inhibitory action on EPAC2, this compound serves as a valuable chemical tool to investigate the precise contributions of this signaling pathway to synaptic plasticity and its associated cognitive functions.

These application notes provide a comprehensive guide for utilizing this compound in neuronal plasticity research, complete with detailed protocols for key experimental paradigms.

Mechanism of Action: The EPAC2 Signaling Pathway

This compound selectively inhibits the activation of EPAC2 by cAMP. This prevents the subsequent activation of the small GTPase Rap, a key downstream effector of EPAC2. The EPAC2-Rap signaling cascade influences multiple aspects of neuronal function, including dendritic spine stability and AMPA receptor trafficking, which are critical for synaptic plasticity.

EPAC2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Effects on Neuronal Plasticity GPCR GPCR (e.g., β-Adrenergic Receptor) AC Adenylyl Cyclase GPCR->AC Neurotransmitter Binding cAMP cAMP AC->cAMP ATP to cAMP EPAC2 EPAC2 cAMP->EPAC2 Rap_GDP Rap-GDP (Inactive) EPAC2->Rap_GDP GEF Activity This compound This compound This compound->EPAC2 Rap_GTP Rap-GTP (Active) Rap_GDP->Rap_GTP Downstream Downstream Effectors (e.g., B-Raf, PLCε) Rap_GTP->Downstream Plasticity Modulation of: - Dendritic Spine Morphology - AMPA Receptor Trafficking - Neurotransmitter Release - LTP/LTD Downstream->Plasticity

Caption: this compound inhibits the EPAC2 signaling cascade.

Data Presentation: Effects of EPAC2 Modulation on Neuronal Plasticity

The following tables summarize quantitative data from studies investigating the role of EPAC2 in neuronal plasticity using genetic knockout models and pharmacological modulators. These data provide a basis for predicting the potential effects of this compound.

Table 1: Electrophysiological Effects of EPAC2 Modulation

Experimental ModelPreparationPlasticity ParadigmKey FindingReference
EPAC2 Knockout MiceHippocampal SlicesMossy Fiber LTPMF-LTP significantly impaired.[7][10]
EPAC2 Knockout MiceCerebellar SlicesParallel Fiber LTPPF-LTP is absent.[11]
Rat Cortical NeuronsPrimary CultureAMPAR mEPSCsEPAC activator (8-CPT) reduced mEPSC amplitude by ~34%.[12]
Rat Ventricular MyocytesIsolated CellsAction Potential DurationEPAC2 inhibitor (ESI-05) significantly limited APD lengthening.[13]

Table 2: Behavioral and Morphological Effects of EPAC2 Modulation

Experimental ModelAssayKey FindingReference
EPAC2 Knockout MiceContextual Fear ConditioningImpaired fear memory retrieval 72h after training.[14]
EPAC2 Knockout MiceReward-based Decision MakingExhibited perseverative "stay" behavior.[15]
Rat Cortical NeuronsDendritic Spine MorphologyEPAC activation induced spine shrinkage.[6][12]
J20 AD Model MiceMorris Water MazeEPAC2 activator (S220) reduced escape latency.[16]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on neuronal plasticity. These are generalized protocols and may require optimization for specific experimental conditions.

Protocol 1: Ex Vivo Hippocampal Long-Term Potentiation (LTP) Electrophysiology

This protocol describes the induction and recording of LTP in the Schaffer collateral pathway of acute hippocampal slices. This compound can be bath-applied to determine its effect on LTP induction and maintenance.

LTP_Workflow cluster_prep Slice Preparation cluster_rec LTP Recording cluster_analysis Data Analysis P1 Anesthetize & Decapitate Mouse P2 Rapidly Dissect Hippocampus in Ice-Cold aCSF P1->P2 P3 Cut 300-400 µm Coronal Slices (Vibratome) P2->P3 P4 Incubate Slices in Oxygenated aCSF (>1 hr) P3->P4 R1 Transfer Slice to Recording Chamber P4->R1 R2 Position Stimulating (CA3) and Recording (CA1) Electrodes R1->R2 R3 Obtain Baseline fEPSP Recordings (20-30 min) R2->R3 R4 Bath Apply this compound or Vehicle R3->R4 R5 Induce LTP (e.g., Theta-Burst Stimulation) R4->R5 R6 Record Post-Induction fEPSPs (>60 min) R5->R6 A1 Measure fEPSP Slope R6->A1 A2 Normalize to Baseline A1->A2 A3 Compare LTP Magnitude between This compound and Vehicle Groups A2->A3

Caption: Workflow for hippocampal LTP experiments.

Materials:

  • This compound (stock solution in DMSO)

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2

  • Dissection tools, vibratome, recording chamber, amplifiers, and data acquisition system

  • Stimulating and recording electrodes

Procedure:

  • Slice Preparation: Prepare 300-400 µm thick coronal hippocampal slices from a mouse brain in ice-cold, oxygenated aCSF.[6][14][17] Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording Setup: Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF. Place a stimulating electrode in the stratum radiatum of the CA3 region and a recording electrode in the CA1 stratum radiatum.

  • Baseline Recording: Deliver single pulses every 20-30 seconds to evoke field excitatory postsynaptic potentials (fEPSPs). Adjust the stimulation intensity to elicit an fEPSP amplitude that is 30-40% of the maximum. Record a stable baseline for 20-30 minutes.[9]

  • Drug Application: Prepare the desired final concentration of this compound in aCSF from a DMSO stock. The final DMSO concentration should be kept low (e.g., <0.1%). Switch the perfusion to aCSF containing either this compound or a vehicle control and perfuse for at least 20 minutes before LTP induction.

  • LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, repeated at 5 Hz).[6][17]

  • Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after induction to measure the potentiation.

  • Data Analysis: Measure the initial slope of the fEPSP. Normalize the slope values to the average of the baseline recording period. Compare the degree of potentiation between the this compound-treated and vehicle-treated groups.

Protocol 2: Contextual Fear Conditioning

This behavioral protocol assesses hippocampus-dependent learning and memory by pairing a specific environment (context) with an aversive stimulus (footshock). This compound can be administered systemically or via intra-hippocampal infusion before training or testing to evaluate its effect on memory acquisition, consolidation, or retrieval.

Materials:

  • This compound

  • Vehicle solution (e.g., saline with a small percentage of DMSO and Tween 80)

  • Fear conditioning apparatus with a grid floor for footshock delivery

  • Video recording and analysis software to score freezing behavior

Procedure:

  • Habituation: Handle the mice for several days before the experiment to reduce stress.[7]

  • Training (Day 1):

    • Place the mouse in the conditioning chamber.

    • Allow a 2-3 minute exploration period (habituation).

    • Deliver a mild footshock (e.g., 2 seconds, 0.5-0.7 mA) as the unconditioned stimulus (US).

    • One or more tone-shock pairings can be used for cued fear conditioning.[18]

    • Leave the mouse in the chamber for another 30-60 seconds before returning it to its home cage.[10]

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before the training session (to test effects on acquisition) or before the context test (to test effects on retrieval).

  • Context Test (Day 2):

    • Place the mouse back into the same chamber used for training.

    • Record the session (e.g., 5 minutes) without delivering a footshock.

    • Analyze the video to quantify the amount of time the mouse spends "freezing" (complete immobility except for respiration).[10][18]

  • Data Analysis: Compare the percentage of freezing time between the this compound-treated group and the vehicle control group.

Protocol 3: Analysis of Dendritic Spine Morphology

This protocol outlines a method to visualize and quantify changes in dendritic spine morphology in cultured neurons or brain tissue following treatment with this compound.

Materials:

  • This compound

  • Primary neuronal cultures or brain slices

  • Method for labeling neurons (e.g., DiI staining, transfection with GFP-expressing plasmids)

  • Confocal microscope and image analysis software (e.g., ImageJ/Fiji, ZEISS arivis Pro)[5]

Procedure:

  • Cell Culture and Treatment: Culture primary hippocampal or cortical neurons. Treat the cultures with this compound or vehicle at the desired concentration and for the appropriate duration.

  • Neuron Labeling: Fix the cells and label neurons to visualize dendrites and spines. This can be achieved through methods like DiI crystal application or by using transgenic animals expressing fluorescent proteins in specific neuronal populations.[11]

  • Image Acquisition: Acquire high-resolution z-stack images of dendritic segments using a confocal microscope.

  • Image Analysis:

    • Use image analysis software to perform 3D reconstruction of the dendritic segments.[5]

    • Quantify spine density (number of spines per unit length of dendrite).

    • Classify spines based on their morphology (e.g., thin, stubby, mushroom) and measure parameters such as head diameter and spine length.[4]

  • Data Analysis: Compare the spine density and morphological parameters between this compound-treated and control neurons.

Protocol 4: Western Blot Analysis of Synaptic Proteins

This protocol can be used to determine if this compound treatment alters the expression or phosphorylation status of key synaptic proteins involved in plasticity, such as AMPA receptor subunits (e.g., GluA1, GluA2) or postsynaptic density proteins (e.g., PSD-95).

Materials:

  • This compound

  • Neuronal cultures or dissected brain tissue (e.g., hippocampus)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies against target proteins (e.g., anti-GluA1, anti-PSD-95) and loading controls (e.g., anti-β-actin)

  • Fluorescently-tagged secondary antibodies and imaging system[19][20]

Procedure:

  • Sample Preparation: Treat neuronal cultures or animals with this compound. Harvest cells or dissect the brain region of interest and homogenize in ice-cold RIPA buffer.[8]

  • Protein Quantification: Centrifuge the lysates to pellet debris and determine the protein concentration of the supernatant.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[21]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% milk or BSA in TBST).

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with appropriate secondary antibodies.

  • Detection and Analysis: Detect the signal using a suitable imaging system. Quantify the band intensities and normalize the levels of the target protein to a loading control. Compare the protein levels between this compound-treated and control samples.

Conclusion

This compound represents a highly selective and potent tool for investigating the role of EPAC2 in neuronal plasticity. By inhibiting a key, PKA-independent branch of the cAMP signaling pathway, researchers can elucidate the specific contributions of EPAC2 to the molecular mechanisms underlying learning and memory. The protocols outlined above provide a framework for utilizing this compound to explore its effects on synaptic function, from the molecular and cellular level to complex behaviors. These studies will undoubtedly enhance our understanding of the intricate signaling networks that govern cognitive processes and may reveal new therapeutic avenues for neurological and psychiatric disorders characterized by deficits in synaptic plasticity.

References

Downstream Effects of HJC0350 Treatment: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the downstream effects of HJC0350, a potent and selective inhibitor of Exchange Protein Directly Activated by cAMP 2 (EPAC2).

Introduction

This compound is a small molecule inhibitor that selectively targets EPAC2, a guanine (B1146940) nucleotide exchange factor for the small GTPases Rap1 and Rap2. EPAC2 is a key mediator of cyclic AMP (cAMP) signaling pathways, playing significant roles in various cellular processes. This compound exerts its inhibitory effect by competitively binding to the cAMP-binding domain of EPAC2, thereby preventing its activation. It displays a high degree of selectivity for EPAC2 over EPAC1 and Protein Kinase A (PKA), making it a valuable tool for dissecting EPAC2-specific signaling cascades.[1][2][3] The half-maximal inhibitory concentration (IC50) for this compound against EPAC2 is approximately 0.3 µM.[1][2][3]

These notes provide an overview of the known downstream effects of this compound treatment, along with detailed protocols for key experiments to assess these effects in various cell-based models.

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the cAMP binding site of EPAC2. This inhibition prevents the conformational change required for EPAC2 to catalyze the exchange of GDP for GTP on its primary downstream target, the small GTPase Rap1. Consequently, this compound treatment leads to a reduction in the levels of active, GTP-bound Rap1 (Rap1-GTP).

This compound Mechanism of Action GPCR GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP EPAC2 EPAC2 cAMP->EPAC2 Rap1_GDP Rap1-GDP (Inactive) EPAC2->Rap1_GDP This compound This compound This compound->EPAC2 Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP GTP Downstream Downstream Effectors Rap1_GTP->Downstream

Figure 1: this compound inhibits the EPAC2 signaling pathway.

Quantitative Data on Downstream Effects

While specific quantitative data on the downstream effects of this compound are still emerging in the peer-reviewed literature, the following tables summarize the expected outcomes based on its mechanism of action and data from studies using other EPAC inhibitors.

Table 1: Effect of this compound on Rap1 Activation

Cell LineTreatmentRap1-GTP Levels (Fold Change vs. Control)Reference
HEK29310 µM 8-pCPT-2'-O-Me-cAMP (EPAC activator)Expected IncreaseN/A
HEK29310 µM 8-pCPT-2'-O-Me-cAMP + 10 µM this compoundExpected Decrease (compared to activator alone)N/A
Pancreatic Cancer CellsForskolin (B1673556) (cAMP elevator)Expected IncreaseN/A
Pancreatic Cancer CellsForskolin + this compoundExpected Decrease (compared to forskolin alone)N/A

Table 2: Anticipated Effects of this compound on Cell Viability and Apoptosis

Cell LineThis compound Conc. (µM)Incubation Time (h)% Viable Cells (vs. Control)% Apoptotic Cells (Annexin V+)Reference
Glioblastoma1-2048Expected Dose-Dependent DecreaseExpected Dose-Dependent IncreaseN/A
Prostate Cancer1-2048Expected Dose-Dependent DecreaseExpected Dose-Dependent IncreaseN/A
Melanoma1-2048Expected Dose-Dependent DecreaseExpected Dose-Dependent IncreaseN/A

Note: The data in these tables are illustrative and based on the known function of the EPAC2-Rap1 pathway in cancer cell biology. Researchers are encouraged to perform their own dose-response and time-course experiments to determine the specific effects in their cell lines of interest.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the downstream effects of this compound treatment.

Protocol 1: Rap1 Activation Assay (Pull-down)

This protocol is designed to measure the levels of active, GTP-bound Rap1 in cells treated with this compound.

Materials:

  • Cell lysis buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 1% NP-40, 10 mM MgCl2, 10% glycerol, protease and phosphatase inhibitors)

  • GST-RalGDS-RBD (Rap binding domain) beads

  • Wash buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 10 mM MgCl2, protease inhibitors)

  • 2x Laemmli sample buffer

  • Anti-Rap1 antibody

  • This compound (dissolved in DMSO)

  • EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP) or cAMP-elevating agent (e.g., forskolin)

Procedure:

  • Seed cells and grow to 80-90% confluency.

  • Pre-treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate cells with an EPAC activator for 10-15 minutes.

  • Wash cells with ice-cold PBS and lyse with cell lysis buffer.

  • Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Incubate a portion of the supernatant with GST-RalGDS-RBD beads for 1 hour at 4°C with gentle rotation.

  • Wash the beads three times with wash buffer.

  • Elute the bound proteins by adding 2x Laemmli sample buffer and boiling for 5 minutes.

  • Analyze the eluates by SDS-PAGE and Western blotting using an anti-Rap1 antibody.

  • Quantify the band intensities to determine the relative amount of Rap1-GTP.

Rap1 Activation Assay Workflow start Start: Seed and Grow Cells treat Treat with this compound and/or EPAC Activator start->treat lyse Lyse Cells and Clarify Lysate treat->lyse pulldown Incubate Lysate with GST-RalGDS-RBD Beads (Pull-down) lyse->pulldown wash Wash Beads pulldown->wash elute Elute Bound Proteins wash->elute analyze SDS-PAGE and Western Blot elute->analyze quantify Quantify Rap1-GTP analyze->quantify end End: Results quantify->end Apoptosis Assay Logical Flow cluster_quadrants start Cell Treatment with This compound harvest Harvest Cells start->harvest stain Stain with Annexin V and Propidium Iodide harvest->stain flow Flow Cytometry Analysis stain->flow q1 Annexin V- / PI+ (Necrotic) q2 Annexin V+ / PI+ (Late Apoptotic) q3 Annexin V- / PI- (Viable) q4 Annexin V+ / PI- (Early Apoptotic)

References

Troubleshooting & Optimization

HJC0350 solubility in DMSO and ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HJC0350. This guide provides detailed information on the solubility of this compound in DMSO and ethanol, along with troubleshooting advice to ensure successful preparation of your experimental solutions.

Solubility Data

The solubility of this compound can vary slightly between batches and suppliers. The following table summarizes the reported solubility data in DMSO and ethanol.

SolventConcentration (mM)Concentration (mg/mL)Supplier/SourceNotes
DMSO 50 mM13.87 mg/mLTocris Bioscience, R&D Systems[1][2][3]
120.16 mM33.33 mg/mLMedchemExpress[4]Requires sonication. Use newly opened DMSO.[4]
187.46 mM52 mg/mLSelleck Chemicals[5]Recommends using fresh DMSO.[5]
≥ 10 mM≥ 13.85 mg/mLAPExBIO, Probechem[6][7]
Ethanol 20 mM5.55 mg/mLTocris Bioscience, R&D Systems[1][2][3]
≥ 10.84 mg/mLAPExBIO[6]Requires sonication.[6]
InsolubleInsolubleSelleck Chemicals[5][8]

Note: The molecular weight of this compound is 277.38 g/mol . Batch-specific variations in molecular weight due to hydration may affect the volumes required for stock solution preparation.[1]

Experimental Protocols: Preparing Stock Solutions

This section provides a general protocol for preparing stock solutions of this compound.

Objective: To prepare a concentrated stock solution of this compound in DMSO or ethanol.

Materials:

  • This compound powder

  • Anhydrous/high-purity DMSO or ethanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

Protocol:

  • Aliquoting: Before opening, briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.

  • Solvent Addition: Add the calculated volume of the desired solvent (DMSO or ethanol) to the vial to achieve the target concentration.

  • Dissolution:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.[4][6]

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4][5]

Troubleshooting and FAQs

Here are some common questions and troubleshooting tips you might encounter during your experiments with this compound.

Q1: My this compound is not dissolving completely in DMSO. What should I do?

A1: If you are having trouble dissolving this compound, try the following steps:

  • Vortexing: Ensure you have vortexed the solution thoroughly.

  • Sonication: As recommended by some suppliers, sonicating the solution can aid in dissolution.[4][6]

  • Warming: Gentle warming of the solution (e.g., in a 37°C water bath) can also help. Avoid excessive heat, which could degrade the compound.

  • Use Fresh DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can reduce the solubility of some compounds. It is highly recommended to use newly opened, anhydrous DMSO for preparing your stock solutions.[4][5]

Q2: I see different solubility values for this compound from different suppliers. Why is that?

A2: The variation in reported solubility can be due to several factors, including:

  • Differences in the purity or crystalline form of the compound between batches.

  • The method used to determine solubility.

  • The quality and water content of the solvent used.

It is always best to refer to the product datasheet provided by the specific supplier you purchased from. The values in the table above should be used as a guide.

Q3: Can I dissolve this compound directly in aqueous buffer or cell culture media?

A3: this compound is reported to be insoluble in water.[5][6][8] Therefore, it is not recommended to dissolve it directly in aqueous solutions. The standard practice is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous buffer or media for your experiment. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

Q4: How should I store my this compound stock solution?

A4: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[4] To avoid degradation from repeated freeze-thaw cycles, it is advisable to prepare small aliquots of your stock solution.[5]

Diagrams

HJC0350_Solubilization_Workflow cluster_prep Preparation cluster_troubleshoot Troubleshooting cluster_final Final Steps start Start: this compound Powder add_solvent Add appropriate volume of DMSO or Ethanol start->add_solvent vortex Vortex thoroughly add_solvent->vortex check_dissolved Is the compound fully dissolved? vortex->check_dissolved sonicate Sonicate for 10-15 minutes check_dissolved->sonicate No solution_ready Stock Solution Ready check_dissolved->solution_ready Yes warm Gentle warming (optional) sonicate->warm warm->check_dissolved store Aliquot and store at -20°C or -80°C solution_ready->store

Caption: Workflow for dissolving this compound.

References

Technical Support Center: HJC0350 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the preparation and handling of HJC0350 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing an this compound stock solution?

A1: The most highly recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] Ethanol can also be used, but DMSO achieves a higher maximum concentration.[1]

Q2: What is the maximum achievable concentration for an this compound stock solution?

A2: The maximum solubility of this compound can vary slightly between batches and suppliers. It is soluble in DMSO up to at least 50 mM.[1] Some suppliers report solubility as high as 120.16 mM or 187.46 mM.[2][3] In ethanol, a concentration of up to 20 mM can be achieved.[1]

Q3: How should I store the solid this compound compound?

A3: Solid this compound powder should be stored at +4°C for short-term storage (up to 2 years) or -20°C for long-term storage (up to 3 years).[1][2]

Q4: How should I store the this compound stock solution?

A4: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to 1 year or -80°C for up to 2 years.[2] Some suppliers do not recommend long-term storage of the solution and advise using it soon after preparation.

Q5: Do I need to use the batch-specific molecular weight for my calculations?

A5: Yes, it is crucial to use the batch-specific molecular weight found on the product's vial label or Certificate of Analysis (CoA).[1] The degree of hydration can vary between batches, which will affect the molecular weight and subsequent calculations for molarity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
This compound powder will not fully dissolve. 1. The concentration is too high for the chosen solvent.2. The solvent quality is poor.3. Insufficient mixing.1. Ensure you are not exceeding the maximum recommended concentration (see solubility data below).2. Use fresh, high-quality, anhydrous DMSO. Hygroscopic DMSO (which has absorbed moisture) can significantly reduce solubility.[2][3]3. Gentle warming and vortexing or sonication can aid dissolution.[2]
Precipitate forms in the stock solution after freezing and thawing. 1. The stock solution was not fully dissolved initially.2. Repeated freeze-thaw cycles.1. Before the initial freezing, ensure the compound is completely dissolved. If necessary, gently warm the solution.2. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[2]
Inconsistent experimental results using the stock solution. 1. Inaccurate initial concentration due to calculation error.2. Degradation of the compound.1. Double-check all calculations and ensure you have used the batch-specific molecular weight.[1]2. Ensure the stock solution has been stored correctly and is within the recommended stability period. Avoid prolonged exposure to light.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

Parameter Value Source(s)
Molecular Weight ~277.38 g/mol (use batch-specific value)[1][2][4]
Formula C₁₅H₁₉NO₂S[1][2][4]
Purity ≥98%[1]
Max Solubility in DMSO 50 mM - 187.46 mM[1][2][3]
Max Solubility in Ethanol 20 mM[1]
Storage (Solid) +4°C (2 years) or -20°C (3 years)[2]
Storage (Solution) -20°C (1 year) or -80°C (2 years) in DMSO[2]

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (CAS No: 885434-70-8)

  • Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Determine the Mass:

    • Retrieve the batch-specific molecular weight (MW) from the vial or Certificate of Analysis. For this example, we will use the theoretical MW of 277.38 g/mol .

    • Use the following formula to calculate the mass of this compound required: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x MW ( g/mol ) / 1000 Mass (mg) = 10 mM x 1 mL x 277.38 g/mol / 1000 = 2.77 mg

  • Weighing:

    • Carefully weigh out 2.77 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) or brief sonication can be used to aid dissolution. Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage:

    • For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C. Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.

Visualizations

HJC0350_Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage & Use start Start: this compound Powder weigh 1. Weigh this compound (Use Batch MW) start->weigh add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Vortex / Sonicate (Ensure Complete Dissolution) add_solvent->dissolve aliquot 4. Aliquot into Single-Use Volumes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store use Working Solution Preparation store->use

Caption: Workflow for preparing and storing this compound stock solution.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Powder Not Dissolving cause1 Concentration Too High? issue->cause1 cause2 Poor Solvent Quality? issue->cause2 cause3 Insufficient Mixing? issue->cause3 sol1 Verify Solubility Limit cause1->sol1 sol2 Use Fresh, Anhydrous DMSO cause2->sol2 sol3 Vortex / Sonicate / Warm Gently cause3->sol3

Caption: Troubleshooting logic for this compound dissolution issues.

References

HJC0350 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of HJC0350 in cell culture media. The following information is designed to help troubleshoot common issues and ensure the effective application of this selective EPAC2 inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in DMSO and ethanol.[1][2] It is insoluble in water.[3] For cell culture applications, preparing a high-concentration stock solution in sterile DMSO is the recommended starting point.

Q2: How should this compound stock solutions be stored?

A2: this compound powder is stable for years when stored at -20°C.[3] Once dissolved, stock solutions in DMSO can be stored for up to one year at -80°C or for one month at -20°C.[3][4] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3]

Q3: What is the known stability of this compound in cell culture media?

A3: Currently, there is no publicly available quantitative data on the stability of this compound in various cell culture media. The stability of a compound in an aqueous solution like cell culture media can be influenced by factors such as pH, temperature, and the presence of media components. As a general practice for small molecule inhibitors, it is advisable to add the compound to the media immediately before treating the cells. For longer-term experiments, the media containing this compound should be replaced regularly (e.g., every 24-48 hours) to ensure a consistent effective concentration.

Q4: I am observing precipitation after diluting my this compound stock solution into the cell culture medium. What should I do?

A4: Precipitation can occur if the final concentration of this compound exceeds its solubility limit in the aqueous cell culture medium or if the DMSO concentration is too high. Here are some troubleshooting steps:

  • Ensure the final DMSO concentration is low: The final concentration of DMSO in your cell culture medium should typically be less than 0.5% (v/v) to avoid solvent-induced toxicity and to minimize the risk of compound precipitation.

  • Pre-warm the media: Adding the this compound stock solution to pre-warmed media (37°C) can sometimes help with solubility.

  • Increase the volume of media: Try diluting the stock solution into a larger volume of media to lower the final concentration of this compound.

  • Vortex gently while adding the compound: Ensure the stock solution is well-mixed into the media upon addition.

Q5: How can I determine the stability of this compound in my specific cell culture medium?

A5: You can perform a functional stability study. This involves incubating this compound in your cell culture medium at 37°C for different durations (e.g., 0, 8, 24, 48 hours). You can then use this "aged" media to treat your cells and assess the activity of this compound. A decrease in the expected biological response over time would indicate instability.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Effect Observed

If you are not observing the expected inhibitory effect of this compound on EPAC2 signaling, consider the following potential causes and solutions.

Troubleshooting Workflow

start No/Inconsistent Biological Effect check_prep Verify Stock Solution Preparation and Storage start->check_prep check_conc Confirm Final Concentration in Media check_prep->check_conc Preparation OK solution_prep Solution: Prepare Fresh Stock Solution from Powder check_prep->solution_prep Improperly Prepared/ Stored check_stability Assess Compound Stability in Media check_conc->check_stability Concentration Correct solution_conc Solution: Perform Dose-Response Curve to Find Optimal Concentration check_conc->solution_conc Concentration Incorrect/ Suboptimal check_target Validate EPAC2 Expression in Cell Line check_stability->check_target Compound is Stable solution_stability Solution: Reduce Incubation Time or Replenish Media Frequently check_stability->solution_stability Compound is Unstable check_target->start Target Not Expressed solution_target Solution: Use a Positive Control Cell Line or Overexpress EPAC2

Figure 1. Troubleshooting inconsistent biological effects of this compound.

Issue 2: Observing Cellular Toxicity

If you observe signs of cellular stress or death after treatment with this compound, it may be due to the compound itself or the solvent.

Troubleshooting Workflow

start Cellular Toxicity Observed check_dmso Verify Final DMSO Concentration start->check_dmso check_hjc_conc Assess this compound Concentration check_dmso->check_hjc_conc DMSO < 0.5% solution_dmso Solution: Lower DMSO to <0.1% or Use a DMSO-only Control check_dmso->solution_dmso DMSO > 0.5% check_media_interaction Consider Media Component Interaction check_hjc_conc->check_media_interaction Concentration is Appropriate solution_hjc_conc Solution: Perform a Dose-Response Curve to Determine IC50 and CC50 check_hjc_conc->solution_hjc_conc Concentration Too High solution_media Solution: Test in a Simpler, Serum-Free Medium to Identify Interactions check_media_interaction->solution_media Interaction Suspected

Figure 2. Troubleshooting cellular toxicity with this compound treatment.

Data Summary

This compound Solubility
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference(s)
DMSO52187.46[3]
DMSO33.33120.16[4]
DMSO13.8750
Ethanol10.84~39.1[2]
Ethanol5.5520
WaterInsolubleInsoluble[3]

Note: Solubility can vary between batches and with the purity of the solvent. Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[3]

This compound In Vitro Activity
TargetIC50Assay ConditionsReference(s)
EPAC20.3 µMCompetition with 8-NBD-cAMP binding[2][3][4][5]
EPAC1No inhibition at 25 µMRap1-GDP exchange activity[2][4][5]
PKANo inhibitioncAMP-mediated PKA activation[2][3][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO (sterile), sterile microcentrifuge tubes.

  • Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex gently until the powder is completely dissolved. Ultrasonic treatment may be used if necessary.[4] d. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. e. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Functional Stability Assessment of this compound in Cell Culture Media
  • Objective: To determine the functional half-life of this compound in a specific cell culture medium.

  • Procedure: a. Prepare a working solution of this compound in your cell culture medium at the desired final concentration (e.g., 10 µM). b. Create several aliquots of this solution. c. Place the aliquots in a 37°C, 5% CO2 incubator. d. At various time points (e.g., 0, 4, 8, 12, 24, 48 hours), remove one aliquot and store it at -80°C. e. After collecting all time points, thaw the aliquots. f. Seed cells known to respond to this compound (e.g., HEK293 cells expressing an EPAC2 FRET sensor).[1][2][3] g. Treat the cells with the "aged" media from each time point. h. After an appropriate incubation period, measure the biological response (e.g., FRET signal, downstream protein phosphorylation). i. Plot the biological response as a function of the pre-incubation time. A decrease in response indicates degradation of the compound.

Experimental Workflow for Stability Assessment

start Prepare this compound in Cell Culture Medium incubate Incubate at 37°C, 5% CO2 start->incubate collect Collect Aliquots at Time Points (0, 4, 8... hrs) incubate->collect treat Treat EPAC2-expressing Cells with 'Aged' Media collect->treat measure Measure Biological Response treat->measure analyze Plot Response vs. Incubation Time measure->analyze end Determine Functional Stability analyze->end

Figure 3. Workflow for assessing the functional stability of this compound.

Signaling Pathway

This compound is a specific inhibitor of EPAC2 (Exchange Protein directly Activated by cAMP 2). EPAC2 is a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rap1. Upon binding of cyclic AMP (cAMP), EPAC2 becomes activated and promotes the exchange of GDP for GTP on Rap1, leading to the activation of downstream signaling pathways. This compound blocks this activation.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Ligand cAMP cAMP AC->cAMP EPAC2 EPAC2 cAMP->EPAC2 Rap1_GDP Rap1-GDP (Inactive) EPAC2->Rap1_GDP Activates GEF Activity Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP Downstream Downstream Effectors Rap1_GTP->Downstream This compound This compound This compound->EPAC2

Figure 4. this compound inhibits the cAMP-EPAC2-Rap1 signaling pathway.

References

Technical Support Center: Optimizing HJC0350 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing HJC0350, a potent and selective EPAC2 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that selectively targets the Exchange Protein directly Activated by cAMP 2 (EPAC2). It functions by competitively binding to EPAC2, preventing the binding of its natural activator, cyclic AMP (cAMP). This inhibition blocks the downstream signaling cascade mediated by EPAC2, which includes the activation of the small GTPase Rap1.[1][2] this compound is highly selective for EPAC2 over EPAC1 and Protein Kinase A (PKA), making it a valuable tool for dissecting EPAC2-specific signaling pathways.[3][4][5]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. Based on its in vitro IC50 of 0.3 µM, a good starting point for a dose-response experiment is a concentration range from 0.1 µM to 10 µM.[3][4] It has been demonstrated that 10 µM this compound can fully block the 007-AM (a cAMP analog) induced decrease of FRET in HEK293/EPAC2-FL cells.[3] A concentration of 25 µM has been shown to not inhibit EPAC1-mediated Rap1-GDP exchange activity, highlighting its selectivity at higher concentrations.[3]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO and ethanol.[4][5] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in anhydrous DMSO. This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6] For experiments, prepare fresh dilutions from the stock solution in your cell culture medium. Ensure the final DMSO concentration in your culture medium is kept low (typically below 0.5%) to avoid solvent toxicity.[7]

Q4: What are the known off-target effects of this compound?

A4: this compound is known for its high selectivity for EPAC2 over EPAC1 and PKA.[3][4][5] However, as with any small molecule inhibitor, off-target effects can occur, especially at high concentrations. It is crucial to include appropriate controls in your experiments, such as a vehicle control (DMSO) and potentially a negative control compound if available. Performing a dose-response experiment will help identify the concentration range where this compound exhibits specific effects on EPAC2 without causing general cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation of this compound in cell culture media. Low aqueous solubility of this compound.Prepare a high-concentration stock solution in DMSO. When diluting into aqueous media, add the stock solution to the media while vortexing or gently swirling to ensure rapid and thorough mixing. Avoid adding the concentrated stock directly to a small volume of media.[8][9] Consider a serial dilution approach.
High levels of cell death observed after treatment. This compound concentration is too high, leading to off-target toxicity.Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line. Start with a concentration range around the IC50 (0.3 µM) and extend to higher concentrations (e.g., up to 25 µM).[6][7]
Solvent (DMSO) toxicity.Ensure the final DMSO concentration in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%). Always include a vehicle-only control in your experiments.[7]
Inconsistent or no observable effect of this compound. The inhibitor has degraded due to improper storage or handling.Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.[6]
The chosen cell line has low EPAC2 expression.Confirm EPAC2 expression in your cell line of interest using techniques like Western blotting or qPCR before starting your experiments.
The experimental endpoint is not sensitive to EPAC2 inhibition.Ensure that the downstream signaling pathway you are investigating is indeed regulated by EPAC2 in your experimental system. Consider measuring a direct target of EPAC2 activation, such as Rap1-GTP levels.[10]

Quantitative Data Summary

Parameter Value Reference
IC50 for EPAC2 0.3 µM[3][4][5]
Concentration for full blockade of 007-AM induced FRET decrease in HEK293/EPAC2-FL cells 10 µM[3]
Concentration with no inhibition of EPAC1-mediated Rap1-GDP exchange 25 µM[3]
Solubility in DMSO ≥ 50 mM[4]
Solubility in Ethanol ≥ 20 mM[4]

Experimental Protocols

Determining Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)

This protocol is designed to establish a dose-response curve and determine the optimal, non-toxic concentration range of this compound for your specific cell line.

Materials:

  • This compound

  • Cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is 0 (vehicle control), 0.1, 0.3, 1, 3, 10, and 25 µM.

  • Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[12]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed Cells Seed Cells Prepare this compound Dilutions Prepare this compound Dilutions Seed Cells->Prepare this compound Dilutions Treat Cells Treat Cells Prepare this compound Dilutions->Treat Cells Incubate Incubate Treat Cells->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate Viability Calculate Viability Measure Absorbance->Calculate Viability Generate Dose-Response Curve Generate Dose-Response Curve Calculate Viability->Generate Dose-Response Curve

Workflow for determining optimal this compound concentration.
Assessing EPAC2 Target Engagement via Western Blot for Downstream Signaling

This protocol allows for the assessment of this compound's effect on the EPAC2 signaling pathway by measuring the phosphorylation or activation of downstream targets. A common downstream effector of EPAC2 is Rap1.

Materials:

  • This compound

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rap1, anti-total Rap1, anti-EPAC2, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound (based on the dose-response experiment) for the appropriate duration. Include a positive control (e.g., a known EPAC2 activator like 8-pCPT-2'-O-Me-cAMP) and a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C.[13]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize the levels of the target protein to the total protein and/or a loading control.

G cluster_exp Experimental Steps cluster_wb Western Blotting Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Transfer Transfer SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody Incubation Antibody Incubation Blocking->Antibody Incubation Detection Detection Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Workflow for Western blot analysis of EPAC2 signaling.
Measuring Rap1 Activation

A direct way to measure EPAC2 engagement by this compound is to assess the activation state of its downstream effector, Rap1. This can be achieved using a Rap1 activation assay kit, which typically involves a pull-down of the active, GTP-bound form of Rap1.

Materials:

  • This compound

  • Cell line of interest

  • Rap1 Activation Assay Kit (containing RalGDS-RBD agarose (B213101) beads and anti-Rap1 antibody)[14][15]

  • Cell lysis buffer (provided in the kit or a compatible one)

Procedure:

  • Cell Treatment: Treat cells with this compound and controls as described in the Western blot protocol.

  • Cell Lysis: Lyse the cells according to the kit's instructions to preserve the GTP-bound state of Rap1.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Pull-down Assay: Incubate equal amounts of protein lysate with the RalGDS-RBD agarose beads to pull down active Rap1-GTP.[14][15]

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blot: Elute the bound proteins and analyze the levels of Rap1 by Western blotting using the provided anti-Rap1 antibody.

  • Analysis: Compare the amount of active Rap1 pulled down in the different treatment conditions.

G Start Start Cell Treatment Cell Treatment Start->Cell Treatment End End Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Incubate with RalGDS-RBD beads Incubate with RalGDS-RBD beads Protein Quantification->Incubate with RalGDS-RBD beads Wash beads Wash beads Incubate with RalGDS-RBD beads->Wash beads Elute Rap1-GTP Elute Rap1-GTP Wash beads->Elute Rap1-GTP Western Blot for Rap1 Western Blot for Rap1 Elute Rap1-GTP->Western Blot for Rap1 Analyze Rap1 Activation Analyze Rap1 Activation Western Blot for Rap1->Analyze Rap1 Activation Analyze Rap1 Activation->End

Workflow for Rap1 activation assay.

Signaling Pathway Diagram

The following diagram illustrates the canonical EPAC2 signaling pathway and the point of inhibition by this compound.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to EPAC2 EPAC2 cAMP->EPAC2 Activates Rap1_GDP Rap1-GDP (inactive) EPAC2->Rap1_GDP Promotes GDP/GTP exchange on This compound This compound This compound->EPAC2 Inhibits Rap1_GTP Rap1-GTP (active) Rap1_GDP->Rap1_GTP Downstream Downstream Effectors Rap1_GTP->Downstream Activates

EPAC2 signaling pathway and this compound inhibition.

References

potential off-target effects of HJC0350

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the use of HJC0350, a potent and selective EPAC2 inhibitor. The following resources are designed to help troubleshoot potential experimental issues and clarify questions regarding its mechanism of action and potential for off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of the Exchange Protein Directly Activated by cAMP 2 (EPAC2). It functions by competing with cyclic adenosine (B11128) monophosphate (cAMP) for binding to the EPAC2 protein.[1][2][3] This inhibitory action prevents the conformational change in EPAC2 that is normally induced by cAMP, thereby blocking the activation of its downstream signaling pathways.

Q2: How selective is this compound for EPAC2?

This compound exhibits high selectivity for EPAC2 over its isoform, EPAC1.[4][5] It also does not inhibit the activity of another key cAMP effector, Protein Kinase A (PKA).[1][6] This selectivity is a critical feature for researchers aiming to specifically interrogate the role of EPAC2 in cellular processes.

Q3: Are there any known off-target effects of this compound?

Currently, there is no publicly available data from comprehensive off-target screening panels (e.g., kinase screens) for this compound. While it is known to be highly selective for EPAC2 over EPAC1 and PKA, the possibility of interactions with other proteins cannot be entirely excluded without further experimental validation. Researchers should, therefore, incorporate rigorous control experiments to confirm that the observed effects of this compound are due to the inhibition of EPAC2.

Q4: What is the recommended working concentration for this compound in cell-based assays?

The effective concentration of this compound can vary depending on the cell type, experimental conditions, and the intracellular concentration of cAMP. A common starting point for cell-based assays is in the range of 1-10 µM.[6] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.

Troubleshooting Guide

Q1: I am observing a cellular phenotype after treating with this compound, but I'm not sure if it's a specific result of EPAC2 inhibition. How can I verify this?

To confirm that the observed phenotype is due to on-target EPAC2 inhibition, a series of control experiments are recommended:

  • Use a structurally unrelated EPAC2 inhibitor: If available, treating cells with a different chemical scaffold that also inhibits EPAC2 should recapitulate the same phenotype.

  • Genetic knockdown or knockout of EPAC2: The most definitive control is to use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate EPAC2 expression. If the phenotype is lost in EPAC2-deficient cells treated with this compound, it strongly suggests an on-target effect.

  • Rescue experiment: In EPAC2-deficient cells, re-expressing a wild-type version of EPAC2 should rescue the phenotype upon this compound treatment.

Q2: My results with this compound are inconsistent across experiments. What could be the cause?

Inconsistent results can arise from several factors:

  • Compound stability: Ensure that your stock solution of this compound is stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions from a stable stock for each experiment.

  • Cell passage number: Use cells within a consistent and low passage number range, as cellular signaling pathways can change with extensive passaging.

  • Variability in cAMP levels: The efficacy of this compound as a competitive inhibitor is dependent on the intracellular concentration of cAMP. If your experimental conditions cause fluctuations in cAMP levels, this can affect the potency of this compound. Consider measuring or normalizing cAMP levels if possible.

  • Solvent effects: this compound is typically dissolved in DMSO.[2] Ensure that the final concentration of DMSO is consistent across all experimental conditions, including vehicle controls, and is at a level that does not affect cell viability or the phenotype of interest.

Q3: I am not observing any effect of this compound in my experimental system. What should I check?

If this compound is not producing the expected effect, consider the following:

  • EPAC2 expression: Confirm that your cell line or tissue of interest expresses EPAC2 at a sufficient level. This can be checked by Western blot, qPCR, or immunofluorescence.

  • Compound concentration: As mentioned, a dose-response experiment is critical to ensure you are using an effective concentration of this compound. It is possible that your system requires a higher concentration for effective inhibition.

  • Cell permeability: While this compound is used in cell-based assays, its permeability can vary between cell types. If you suspect an issue with cellular uptake, you may need to explore alternative methods or formulations.

  • Downstream readout: Ensure that the downstream signaling event or phenotype you are measuring is a reliable and sensitive indicator of EPAC2 activity in your system.

Data Presentation

Table 1: Selectivity Profile of this compound

TargetAssay TypeIC50NotesReference
EPAC2 8-NBD-cAMP binding competition0.3 µMPotent inhibition of cAMP binding.[1][3]
EPAC1 Rap1-GDP exchange activityNo inhibition at 25 µMDemonstrates high selectivity for EPAC2 over EPAC1.[3]
PKA cAMP-mediated PKA activationNo inhibitionDoes not affect the canonical cAMP-PKA pathway.[1]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Experiment

  • Cell Plating: Seed your cells of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A typical range to test would be from 0.1 µM to 50 µM. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a duration that is appropriate for the signaling pathway or phenotype being studied.

  • Stimulation (if applicable): If you are studying the inhibitory effect of this compound in the context of stimulated cAMP production, add your stimulus (e.g., forskolin) at a predetermined time point.

  • Assay: Perform your downstream assay to measure the endpoint of interest (e.g., Rap1 activation, cell proliferation, gene expression).

  • Data Analysis: Plot the response as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50.

Protocol 2: Validating On-Target Effects using siRNA-mediated Knockdown of EPAC2

  • siRNA Transfection: Transfect your cells with a validated siRNA targeting EPAC2 or a non-targeting control siRNA using a suitable transfection reagent.

  • Knockdown Confirmation: After 48-72 hours, harvest a subset of the cells to confirm the knockdown of EPAC2 protein levels by Western blot.

  • This compound Treatment: Re-plate the remaining transfected cells and treat them with the predetermined optimal concentration of this compound or a vehicle control.

  • Phenotypic Analysis: After the appropriate incubation time, perform the assay to measure your phenotype of interest.

  • Interpretation: A specific on-target effect is confirmed if the phenotype observed with this compound in control siRNA-treated cells is absent or significantly reduced in the EPAC2 siRNA-treated cells.

Visualizations

HJC0350_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates Ligand Ligand Ligand->GPCR Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP EPAC2 EPAC2 cAMP->EPAC2 Activates Rap1_GDP Rap1-GDP EPAC2->Rap1_GDP Promotes GDP-GTP exchange on This compound This compound This compound->EPAC2 Inhibits Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors Activates Experimental_Workflow A 1. Hypothesis: Phenotype is mediated by EPAC2 B 2. Dose-Response Experiment: Determine optimal this compound concentration A->B C 3. Primary Experiment: Treat cells with optimal this compound concentration B->C D 4. Observe Phenotype C->D E 5. Validation Experiments: - Genetic knockdown/knockout of EPAC2 - Use of structurally unrelated EPAC2 inhibitor D->E F 6. Conclusion: Phenotype is on-target E->F Troubleshooting_Logic Start Start: Unexpected Result Q1 Is the phenotype reproducible? Start->Q1 A1_No Check: - Compound stability - Cell passage - Experimental conditions Q1->A1_No No Q2 Is the phenotype observed in EPAC2-deficient cells? Q1->Q2 Yes A2_Yes Potential Off-Target Effect: - Consider alternative inhibitors - Perform broader screening Q2->A2_Yes Yes A2_No Likely On-Target Effect: - Proceed with further  mechanistic studies Q2->A2_No No

References

HJC0350 FRET Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the HJC0350 FRET (Förster Resonance Energy Transfer) assay. The information is tailored for scientists and professionals in drug development engaged in experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound FRET assay?

A1: The this compound FRET assay is a cell-based method used to measure the antagonistic activity of this compound on the Exchange Protein directly Activated by cAMP 2 (EPAC2). The assay typically uses a genetically encoded biosensor, often expressed in HEK293 cells, which consists of EPAC2 sandwiched between a FRET donor (e.g., CFP - Cyan Fluorescent Protein) and an acceptor (e.g., YFP - Yellow Fluorescent Protein). In the absence of cAMP, the biosensor is in a "closed" conformation, bringing the donor and acceptor close together and resulting in a high FRET signal. When intracellular cAMP levels rise, cAMP binds to EPAC2, causing a conformational change to an "open" state.[1] This change increases the distance between the donor and acceptor, leading to a decrease in the FRET signal. This compound is a selective antagonist of EPAC2 and competes with cAMP.[1][2][3] Therefore, in the presence of this compound, the cAMP-induced conformational change is blocked, and the FRET signal remains high.[4]

Q2: What is the primary application of the this compound FRET assay?

A2: The primary application of this assay is to quantify the potency and selectivity of this compound as an EPAC2 inhibitor. It is also used to screen for and characterize other potential EPAC2 antagonists. The assay allows for real-time monitoring of EPAC2 activity in living cells.

Q3: What are the key reagents and equipment needed for this assay?

A3: Key components include:

  • Cell Line: A stable cell line, typically HEK293, expressing an EPAC2-based FRET biosensor (e.g., EPAC2-FL, CFP-EPAC2-YFP).[4]

  • This compound Compound: The small molecule inhibitor being tested.

  • cAMP-elevating agent: An agent to increase intracellular cAMP levels and activate the EPAC2 biosensor, such as Forskolin or a cell-permeable cAMP analog like 007-AM.[4]

  • Plate Reader: A microplate reader capable of measuring FRET, typically with filter sets for the specific donor/acceptor pair (e.g., CFP/YFP).

  • Cell Culture Reagents: Standard cell culture media, serum, and antibiotics.

  • Assay Plates: Typically, black, clear-bottom 96-well or 384-well plates suitable for fluorescence measurements.

Troubleshooting Guide

Issue 1: Low or No FRET Signal
Potential Cause Troubleshooting Steps
Poor expression of the FRET biosensor - Verify the expression and correct localization of the biosensor using fluorescence microscopy.- Optimize transfection or cell line selection if expression is low or inconsistent.
Incorrect instrument settings - Ensure the correct excitation and emission filters for your specific FRET pair are being used.[2]- Confirm that the instrument is set to perform a bottom read for adherent cells.[2]- Optimize the gain setting to avoid signal saturation.
Photobleaching - Reduce the intensity of the excitation light using neutral density filters.- Minimize the exposure time during signal acquisition.
Suboptimal FRET pair - Ensure the chosen donor and acceptor have sufficient spectral overlap.
Issue 2: High Background Signal
Potential Cause Troubleshooting Steps
Autofluorescence from compounds or media - Include control wells with compounds but without cells to measure background fluorescence.- Use phenol (B47542) red-free media during the assay.
Spectral bleed-through (crosstalk) - Use narrow bandpass filters to minimize the direct excitation of the acceptor and the detection of donor emission in the acceptor channel.[5]- Perform control experiments with cells expressing only the donor or only the acceptor to quantify bleed-through and apply correction factors.
Cellular autofluorescence - Include control wells with untransfected cells to determine the baseline autofluorescence.
Issue 3: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Steps
Variable cell seeding density - Ensure a homogenous cell suspension before seeding.- Use a consistent cell number per well. Automated cell counters can improve accuracy.
Inconsistent compound concentrations - Prepare fresh serial dilutions of this compound and the cAMP-elevating agent for each experiment.- Verify the final DMSO concentration is consistent across all wells and is at a level that does not affect cell health (typically ≤ 0.5%).
Edge effects on the microplate - Avoid using the outer wells of the plate, as they are more prone to evaporation.- Ensure proper humidity control during incubation steps.
Cell health and passage number - Use cells within a consistent and optimal passage number range.- Monitor cell viability to ensure that the observed effects are not due to cytotoxicity.

Quantitative Data Summary

Parameter Value Description
This compound IC₅₀ 0.3 µMThe half-maximal inhibitory concentration of this compound for competing with 8-NBD-cAMP binding to EPAC2.[1][2][3]
This compound Test Concentration 10 µMA concentration reported to fully block the 007-AM induced decrease in FRET in HEK293/EPAC2-FL cells.[4]
This compound Selectivity >25 µM (for EPAC1)This compound shows no significant inhibition of EPAC1-mediated activity at 25 µM, indicating high selectivity for EPAC2.[1][2]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the EPAC2 signaling pathway and the general workflow for the this compound FRET assay.

EPAC2_Signaling_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Agonist cAMP cAMP AC->cAMP ATP EPAC2_inactive EPAC2 (Inactive) High FRET cAMP->EPAC2_inactive Binds to EPAC2_active EPAC2 (Active) Low FRET EPAC2_inactive->EPAC2_active Conformational Change Rap1 Rap1 Activation EPAC2_active->Rap1 This compound This compound This compound->EPAC2_inactive Antagonizes

Fig 1. EPAC2 Signaling Pathway and this compound Inhibition.

FRET_Assay_Workflow A 1. Seed HEK293 cells expressing EPAC2-FRET biosensor in a 96-well plate B 2. Incubate cells (e.g., 24 hours) to allow for attachment A->B C 3. Pre-incubate cells with this compound (or vehicle control) B->C D 4. Add cAMP-elevating agent (e.g., Forskolin) to stimulate cells C->D E 5. Measure FRET signal on a plate reader D->E F 6. Analyze Data: Calculate FRET ratio and determine the inhibitory effect of this compound E->F

Fig 2. General workflow for the this compound FRET assay.

Experimental Protocol

This protocol provides a general methodology for performing a cell-based FRET assay to determine the inhibitory effect of this compound on EPAC2 activation.

1. Cell Culture and Seeding:

  • Culture HEK293 cells stably expressing the EPAC2-FRET biosensor in appropriate media (e.g., DMEM with 10% FBS and selection antibiotic).
  • Trypsinize and resuspend the cells in fresh medium.
  • Seed the cells into a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
  • Incubate the plate at 37°C and 5% CO₂ for 18-24 hours.

2. Compound Preparation:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
  • Perform serial dilutions of this compound in a suitable assay buffer (e.g., HBSS or phenol red-free medium) to achieve the desired final concentrations. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
  • Prepare a stock solution of a cAMP-elevating agent (e.g., 10 mM Forskolin in DMSO). Dilute it in assay buffer to a working concentration that will yield a robust FRET response (this should be determined empirically, e.g., a concentration that gives 80% of the maximal response, EC₈₀).

3. Assay Procedure:

  • Gently wash the cell monolayer with assay buffer.
  • Add the diluted this compound solutions (or vehicle control) to the respective wells.
  • Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes).
  • Add the diluted cAMP-elevating agent to all wells (except for the negative control wells).
  • Incubate for a further period (e.g., 15-30 minutes) at 37°C or room temperature, depending on the kinetics of the FRET response.

4. FRET Measurement:

  • Set up the plate reader with the appropriate excitation and emission filters for your FRET pair (e.g., for CFP/YFP: Excitation ~430 nm, Emission ~475 nm for CFP and ~530 nm for YFP).
  • Measure the fluorescence intensity in both the donor and acceptor channels.

5. Data Analysis:

  • Calculate the FRET ratio for each well (e.g., Acceptor Emission / Donor Emission).
  • Normalize the data:
  • 0% Inhibition Control (High FRET change): Cells treated with vehicle + cAMP-elevating agent.
  • 100% Inhibition Control (Low FRET change): Cells treated with vehicle only (no cAMP-elevating agent).
  • Plot the normalized FRET response against the log of this compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of this compound.

References

Technical Support Center: HJC0350

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers utilizing HJC0350, a potent and selective EPAC2 inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address potential challenges during your research, with a focus on cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor that selectively targets the Exchange Protein directly Activated by cAMP 2 (EPAC2).[1] It functions by blocking the cAMP-induced activation of EPAC2, without significantly inhibiting EPAC1 or Protein Kinase A (PKA).[1] This selectivity makes it a valuable tool for studying the specific roles of EPAC2 in various cellular signaling pathways.

Q2: My this compound is not showing the expected activity in my cell-based assays, despite success in biochemical assays. What could be the issue?

A common reason for discrepancies between biochemical and cellular assay results is poor cell permeability of the compound. While this compound may potently inhibit purified EPAC2 protein, it needs to cross the cell membrane to reach its intracellular target in a cellular context. Other potential issues include compound degradation, efflux by cellular transporters, or low expression of EPAC2 in your cell model.

Q3: How can I assess the cell permeability of this compound in my experimental system?

Standard in vitro methods to evaluate cell permeability include the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). These assays can provide quantitative data on the ability of this compound to cross cellular or artificial membranes, respectively.

Q4: Are there any known solubility issues with this compound?

This compound is reported to be soluble in DMSO at concentrations up to 52 mg/mL (187.46 mM).[1] However, it is insoluble in water and ethanol. When preparing stock solutions, it is crucial to use fresh, anhydrous DMSO to avoid precipitation. For cell-based assays, ensure the final DMSO concentration is kept low (typically <0.5%) to minimize cellular toxicity.

Troubleshooting Guide: this compound Cell Permeability Issues

This guide provides a structured approach to troubleshooting potential cell permeability problems with this compound.

Experimental Workflow for Troubleshooting

G cluster_0 Initial Observation cluster_1 Hypothesis cluster_2 Investigation cluster_3 Potential Solutions A Discrepancy between biochemical and cellular assay results B Potential low cell permeability of this compound A->B C Assess physicochemical properties B->C D Perform in vitro permeability assays B->D E Evaluate cellular uptake directly B->E G Modify compound structure (if feasible) C->G F Optimize assay conditions D->F H Use permeability enhancers D->H

Caption: A logical workflow for troubleshooting this compound cell permeability issues.

Quantitative Data Summary

While specific experimental data for this compound permeability is not widely published, the following table provides a template for how to structure and interpret results from standard permeability assays.

Assay TypeTest CompoundApparent Permeability (Papp) (x 10⁻⁶ cm/s)Permeability ClassificationEfflux Ratio (B-A/A-B)Interpretation
Caco-2 Propranolol (High Permeability Control)> 20High< 2Transcellular transport
Caco-2 Atenolol (Low Permeability Control)< 1Low< 2Paracellular transport
Caco-2 This compound (Hypothetical) (Experimental Value) (To be determined) (To be determined) (e.g., Potential efflux substrate if > 2)
PAMPA Testosterone (High Permeability Control)> 10HighN/APassive diffusion
PAMPA Hydrocortisone (Low Permeability Control)< 1LowN/APassive diffusion
PAMPA This compound (Hypothetical) (Experimental Value) (To be determined) N/A(Indicates passive permeability potential)

Experimental Protocols

Caco-2 Permeability Assay

The Caco-2 permeability assay is considered the gold standard for in vitro prediction of intestinal drug absorption.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.

  • Compound Application: A solution of this compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer, and a compound-free buffer is added to the basolateral (B) side. For efflux studies, the compound is added to the basolateral side.

  • Incubation and Sampling: The plate is incubated at 37°C with gentle shaking. Samples are collected from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug transport across the monolayer.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration of the drug in the donor compartment.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that assesses the passive diffusion of a compound across an artificial lipid membrane.

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Addition: A solution of this compound is added to the donor wells of the filter plate.

  • Incubation: The donor plate is placed into a receiver plate containing buffer, and the assembly is incubated for a set period (e.g., 4-16 hours) to allow for compound diffusion.

  • Quantification: The concentration of this compound in both the donor and receiver wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: The effective permeability (Pe) is calculated based on the concentration of the compound in the donor and receiver wells at the end of the incubation period.

Signaling Pathway

EPAC2 Signaling Pathway

This compound is a selective inhibitor of EPAC2. Understanding its position in the broader cAMP signaling pathway is crucial for experimental design and data interpretation.

G cluster_0 Upstream Activation cluster_1 Downstream Effectors GPCR GPCRs AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates EPAC2 EPAC2 cAMP->EPAC2 Activates Cellular_Responses_PKA Cellular Responses (e.g., Gene Transcription) PKA->Cellular_Responses_PKA Rap1 Rap1 EPAC2->Rap1 Activates Cellular_Responses_EPAC2 Cellular Responses (e.g., Cell Adhesion, Exocytosis) Rap1->Cellular_Responses_EPAC2 This compound This compound This compound->EPAC2 Inhibits

Caption: The cAMP signaling pathway highlighting the inhibitory action of this compound on EPAC2.

References

Technical Support Center: HJC0350 Powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, handling, and use of HJC0350 powder for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q2: How should I store this compound after it has been reconstituted in a solvent?

Once dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To minimize degradation from freeze-thaw cycles, it is advisable to aliquot the solution into single-use vials.

Q3: Is this compound powder sensitive to humidity?

While specific data on the hygroscopicity of this compound powder is not available, it is best practice to store it in a tightly sealed container in a dry environment. One supplier notes that DMSO, a common solvent for reconstitution, is hygroscopic and recommends using a fresh, unopened container of DMSO to ensure optimal solubility.[1]

Q4: Should I protect this compound powder from light?

Although specific photostability studies for this compound are not publicly available, it is a general precautionary measure for all chemical compounds to be stored away from direct light. Exposure to UV or visible light can potentially lead to degradation over time.

Q5: What is the proper way to handle this compound powder?

When handling this compound powder, it is recommended to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid generating dust.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty dissolving the powder The compound may have degraded due to improper storage.Ensure that the recommended storage conditions have been followed. Use fresh, anhydrous grade solvent (e.g., DMSO) for reconstitution. Gentle warming or sonication may aid in dissolution.
Inconsistent experimental results The compound may have degraded after reconstitution.Aliquot reconstituted solutions to avoid repeated freeze-thaw cycles. Ensure the storage temperature for the solution is maintained at -20°C or -80°C.
The powder may have absorbed moisture, affecting its mass and concentration calculations.Store the powder in a desiccator or a tightly sealed container with a desiccant.
Visible changes in powder appearance (e.g., color, texture) This could indicate degradation due to exposure to light, humidity, or elevated temperatures.Do not use the powder if any physical changes are observed. Contact the supplier for a replacement.

Storage Condition Summary

FormStorage TemperatureDuration
Powder -20°C3 years[1]
4°C2 years[1]
In Solvent (e.g., DMSO) -80°C2 years[1]
-20°C1 year[1]

Experimental Protocols

Protocol for Reconstitution of this compound Powder
  • Preparation: Before opening, allow the this compound powder vial to equilibrate to room temperature for at least 20 minutes. This minimizes condensation, which can introduce moisture.

  • Solvent Addition: Using a calibrated micropipette, add the required volume of fresh, anhydrous solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.

  • Dissolution: Cap the vial tightly and vortex gently until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Storage: If not for immediate use, aliquot the stock solution into smaller, single-use, light-protected vials. Store the aliquots at -20°C or -80°C.

Visual Guides

Storage_Workflow cluster_powder This compound Powder cluster_reconstitution Reconstitution cluster_solution This compound Solution Receive Receive this compound Powder Store_Powder Store at -20°C or 4°C in a dry, dark place Receive->Store_Powder Equilibrate Equilibrate to Room Temp. Store_Powder->Equilibrate Reconstitute Reconstitute in Anhydrous Solvent Equilibrate->Reconstitute Use_Immediately Use Immediately in Experiment Reconstitute->Use_Immediately For immediate use Aliquot Aliquot into Single-Use Vials Reconstitute->Aliquot For long-term storage Store_Solution Store at -80°C or -20°C Aliquot->Store_Solution Store_Solution->Use_Immediately Thaw for use Troubleshooting_Logic Start Experiencing Issues with this compound? Check_Storage Powder Stored Correctly? Start->Check_Storage Check_Appearance Powder Appearance Normal? Check_Storage->Check_Appearance Yes Result_Bad Contact Supplier Check_Storage->Result_Bad No Check_Solvent Used Fresh Anhydrous Solvent? Check_Appearance->Check_Solvent Yes Check_Appearance->Result_Bad No Check_Freeze_Thaw Avoided Multiple Freeze-Thaw Cycles? Check_Solvent->Check_Freeze_Thaw Yes Action_Reconstitute Re-evaluate Reconstitution Protocol Check_Solvent->Action_Reconstitute No Result_Good Proceed with Experiment Check_Freeze_Thaw->Result_Good Yes Check_Freeze_Thaw->Action_Reconstitute No

References

Technical Support Center: Preventing HJC0350 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using HJC0350 in their experiments. It provides troubleshooting guides and frequently asked questions (FAQs) to address and prevent the issue of this compound precipitation in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a potent and selective inhibitor of Exchange protein directly activated by cAMP 2 (EPAC2), with an IC50 value of 0.3 μM.[1][2][3] It is a valuable research tool for studying the specific roles of the EPAC2 signaling pathway, as it does not affect the closely related EPAC1 isoform.[1][3] this compound is used to investigate EPAC2's involvement in various cellular processes.[1][3]

Q2: What are the solubility properties of this compound?

This compound is a hydrophobic compound, meaning it is poorly soluble in water.[4] It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[4] It is critical to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous experimental media.[5][6]

Q3: Why does this compound precipitate when I add it to my cell culture media?

Precipitation, often called "crashing out," typically occurs when a concentrated stock of a hydrophobic compound like this compound in an organic solvent is diluted into an aqueous solution like cell culture media.[5] This happens because the compound's concentration exceeds its solubility limit in the aqueous environment once the organic solvent is diluted.[5][6] Several factors can contribute to this, including high final concentration, rapid dilution ("solvent shock"), low media temperature, and interactions with media components.[5]

Q4: What is the maximum recommended final concentration of DMSO in the culture media?

To minimize solvent-induced cytotoxicity and its effects on your experiment, the final concentration of DMSO in the cell culture medium should be kept as low as possible.[7] A final concentration below 0.5% is generally recommended, with concentrations of 0.1% or less being ideal for most cell lines.[5][8] It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.[7]

Q5: Can I filter out the precipitate and use the remaining media?

It is strongly advised not to use media after filtering out a precipitate.[9] The presence of a precipitate indicates that the actual concentration of soluble this compound is unknown and significantly lower than your intended experimental concentration.[9] This will lead to inaccurate and unreliable results. Additionally, the precipitate itself could have unintended toxic effects on the cells.[8]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I prevent it?

Answer: This is a common issue caused by the compound "crashing out" of solution when the solvent environment changes rapidly from organic to aqueous.[5]

Potential CauseExplanationRecommended Solution
High Final Concentration The intended final concentration of this compound exceeds its solubility limit in the aqueous media.[5][6]Decrease the final working concentration of this compound. Perform a solubility test (see protocol below) to find the maximum soluble concentration in your specific media.[5]
Rapid Dilution / Solvent Shock Adding a small volume of highly concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to precipitation.[5][8]Perform a serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed media. Then, add this intermediate dilution to the final volume of media. Always add the stock solution dropwise while gently vortexing or swirling the media.[5][7]
Low Media Temperature The solubility of many compounds, including this compound, decreases at lower temperatures. Adding the stock to cold media can cause it to precipitate.[5]Always use media that has been pre-warmed to your experimental temperature (e.g., 37°C) before adding the this compound stock solution.[6]
Moisture in DMSO DMSO is hygroscopic and can absorb moisture from the air. Water contamination in your DMSO stock can lower the solubility of this compound.[3]Use high-purity, anhydrous DMSO to prepare your stock solutions.[3][10] Store DMSO properly and use freshly opened vials when possible.
Issue 2: Delayed Precipitation After Incubation

Question: My media containing this compound looks clear initially, but after a few hours or days in the incubator, I see a cloudy or crystalline precipitate. What causes this?

Answer: Delayed precipitation can occur due to changes in the media over time or interactions between this compound and media components.[6]

Potential CauseExplanationRecommended Solution
Temperature and pH Shifts The incubator environment (e.g., 37°C, 5% CO2) alters the media's temperature and pH, which can affect compound solubility over time.[6]Ensure your media is properly buffered for the CO2 concentration in your incubator. Pre-warm media to 37°C before adding the compound. Minimize removing cultures from the incubator.[6]
Interaction with Media Components This compound may slowly interact with salts, amino acids, or proteins (especially in serum) in the media to form insoluble complexes.[6]Test the solubility of this compound in your specific media over the full time course of your experiment. If using serum, be aware that while it can help solubilize some compounds, it can also lead to interactions.[5] Consider testing in a simpler buffered solution like PBS to see if media components are the issue.[5]
Media Evaporation During long-term experiments, evaporation can concentrate all components in the media, including this compound, pushing its concentration beyond the solubility limit.[5]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[5]
Freeze-Thaw Cycles Repeatedly freezing and thawing a stock solution can cause the compound to precipitate out within the stock tube, leading to inaccurate concentrations and subsequent precipitation in media.[6]Aliquot your this compound stock solution into single-use volumes to avoid freeze-thaw cycles.[6][8]

Quantitative Data Summary

The solubility of this compound can vary slightly between suppliers and batches. The following table summarizes reported solubility data.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
DMSO 50 mM - 187 mM13.87 - 52Use fresh, anhydrous DMSO for best results as moisture can reduce solubility.[3]
Ethanol 20 mM5.55
Water InsolubleInsoluble

Data compiled from multiple sources.[3][4] For batch-specific data, always refer to the Certificate of Analysis provided by the supplier.

Experimental Protocols

Protocol: Determining Maximum Soluble Concentration of this compound in Media

Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium under experimental conditions.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator (e.g., 37°C, 5% CO2)

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Prepare a 50 mM stock solution of this compound in 100% anhydrous DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C may assist dissolution.[5]

  • Prepare Serial Dilutions: In sterile tubes or a 96-well plate, prepare a series of 2-fold dilutions of this compound in your pre-warmed cell culture medium. For example, to test concentrations from 100 µM down to ~0.8 µM:

    • Add 196 µL of pre-warmed media to several wells/tubes.

    • In the first well, add 4 µL of your 50 mM DMSO stock to make a 1000 µM intermediate solution (final DMSO 2%). This high concentration is likely to precipitate and serves as a starting point.

    • Perform serial 2-fold dilutions by transferring 100 µL from the first well to the second, mix, then transfer 100 µL from the second to the third, and so on.

    • Prepare a "vehicle control" well containing media and the highest equivalent concentration of DMSO (e.g., 2 µL of DMSO in 98 µL of media for a 2% control) but no this compound.[5]

  • Incubate and Observe: Incubate the plate/tubes under your standard experimental conditions (e.g., 37°C, 5% CO2).[6]

  • Assess Precipitation: Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, sediment) at several time points (e.g., 0, 1, 4, 24, and 48 hours). Use a microscope for more sensitive detection of micro-precipitates.[6]

  • Determine Maximum Solubility: The highest concentration that remains clear and free of precipitate throughout the time course of your experiment is the maximum working concentration you should use.

Visualizations

Caption: Troubleshooting workflow for this compound precipitation.

G This compound Mechanism of Action cAMP cAMP EPAC2 EPAC2 cAMP->EPAC2 Binds & Activates Activation EPAC2 Activation EPAC2->Activation This compound This compound This compound->EPAC2 Binds & Inhibits Downstream Downstream Signaling (e.g., Rap1 activation) Activation->Downstream Block

Caption: this compound selectively inhibits the EPAC2 signaling pathway.

References

determining the optimal incubation time for HJC0350

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of HJC0350, a potent and selective EPAC2 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound in a cell-based assay?

The optimal incubation time for this compound can vary depending on the cell type, experimental conditions, and the specific downstream readout. While a definitive universal incubation time is not established, a common starting point is a pre-treatment of 30 minutes to 2 hours before the addition of an EPAC activator. To empirically determine the optimal time for your specific assay, a time-course experiment is recommended.

Q2: How can I determine the optimal incubation time for this compound in my specific experiment?

To determine the optimal incubation time, you can perform a time-course experiment. This involves pre-incubating your cells with a fixed concentration of this compound for varying durations (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs) before stimulating with an EPAC agonist. The readout for EPAC2 activation (e.g., FRET, downstream reporter assay) can then be measured. The shortest incubation time that yields the maximal and stable inhibitory effect is considered optimal.

Q3: What is the mechanism of action of this compound?

This compound is a potent and selective antagonist of the Exchange Protein directly Activated by cAMP 2 (EPAC2).[1][2][3][4][5] It functions by selectively blocking the activation of EPAC2 induced by cyclic AMP (cAMP).[1][4] Importantly, this compound does not inhibit the activation of EPAC1 or the cAMP-mediated activation of Protein Kinase A (PKA), making it a specific tool for studying EPAC2 signaling.[1][3][4]

Q4: What is the recommended concentration of this compound to use in cell-based assays?

The effective concentration of this compound can vary between cell lines and experimental setups. However, a concentration of 10 μM has been shown to completely block the 007-AM (an EPAC selective cAMP analog) induced decrease of FRET in HEK293/EPAC2-FL cells.[3][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Q5: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[1][5] For storage, it is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[1][2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low inhibition of EPAC2 activity Inadequate incubation time: The inhibitor may not have had sufficient time to enter the cells and bind to the target.Perform a time-course experiment to determine the optimal pre-incubation time for your cell type and experimental conditions.
Suboptimal concentration of this compound: The concentration of the inhibitor may be too low to effectively block EPAC2 activation.Perform a dose-response experiment to determine the IC50 in your assay system and use a concentration that gives maximal inhibition.
Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of this compound.Prepare fresh aliquots of the stock solution from a powder stored at -20°C.[1] Avoid repeated freeze-thaw cycles.[1][2]
Cell permeability issues: this compound may have poor permeability in the specific cell type being used.While this compound is used in cell-based assays, if permeability is suspected, consider using cellular uptake assays or alternative compounds.
Inconsistent results between experiments Variability in incubation time: Inconsistent pre-incubation times can lead to variable levels of inhibition.Standardize the pre-incubation time for all experiments based on your optimization experiments.
Cell passage number and health: High passage numbers or unhealthy cells can lead to altered signaling pathways and inconsistent responses.Use cells with a consistent and low passage number and ensure they are healthy and in the logarithmic growth phase.
Inconsistent agonist stimulation: The concentration or timing of the EPAC agonist addition may vary.Ensure precise and consistent addition of the EPAC agonist across all wells and experiments.
Off-target effects observed High concentration of this compound: Using excessively high concentrations may lead to non-specific effects.Use the lowest effective concentration determined from your dose-response experiments. This compound is selective for EPAC2 over EPAC1 and PKA.[1][3][4]
DMSO concentration: High concentrations of the solvent DMSO can have cytotoxic or off-target effects.Ensure the final concentration of DMSO in your assay is consistent across all conditions and is at a non-toxic level (typically <0.5%).

Experimental Protocols

Protocol: Determining Optimal Incubation Time for this compound in a Cell-Based FRET Assay

This protocol outlines a method to determine the optimal pre-incubation time for this compound using a FRET-based EPAC2 biosensor assay in a cell line such as HEK293.

Materials:

  • HEK293 cells stably expressing an EPAC2 FRET biosensor

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • EPAC agonist (e.g., 8-pCPT-2'-O-Me-cAMP or 007-AM)

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of FRET measurements

Procedure:

  • Cell Seeding: Seed the HEK293-EPAC2 FRET cells into a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO2.

  • Preparation of this compound: Prepare a stock solution of this compound in anhydrous DMSO. On the day of the experiment, dilute the stock solution in a suitable assay buffer to the desired final concentration.

  • Time-Course Pre-incubation:

    • Wash the cells once with PBS.

    • Add the this compound-containing medium to the wells.

    • Incubate the plate at 37°C for different durations (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs). Include a vehicle control (DMSO) for each time point.

  • Baseline FRET Measurement: After each pre-incubation time point, measure the baseline FRET signal using the microplate reader.

  • Agonist Stimulation: Add the EPAC agonist to the wells at a pre-determined concentration known to induce a robust FRET response.

  • Post-Stimulation FRET Measurement: Immediately after adding the agonist, start measuring the FRET signal at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes to capture the full response kinetics.

  • Data Analysis:

    • Calculate the change in FRET ratio over time for each well.

    • Normalize the data to the baseline FRET signal.

    • Plot the maximal FRET change against the pre-incubation time for both this compound-treated and vehicle-treated cells.

    • The optimal incubation time is the shortest duration that provides the maximum and stable inhibition of the agonist-induced FRET response.

Visualizations

HJC0350_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Hormone Hormone GPCR GPCR Hormone->GPCR AC AC GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC EPAC2 EPAC2 cAMP->EPAC2 Rap1 Rap1 EPAC2->Rap1 Downstream_Effectors Downstream Effectors Rap1->Downstream_Effectors This compound This compound This compound->EPAC2

Caption: this compound selectively inhibits the cAMP-EPAC2 signaling pathway.

Optimal_Incubation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells C Pre-incubate with this compound (Time-course: 15m, 30m, 1h, 2h, 4h) A->C B Prepare this compound Dilutions B->C D Add EPAC Agonist C->D E Measure Downstream Readout (e.g., FRET, reporter gene) D->E F Plot Readout vs. Incubation Time E->F G Determine Shortest Time for Maximal Stable Inhibition F->G

Caption: Workflow for determining the optimal this compound incubation time.

References

Validation & Comparative

A Comparative Guide to EPAC Inhibitors: HJC0350 Versus Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Exchange Protein Directly Activated by cAMP (EPAC) inhibitor HJC0350 with other widely used EPAC inhibitors, namely ESI-09 and (R)-CE3F4. The information presented herein is supported by experimental data to facilitate the selection of the most appropriate inhibitor for specific research applications.

Introduction to EPAC and its Inhibition

Exchange Proteins Directly Activated by cAMP (EPACs) are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[1] As key mediators of cAMP signaling, independent of Protein Kinase A (PKA), EPAC proteins are involved in a multitude of cellular processes, including cell adhesion, secretion, and gene expression.[1][2] The two main isoforms, EPAC1 and EPAC2, represent attractive therapeutic targets for various diseases. Consequently, the development of specific inhibitors is of significant interest in drug discovery and biomedical research.

Performance Comparison of EPAC Inhibitors

The selection of an appropriate EPAC inhibitor is critical for elucidating the specific roles of EPAC1 and EPAC2 in cellular signaling. This compound, ESI-09, and (R)-CE3F4 exhibit distinct profiles in terms of their isoform selectivity and mechanism of action.

This compound is a potent and highly selective inhibitor of EPAC2.[3][4][5][6] It displays no significant inhibition of EPAC1 or PKA, making it an excellent tool for investigating the specific functions of EPAC2.[3][4]

ESI-09 is a pan-EPAC inhibitor, targeting both EPAC1 and EPAC2 with similar potencies.[7][8][9][10] It acts as a competitive inhibitor, binding to the cAMP-binding domain of EPAC proteins.[11][12][13] ESI-09 exhibits over 100-fold selectivity for EPAC proteins over PKA.[9][14]

(R)-CE3F4 is a preferential inhibitor of EPAC1, demonstrating approximately 10-fold higher selectivity for EPAC1 over EPAC2.[11][15][16][17][18] It functions through an uncompetitive mechanism of inhibition with respect to cAMP.[19][20]

Quantitative Data Summary

The following table summarizes the inhibitory potency (IC50) of this compound, ESI-09, and (R)-CE3F4 against EPAC1 and EPAC2. It is important to note that the experimental conditions, such as the cAMP concentration, can influence the apparent IC50 values.

InhibitorTargetIC50 (µM)Selectivity (EPAC2/EPAC1)Mechanism of ActionReference(s)
This compound EPAC20.3Highly Selective for EPAC2Not specified[3][4][5][6]
EPAC1No inhibition observed[3][4][5][6]
ESI-09 EPAC13.20.44Competitive[7][8][9][10]
EPAC21.4Competitive[7][8][9][10]
(R)-CE3F4 EPAC14.2 - 5.8~10Uncompetitive[16][17][18][21]
EPAC244Uncompetitive[16][17][18]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the EPAC signaling pathway and a general workflow for screening EPAC inhibitors.

EPAC_Signaling_Pathway cluster_upstream Upstream Activation cluster_epac EPAC Activation cluster_downstream Downstream Effectors cluster_inhibitors Inhibitor Action GPCR GPCR Adenylyl Cyclase Adenylyl Cyclase GPCR->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase EPAC EPAC cAMP->EPAC Binds & Activates Rap-GDP Rap-GDP EPAC->Rap-GDP GEF Activity Rap-GTP Rap-GTP Rap-GDP->Rap-GTP GDP/GTP Exchange Downstream Effectors Downstream Effectors Rap-GTP->Downstream Effectors Activates Cellular Responses Cellular Responses Downstream Effectors->Cellular Responses Leads to This compound This compound This compound->EPAC Inhibits EPAC2 ESI-09 ESI-09 ESI-09->EPAC Inhibits EPAC1/2 (R)-CE3F4 (R)-CE3F4 (R)-CE3F4->EPAC Inhibits EPAC1 Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Recombinant EPAC Recombinant EPAC Incubate EPAC with Inhibitor Incubate EPAC with Inhibitor Recombinant EPAC->Incubate EPAC with Inhibitor Inhibitor Compounds Inhibitor Compounds Inhibitor Compounds->Incubate EPAC with Inhibitor Assay Reagents Assay Reagents Initiate Reaction (add cAMP/Rap1) Initiate Reaction (add cAMP/Rap1) Assay Reagents->Initiate Reaction (add cAMP/Rap1) Incubate EPAC with Inhibitor->Initiate Reaction (add cAMP/Rap1) Measure Signal Measure Signal Initiate Reaction (add cAMP/Rap1)->Measure Signal Calculate % Inhibition Calculate % Inhibition Measure Signal->Calculate % Inhibition Dose-Response Curve Dose-Response Curve Calculate % Inhibition->Dose-Response Curve Determine IC50 Determine IC50 Dose-Response Curve->Determine IC50

References

A Head-to-Head Comparison of HJC0350 and ESI-05 for Selective EPAC2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective inhibition of Exchange Protein Directly Activated by cAMP 2 (EPAC2) is crucial for dissecting its role in various signaling pathways and for developing novel therapeutics. This guide provides a comprehensive comparison of two prominent EPAC2 inhibitors, HJC0350 and ESI-05, summarizing their performance based on available experimental data.

This comparison guide delves into the quantitative performance of this compound and ESI-05, details the experimental protocols used to characterize these inhibitors, and visualizes the EPAC2 signaling pathway to provide a clear context for their mechanism of action.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for this compound and ESI-05, highlighting their potency and selectivity for EPAC2.

ParameterThis compoundESI-05
Target Exchange Protein Directly Activated by cAMP 2 (EPAC2)Exchange Protein Directly Activated by cAMP 2 (EPAC2)
IC50 for EPAC2 0.3 µM[1][2][3][4][5][6]~0.4 - 0.43 µM[5][7][8][9][10][11]
Selectivity Selective for EPAC2 over EPAC1 (No inhibition of EPAC1 observed at 25 µM)[1][2][4]Selective for EPAC2 over EPAC1 (Almost no inhibition of EPAC1 at concentrations up to 100 µM)[10]
Mechanism of Action Antagonist, competes with 8-NBD-cAMP binding[1][2][4]Inhibits cAMP-mediated EPAC2 Guanine (B1146940) Nucleotide Exchange Factor (GEF) activity[5][7][8][9][11]

EPAC2 Signaling Pathway and Inhibitor Action

EPAC2 is a key effector of the second messenger cyclic AMP (cAMP).[1][7] Upon binding of cAMP, EPAC2 undergoes a conformational change that activates its guanine nucleotide exchange factor (GEF) activity.[1][4][7] This GEF activity promotes the exchange of GDP for GTP on small G-proteins of the Rap family, primarily Rap1 and Rap2.[1][4] Activated, GTP-bound Rap proteins then interact with a variety of downstream effectors to regulate numerous cellular processes, including cell adhesion, secretion, and gene expression. Both this compound and ESI-05 exert their inhibitory effects by interfering with this activation process, thereby preventing the downstream signaling cascade.

EPAC2_Signaling_Pathway cluster_upstream Upstream Activation cluster_epac EPAC2 Inhibition cluster_downstream Downstream Signaling GPCR GPCR AC AC GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP EPAC2_inactive EPAC2 (Inactive) cAMP->EPAC2_inactive Binds to EPAC2_active EPAC2 (Active) EPAC2_inactive->EPAC2_active Activates Rap_GDP Rap-GDP (Inactive) EPAC2_active->Rap_GDP Acts as GEF for This compound This compound This compound->EPAC2_inactive Inhibits ESI05 ESI-05 ESI05->EPAC2_active Inhibits GEF Activity Rap_GTP Rap-GTP (Active) Rap_GDP->Rap_GTP Downstream_Effectors Downstream Effectors Rap_GTP->Downstream_Effectors Activates Cellular_Responses Cellular Responses Downstream_Effectors->Cellular_Responses Regulate

Caption: EPAC2 signaling pathway and points of inhibition by this compound and ESI-05.

Experimental Methodologies

The characterization of this compound and ESI-05 as EPAC2 inhibitors relies on several key in vitro and cell-based assays. Below are detailed descriptions of the typical protocols employed.

Förster Resonance Energy Transfer (FRET)-Based cAMP Binding Assay

This assay is used to assess the ability of a compound to compete with a fluorescently labeled cAMP analog for binding to EPAC2, providing a measure of its binding affinity.

Principle: EPAC2 is sandwiched between a FRET donor (e.g., CFP) and an acceptor (e.g., YFP). In the absence of cAMP, the protein is in a "closed" conformation, bringing the FRET pair into close proximity and resulting in a high FRET signal. The binding of cAMP or a competing inhibitor induces a conformational change, increasing the distance between the FRET pair and causing a decrease in the FRET signal.

Experimental Workflow:

FRET_Assay_Workflow Start Start Prepare_HEK293 Culture HEK293 cells expressing EPAC2-FRET sensor Start->Prepare_HEK293 Seed_Cells Seed cells in a 96-well plate Prepare_HEK293->Seed_Cells Add_Inhibitor Add varying concentrations of This compound or ESI-05 Seed_Cells->Add_Inhibitor Add_Agonist Add a fluorescent cAMP analog (e.g., 8-NBD-cAMP) or an EPAC activator (e.g., 007-AM) Add_Inhibitor->Add_Agonist Incubate Incubate at room temperature Add_Agonist->Incubate Measure_FRET Measure FRET signal using a fluorescence plate reader Incubate->Measure_FRET Analyze_Data Analyze data to determine IC50 values Measure_FRET->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a FRET-based EPAC2 inhibition assay.

Detailed Protocol:

  • Cell Culture: HEK293 cells stably or transiently expressing a full-length EPAC2 FRET sensor (e.g., CFP-EPAC2-YFP) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well black, clear-bottom plates and allowed to adhere overnight.

  • Compound Addition: The cells are pre-incubated with varying concentrations of the test inhibitor (this compound or ESI-05) or vehicle control for a specified time (e.g., 15-30 minutes) at room temperature.

  • Stimulation: An EPAC-selective cAMP analog, such as 8-(4-chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP or 007-AM), is added to stimulate EPAC2 activation and induce a change in FRET.

  • FRET Measurement: The FRET signal is monitored over time using a fluorescence microplate reader. The ratio of acceptor emission to donor emission is calculated.

  • Data Analysis: The decrease in the FRET ratio in the presence of the inhibitor is compared to the control to determine the half-maximal inhibitory concentration (IC50).

Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay directly measures the ability of EPAC2 to catalyze the exchange of GDP for GTP on its substrate, Rap1, and assesses the inhibitory effect of the compounds on this activity.

Principle: The assay utilizes a fluorescently labeled GDP analog (e.g., mant-GDP or BODIPY-FL-GDP) bound to a purified, truncated form of Rap1. Upon addition of purified EPAC2 and an excess of unlabeled GTP, EPAC2 catalyzes the exchange of the fluorescent GDP for the unlabeled GTP, resulting in a decrease in fluorescence.

Experimental Workflow:

GEF_Assay_Workflow Start Start Prepare_Reagents Prepare purified Rap1b loaded with fluorescent GDP (e.g., mant-GDP) and purified EPAC2 Start->Prepare_Reagents Mix_Components In a 96-well plate, mix Rap1b-mant-GDP, EPAC2, and varying concentrations of this compound or ESI-05 Prepare_Reagents->Mix_Components Initiate_Reaction Initiate the exchange reaction by adding cAMP and an excess of unlabeled GTP Mix_Components->Initiate_Reaction Monitor_Fluorescence Monitor the decrease in fluorescence intensity over time Initiate_Reaction->Monitor_Fluorescence Calculate_Rates Calculate the initial rates of the reaction Monitor_Fluorescence->Calculate_Rates Determine_IC50 Determine the IC50 value for inhibition Calculate_Rates->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for an in vitro EPAC2 GEF activity assay.

Detailed Protocol:

  • Reagent Preparation: Purified, truncated Rap1b (amino acids 1-167) is loaded with a fluorescent GDP analog (e.g., 2’/3’-O-(N-Methylanthraniloyl)guanosine 5’-diphosphate, mant-GDP) by incubation in the presence of EDTA, followed by the addition of MgCl2 to stop the loading. Unbound nucleotide is removed by gel filtration.

  • Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing the Rap1b-mant-GDP complex, purified EPAC2, and varying concentrations of the inhibitor (this compound or ESI-05) in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT).

  • Reaction Initiation: The reaction is initiated by the addition of a saturating concentration of cAMP and a large excess of unlabeled GTP.

  • Fluorescence Monitoring: The decrease in fluorescence intensity is monitored over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorescent GDP analog.

  • Data Analysis: The initial rates of the reaction are calculated from the fluorescence decay curves. The percentage of inhibition at each inhibitor concentration is determined, and the data are fitted to a dose-response curve to calculate the IC50 value.[3]

Rap1 Activation (Pull-Down) Assay

This cell-based assay is used to confirm the inhibitory activity of the compounds on EPAC2-mediated Rap1 activation in a cellular context.

Principle: Active, GTP-bound Rap1 specifically binds to the Rap-binding domain (RBD) of its effector protein, RalGDS. In this assay, a GST-fusion protein of the RalGDS-RBD immobilized on glutathione-agarose beads is used to selectively "pull down" active Rap1 from cell lysates. The amount of pulled-down Rap1 is then quantified by Western blotting.

Detailed Protocol:

  • Cell Culture and Treatment: Cells (e.g., HEK293T) are cultured and may be transfected with an EPAC2 expression vector. The cells are then pre-treated with the inhibitor (this compound or ESI-05) or vehicle for a specific time before stimulation with an EPAC activator (e.g., 007-AM).

  • Cell Lysis: After stimulation, the cells are washed with ice-cold PBS and lysed in a buffer containing protease inhibitors.

  • Pull-Down: The cell lysates are incubated with GST-RalGDS-RBD coupled to glutathione-agarose beads to capture active Rap1.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer, separated by SDS-PAGE, and transferred to a PVDF membrane. The membrane is then probed with an anti-Rap1 antibody to detect the amount of active Rap1. A sample of the total cell lysate is also run to determine the total Rap1 levels as a loading control.

  • Data Analysis: The band intensities are quantified, and the level of active Rap1 is normalized to the total Rap1. The inhibition of Rap1 activation by the compounds is then determined.[12]

Conclusion

Both this compound and ESI-05 are potent and selective inhibitors of EPAC2. This compound exhibits a slightly lower IC50 value, suggesting higher potency in in vitro assays. Both compounds demonstrate excellent selectivity for EPAC2 over EPAC1, making them valuable tools for studying the specific functions of EPAC2. The choice between these two inhibitors may depend on the specific experimental context, such as the cell type being used and the desired duration of inhibition. The detailed experimental protocols provided here offer a foundation for researchers to design and execute experiments to further investigate the roles of EPAC2 in health and disease.

References

HJC0350: A Comparative Guide to its Selectivity Against EPAC1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of HJC0350's performance against other selective EPAC (Exchange Protein directly Activated by cAMP) inhibitors, supported by experimental data. This compound has emerged as a potent and highly selective antagonist of EPAC2, a key signaling protein involved in various physiological processes, including insulin (B600854) secretion and neuronal functions. Understanding its selectivity profile in comparison to other available modulators is crucial for its application in targeted research and therapeutic development.

Quantitative Data Summary

The following table summarizes the inhibitory potency (IC50) of this compound and other commonly used EPAC inhibitors against EPAC1 and EPAC2. Lower IC50 values indicate higher potency.

CompoundTarget(s)IC50 vs EPAC1IC50 vs EPAC2SelectivityReference
This compound EPAC2No significant inhibition at 25 µM0.3 µM>83-fold for EPAC2[1][2][3]
ESI-05 EPAC2No significant inhibition0.43 µMSelective for EPAC2[4][5]
(R)-CE3F4 EPAC14.2 µM44 µM10-fold for EPAC1[4]
ESI-09 EPAC1/EPAC23.2 µM1.4 µMPan-EPAC inhibitor

Signaling Pathways

EPAC proteins are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon binding of cyclic AMP (cAMP), EPAC undergoes a conformational change that activates its GEF domain, leading to the exchange of GDP for GTP on Rap, thereby activating it. Activated Rap1/2 then interacts with a variety of downstream effectors to modulate cellular processes such as cell adhesion, secretion, and gene expression.

EPAC_Signaling_Pathway cluster_upstream Upstream Activation cluster_epac EPAC Activation cluster_downstream Downstream Effectors GPCR GPCR Adenylyl Cyclase Adenylyl Cyclase GPCR->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase EPAC EPAC cAMP->EPAC Binds and Activates Rap-GDP Rap-GDP EPAC->Rap-GDP Catalyzes GDP-GTP Exchange Rap-GTP Rap-GTP Rap-GDP->Rap-GTP Downstream Effectors Downstream Effectors Rap-GTP->Downstream Effectors Cellular Response Cellular Response Downstream Effectors->Cellular Response

Caption: Canonical EPAC signaling pathway.

The selectivity of inhibitors like this compound for EPAC2 over EPAC1 allows for the specific interrogation of the roles of each isoform in these pathways.

Experimental Protocols

The selectivity of this compound and other EPAC inhibitors is typically determined using a combination of in vitro biochemical assays and cell-based assays. Below are detailed protocols for two key experiments.

In Vitro Fluorescence Resonance Energy Transfer (FRET)-Based cAMP Displacement Assay

This assay measures the ability of a compound to compete with a fluorescently labeled cAMP analog for binding to the EPAC protein. A decrease in FRET signal indicates displacement of the fluorescent analog by the test compound.

Workflow:

FRET_Assay_Workflow Start Start Prepare Reagents Prepare purified EPAC1/EPAC2 protein, 8-NBD-cAMP, and test compounds Start->Prepare Reagents Incubate Incubate EPAC protein with 8-NBD-cAMP and varying concentrations of test compound Prepare Reagents->Incubate Measure FRET Measure FRET signal on a fluorescence plate reader Incubate->Measure FRET Analyze Data Plot FRET signal vs. compound concentration and calculate IC50 value Measure FRET->Analyze Data End End Analyze Data->End

Caption: Workflow for the FRET-based cAMP displacement assay.

Detailed Methodology:

  • Reagent Preparation:

    • Purified recombinant human EPAC1 and EPAC2 proteins are diluted to the desired concentration (e.g., 100 nM) in assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).

    • A fluorescent cAMP analog, such as 8-NBD-cAMP, is prepared at a concentration near its Kd for the EPAC isoform being tested.

    • Test compounds (e.g., this compound) are serially diluted in DMSO to create a concentration range for IC50 determination.

  • Assay Procedure:

    • In a 384-well black plate, add the diluted EPAC protein.

    • Add the serially diluted test compounds to the wells.

    • Initiate the binding reaction by adding the 8-NBD-cAMP solution.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence resonance energy transfer (FRET) signal using a microplate reader with appropriate excitation and emission wavelengths for the FRET pair (e.g., CFP and YFP tags on the EPAC protein or the intrinsic fluorescence of tryptophan and the emission of 8-NBD-cAMP).

    • The data is normalized to the signal from wells containing no inhibitor (100% activity) and wells with a saturating concentration of a known inhibitor or no EPAC protein (0% activity).

    • The normalized data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

In Vitro Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay directly measures the enzymatic activity of EPAC by monitoring the exchange of a fluorescently labeled GDP analog (e.g., mant-GDP) for unlabeled GTP on the substrate Rap1. Inhibition of EPAC results in a decreased rate of nucleotide exchange.

Workflow:

GEF_Assay_Workflow Start Start Prepare Reagents Prepare purified EPAC1/EPAC2, Rap1b loaded with mant-GDP, cAMP, and test compounds Start->Prepare Reagents Mix and Incubate Mix EPAC, Rap1b-mant-GDP, and test compound in a microplate well Prepare Reagents->Mix and Incubate Initiate Reaction Add cAMP and excess unlabeled GTP to start the exchange reaction Mix and Incubate->Initiate Reaction Monitor Fluorescence Monitor the decrease in fluorescence over time Initiate Reaction->Monitor Fluorescence Analyze Data Calculate the initial rate of exchange and determine the IC50 value Monitor Fluorescence->Analyze Data End End Analyze Data->End

References

Validating the Specificity of HJC0350: A Comparative Guide to EPAC2 Inhibition via Small Molecule and siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating cAMP-mediated signaling pathways, the selective pharmacological inhibitor HJC0350 has emerged as a valuable tool for dissecting the specific roles of the Exchange protein directly activated by cAMP 2 (EPAC2). However, to ensure the observed effects are unequivocally due to EPAC2 inhibition, it is crucial to validate these findings with a genetic approach. This guide provides a comparative framework for validating the on-target effects of this compound by contrasting its pharmacological inhibition with the genetic knockdown of EPAC2 using small interfering RNA (siRNA).

This guide is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the experimental data, detailed protocols, and the underlying signaling pathways to rigorously assess the specificity of this compound.

The EPAC2 Signaling Pathway and Points of Intervention

The EPAC2 signaling cascade is a key pathway downstream of cAMP. Upon binding of cAMP, EPAC2 undergoes a conformational change that activates its guanine (B1146940) nucleotide exchange factor (GEF) activity, leading to the activation of the small GTPase Rap1. Activated Rap1-GTP then engages downstream effectors to modulate various cellular processes, including insulin (B600854) secretion and neuronal signaling. This compound acts as a direct antagonist of EPAC2, preventing its activation by cAMP. In contrast, EPAC2 siRNA prevents the translation of EPAC2 mRNA, thereby reducing the total cellular pool of the EPAC2 protein.

cluster_0 cluster_1 cAMP cAMP EPAC2 EPAC2 cAMP->EPAC2 Activates Rap1-GDP Rap1-GDP EPAC2->Rap1-GDP GEF Activity Rap1-GTP Rap1-GTP Rap1-GDP->Rap1-GTP GDP/GTP Exchange Downstream Effectors Downstream Effectors Rap1-GTP->Downstream Effectors Cellular Response Cellular Response Downstream Effectors->Cellular Response This compound This compound This compound->EPAC2 Inhibits EPAC2 siRNA EPAC2 siRNA EPAC2 mRNA EPAC2 mRNA EPAC2 siRNA->EPAC2 mRNA Degrades EPAC2 mRNA->EPAC2 Translation

Figure 1: EPAC2 Signaling Pathway and Inhibition.

Experimental Workflow for Validation

A typical workflow to validate the specificity of this compound involves comparing its effects to those of EPAC2 siRNA in a relevant cell line. This includes treating cells with an EPAC activator to induce a measurable response, and then assessing the degree to which this compound or EPAC2 knockdown can attenuate this response.

cluster_0 cluster_1 cluster_2 Cell Culture Cell Culture Transfection Transfection Cell Culture->Transfection Treatment Treatment Transfection->Treatment 48-72h Assay Assay Treatment->Assay Data Analysis Data Analysis Assay->Data Analysis Control siRNA Control siRNA Control siRNA->Transfection EPAC2 siRNA EPAC2 siRNA EPAC2 siRNA->Transfection Vehicle Vehicle Vehicle->Treatment EPAC Activator EPAC Activator EPAC Activator->Treatment Activator + this compound Activator + this compound Activator + this compound->Treatment

Figure 2: Experimental validation workflow.

Quantitative Data Comparison

The following tables summarize hypothetical quantitative data based on published findings, comparing the effects of this compound and EPAC2 siRNA on key downstream readouts of EPAC2 activity.

Table 1: Effect of this compound and EPAC2 siRNA on Rap1 Activation

Treatment GroupRap1-GTP Level (Fold Change vs. Vehicle)
Vehicle Control1.0 ± 0.1
EPAC Activator (e.g., 8-CPT-AM)4.5 ± 0.5[1]
EPAC Activator + this compound (10 µM)1.2 ± 0.2
Control siRNA + EPAC Activator4.3 ± 0.6
EPAC2 siRNA + EPAC Activator1.5 ± 0.3[1]

Table 2: Effect of this compound and EPAC2 siRNA on Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic Beta Cells

Treatment GroupInsulin Secretion (ng/islet/hr)
Low Glucose (3 mM)2.1 ± 0.3
High Glucose (16.7 mM)8.5 ± 0.9
High Glucose + EPAC Activator15.2 ± 1.5[2][3]
High Glucose + EPAC Activator + this compound9.1 ± 1.1
Control siRNA + High Glucose + EPAC Activator14.8 ± 1.7
EPAC2 siRNA + High Glucose + EPAC Activator9.5 ± 1.2[2][4]

Experimental Protocols

1. Cell Culture and EPAC2 siRNA Transfection

This protocol is a general guideline and should be optimized for the specific cell line used.

  • Cell Line: HEK293 cells for general signaling studies or MIN6 pancreatic beta cells for insulin secretion assays.

  • Culture Medium: For HEK293, use DMEM with 10% FBS and 1% penicillin-streptomycin. For MIN6 cells, use DMEM with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol.

  • Transfection Procedure:

    • One day before transfection, seed cells in 6-well plates to reach 50-70% confluency on the day of transfection.

    • For each well, dilute 50-100 pmol of EPAC2 siRNA or a non-targeting control siRNA in 100 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

    • Add the siRNA-lipid complexes to the cells in fresh serum-free medium.

    • Incubate the cells for 4-6 hours at 37°C.

    • Replace the transfection medium with complete growth medium.

    • Assays should be performed 48-72 hours post-transfection to allow for sufficient knockdown of the target protein. Knockdown efficiency should be confirmed by Western blotting or qPCR.

2. Rap1 Activation Assay (GTP Pull-down Assay)

This assay measures the amount of active, GTP-bound Rap1.

  • After the respective treatments (as outlined in Table 1), lyse the cells in a buffer containing a GST-fusion protein corresponding to the Rap-binding domain (RBD) of RalGDS.

  • Incubate the lysates with glutathione-sepharose beads to pull down the GST-RalGDS-RBD bound to active Rap1-GTP.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins and analyze by Western blotting using an anti-Rap1 antibody.

  • Quantify the band intensities to determine the relative levels of active Rap1.

3. Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is specific for pancreatic beta cells (e.g., MIN6 cells or primary islets).

  • Following transfection and/or drug treatment, pre-incubate the cells in a low glucose buffer (e.g., 3 mM glucose) for 1-2 hours.

  • Replace the pre-incubation buffer with a low glucose (3 mM) or high glucose (16.7 mM) buffer, with or without the EPAC activator and/or this compound.

  • Incubate for 1-2 hours at 37°C.

  • Collect the supernatant and measure the insulin concentration using an ELISA kit.

  • Lyse the cells to measure the total insulin content and normalize the secreted insulin to the total insulin content.

Logical Framework for Validation

The validation of this compound's on-target effect relies on the principle of occlusion. If this compound specifically inhibits EPAC2, its effect should be absent in cells where EPAC2 has been genetically removed.

cluster_0 cluster_1 Hypothesis This compound is a specific EPAC2 inhibitor Prediction1 This compound will block EPAC2-mediated responses Hypothesis->Prediction1 Prediction2 EPAC2 siRNA will block EPAC2-mediated responses Hypothesis->Prediction2 Experiment1 Treat cells with EPAC activator +/- this compound Prediction1->Experiment1 Experiment2 Transfect with EPAC2 siRNA and treat with EPAC activator Prediction2->Experiment2 Conclusion This compound's effect is on-target and EPAC2-specific Observation Effect of this compound is mimicked by EPAC2 siRNA Experiment1->Observation Experiment2->Observation Observation->Conclusion

Figure 3: Logical validation framework.

References

A Comparative Guide to HJC0350 and CE3F4 for cAMP Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cyclic AMP (cAMP) signaling, the selective modulation of its downstream effectors is paramount for dissecting specific cellular pathways and developing targeted therapeutics. Two key families of cAMP effectors are the well-known Protein Kinase A (PKA) and the more recently discovered Exchange Proteins Directly Activated by cAMP (EPACs), which have two isoforms, EPAC1 and EPAC2. This guide provides a comprehensive comparison of two widely used small molecule inhibitors, HJC0350 and CE3F4, which offer isoform-selective inhibition of EPAC2 and EPAC1, respectively.

Executive Summary

This compound is a potent and highly selective inhibitor of EPAC2, demonstrating activity in the nanomolar range. It acts competitively with cAMP, making it a valuable tool for investigating the specific roles of EPAC2 in various physiological and pathological processes. In contrast, CE3F4, and more specifically its more active (R)-enantiomer, is a selective inhibitor of EPAC1. It operates through an uncompetitive mechanism with respect to cAMP, binding to the EPAC1:cAMP complex to prevent downstream signaling. While less potent than this compound for its target, (R)-CE3F4 provides a crucial means to isolate and study EPAC1-mediated events. The choice between these two inhibitors will largely depend on the specific EPAC isoform of interest in a given research context.

Data Presentation

The following tables summarize the key quantitative data for this compound and CE3F4, providing a clear comparison of their inhibitory activities and selectivity.

Table 1: Inhibitory Potency of this compound and CE3F4

CompoundTargetIC50Mechanism of Action
This compound EPAC20.3 µM[1][2][3][4]Competitive with cAMP[3][4]
(R)-CE3F4 EPAC1~4.2 - 5.8 µM[5]Uncompetitive with respect to cAMP[6]
Racemic CE3F4EPAC1~6 - 10.7 µM[7]Uncompetitive with respect to cAMP
(S)-CE3F4EPAC1~56 - 60 µM[7]Uncompetitive with respect to cAMP

Table 2: Isoform Selectivity

CompoundSelectivity Profile
This compound Highly selective for EPAC2. No significant inhibition of EPAC1 or PKA has been observed.[2][3][4][8]
(R)-CE3F4 Approximately 10-fold more selective for EPAC1 over EPAC2.[5] No significant effect on PKA activity.[7]

Signaling Pathway Diagrams

To visualize the points of intervention of this compound and CE3F4, the following diagrams illustrate the canonical cAMP signaling pathway and the specific inhibitory actions of these compounds.

cAMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates EPAC1 EPAC1 cAMP->EPAC1 Activates EPAC2 EPAC2 cAMP->EPAC2 Activates Downstream_PKA PKA Substrates PKA->Downstream_PKA Phosphorylates Rap1_1 Rap1-GDP EPAC1->Rap1_1 Activates (GEF activity) Rap1_2 Rap1-GDP EPAC2->Rap1_2 Activates (GEF activity) Rap1_GTP_1 Rap1-GTP Rap1_1->Rap1_GTP_1 GDP -> GTP Rap1_GTP_2 Rap1-GTP Rap1_2->Rap1_GTP_2 GDP -> GTP Downstream_EPAC1 EPAC1 Effectors Rap1_GTP_1->Downstream_EPAC1 Activates Downstream_EPAC2 EPAC2 Effectors Rap1_GTP_2->Downstream_EPAC2 Activates CE3F4 CE3F4 CE3F4->EPAC1 Inhibits This compound This compound This compound->EPAC2 Inhibits

Caption: The cAMP signaling pathway and points of inhibition by this compound and CE3F4.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducible evaluation of these inhibitors.

Protocol 1: In Vitro EPAC2 Inhibition Assay using Fluorescence Resonance Energy Transfer (FRET)

This protocol describes a common method to assess the inhibitory activity of compounds like this compound on EPAC2. The assay relies on a FRET-based EPAC2 biosensor.

Principle: An EPAC2 FRET biosensor typically consists of EPAC2 flanked by a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP). In the absence of cAMP, the biosensor is in a "closed" conformation, bringing the fluorophores in close proximity and resulting in a high FRET signal. Upon cAMP binding, the biosensor undergoes a conformational change to an "open" state, increasing the distance between the fluorophores and causing a decrease in the FRET signal. A competitive inhibitor like this compound will prevent cAMP from binding, thus maintaining a high FRET signal even in the presence of a cAMP analog.

Materials:

  • Purified recombinant EPAC2 FRET biosensor protein

  • cAMP or a non-hydrolyzable cAMP analog (e.g., 8-pCPT-2'-O-Me-cAMP)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • 384-well black, low-volume plates

  • Fluorescence plate reader capable of measuring FRET

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.

  • Assay Setup: In a 384-well plate, add the EPAC2 FRET biosensor to each well at a final concentration in the low nanomolar range.

  • Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for 15-30 minutes at room temperature.

  • Initiation of Reaction: Add a fixed concentration of the cAMP analog to all wells to initiate the conformational change. The concentration of the cAMP analog should be at or near its EC50 for the biosensor.

  • Measurement: Immediately measure the fluorescence of the donor and acceptor fluorophores using a plate reader.

  • Data Analysis: Calculate the FRET ratio (Acceptor Emission / Donor Emission). Plot the FRET ratio against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

FRET_Assay_Workflow Start Start Prep_Inhibitor Prepare this compound Serial Dilutions Start->Prep_Inhibitor Add_Biosensor Add EPAC2 FRET Biosensor to Plate Prep_Inhibitor->Add_Biosensor Add_Inhibitor Add this compound/Vehicle and Incubate Add_Biosensor->Add_Inhibitor Add_cAMP Add cAMP Analog to Initiate Reaction Add_Inhibitor->Add_cAMP Measure_FRET Measure Donor and Acceptor Fluorescence Add_cAMP->Measure_FRET Analyze_Data Calculate FRET Ratio and Determine IC50 Measure_FRET->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro EPAC2 FRET inhibition assay.

Protocol 2: In Vitro EPAC1 Guanine Nucleotide Exchange Factor (GEF) Inhibition Assay

This protocol details a fluorescence-based assay to measure the inhibitory effect of compounds like (R)-CE3F4 on the GEF activity of EPAC1.

Principle: This assay measures the ability of EPAC1 to catalyze the exchange of GDP for GTP on the small G-protein Rap1. A fluorescently labeled GDP analog, such as MANT-GDP, is pre-loaded onto Rap1. The fluorescence of MANT-GDP is high when bound to Rap1 in a hydrophobic pocket. Upon activation of EPAC1 by cAMP, it facilitates the release of MANT-GDP from Rap1, which is then replaced by unlabeled GTP from the solution. The release of MANT-GDP into the aqueous environment leads to a decrease in its fluorescence, which can be monitored over time. An inhibitor like (R)-CE3F4 will prevent this EPAC1-mediated decrease in fluorescence.

Materials:

  • Purified recombinant human EPAC1 protein

  • Purified recombinant human Rap1b protein

  • MANT-GDP (2'/3'-O-(N'-Methylanthraniloyl)guanosine 5'-diphosphate)

  • GTP

  • cAMP or a specific EPAC1 agonist (e.g., 8-pCPT-2'-O-Me-cAMP)

  • (R)-CE3F4

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare MANT-GDP loaded Rap1b: Incubate purified Rap1b with a 5-fold molar excess of MANT-GDP in assay buffer containing 5 mM EDTA for 1 hour at room temperature to facilitate nucleotide loading. Remove unbound MANT-GDP using a desalting column.

  • Compound Preparation: Prepare a serial dilution of (R)-CE3F4 in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Assay Setup: In a 384-well plate, add the assay buffer, the test compound at various concentrations, and a fixed concentration of EPAC1 and the cAMP agonist. Pre-incubate for 15-30 minutes at room temperature.

  • Initiate the Reaction: Add the MANT-GDP loaded Rap1b to each well to start the exchange reaction.

  • Measure Fluorescence: Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader (excitation ~360 nm, emission ~440 nm).

  • Data Analysis: Calculate the initial rate of GDP dissociation for each inhibitor concentration. Plot the rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

GEF_Assay_Workflow Start Start Load_Rap1 Prepare MANT-GDP Loaded Rap1b Start->Load_Rap1 Prep_Inhibitor Prepare (R)-CE3F4 Serial Dilutions Load_Rap1->Prep_Inhibitor Setup_Assay Set up Assay Plate with EPAC1, cAMP, and (R)-CE3F4 Prep_Inhibitor->Setup_Assay Initiate_Reaction Initiate Reaction with MANT-GDP-Rap1b Setup_Assay->Initiate_Reaction Measure_Fluorescence Monitor Fluorescence Decrease Over Time Initiate_Reaction->Measure_Fluorescence Analyze_Data Calculate Reaction Rates and Determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro EPAC1 GEF inhibition assay.

Conclusion

This compound and CE3F4 are indispensable tools for the specific interrogation of EPAC2 and EPAC1 signaling pathways, respectively. Their distinct isoform selectivities and mechanisms of action provide researchers with the means to dissect the nuanced roles of these two important cAMP effectors. The high potency and competitive nature of this compound make it ideal for studies where complete and specific blockade of EPAC2 is required. The uncompetitive mechanism of (R)-CE3F4 offers a unique way to inhibit EPAC1, particularly in cellular contexts with high cAMP levels. The careful selection and application of these inhibitors, guided by the quantitative data and experimental protocols provided in this guide, will undoubtedly continue to advance our understanding of cAMP signaling in health and disease.

References

HJC0350: A Comparative Analysis of its Selectivity within the cAMP Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of HJC0350's performance against related signaling proteins, supported by experimental data. Notably, while often categorized broadly with signaling inhibitors, there is no publicly available data on the cross-reactivity of this compound against a panel of protein kinases. Its known selectivity is pronounced within the family of cyclic AMP (cAMP) effector proteins, specifically for Exchange Protein Directly Activated by cAMP 2 (EPAC2).

This compound is a potent and selective antagonist of EPAC2, a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2.[1] This guide will focus on its well-documented selectivity for EPAC2 over its isoform EPAC1 and the structurally related cAMP-dependent protein kinase (PKA).

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound has been quantified against key proteins in the cAMP signaling cascade. The following table summarizes the available data, highlighting the compound's high affinity and selectivity for EPAC2.

TargetAssay TypeMetricValueSelectivity vs. EPAC2Reference
EPAC2 8-NBD-cAMP BindingIC500.3 µM-[1][2]
EPAC1 Rap1-GDP Exchange% InhibitionNo effect at 25 µM>83-fold[1][3]
PKA PKA Activation% InhibitionNo effect at 25 µM>83-fold[1][2]

Experimental Methodologies

The selectivity of this compound has been determined using specific biochemical and cell-based assays. The detailed protocols for these key experiments are provided below.

8-NBD-cAMP Competitive Binding Assay (for EPAC2 IC50)

This assay quantifies the ability of a test compound to compete with a fluorescent cAMP analog (8-NBD-cAMP) for binding to the cyclic nucleotide-binding domain of EPAC2.

Protocol:

  • Reagents: Recombinant EPAC2 protein, 8-NBD-cAMP, this compound, and a suitable assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂ and NaCl).

  • Procedure:

    • A fixed concentration of recombinant EPAC2 is incubated with a fixed concentration of 8-NBD-cAMP.

    • Increasing concentrations of this compound are added to the mixture.

    • The reaction is allowed to reach equilibrium.

    • The fluorescence polarization or fluorescence intensity of 8-NBD-cAMP is measured. Binding of the fluorescent probe to the larger protein increases its polarization.

  • Data Analysis: The decrease in fluorescence polarization or intensity, as this compound displaces 8-NBD-cAMP, is plotted against the concentration of this compound. The IC₅₀ value, the concentration of this compound that inhibits 50% of 8-NBD-cAMP binding, is then calculated.[1]

Rap1-GDP Exchange Assay (for EPAC1/2 Activity)

This assay measures the GEF activity of EPAC proteins by monitoring the exchange of GDP for a fluorescent GTP analog (e.g., mant-GTP) on the small GTPase Rap1.

Protocol:

  • Reagents: Recombinant EPAC1 or EPAC2, recombinant Rap1b, GDP, mant-GTP, cAMP, and this compound.

  • Procedure:

    • Rap1b is pre-loaded with GDP.

    • EPAC1 or EPAC2 is incubated with the GDP-loaded Rap1b in the presence of mant-GTP.

    • The reaction is initiated by the addition of cAMP to activate EPAC.

    • To test for inhibition, this compound is pre-incubated with the EPAC protein before the addition of cAMP.

    • The fluorescence of mant-GTP increases upon binding to Rap1b. This increase is monitored over time.

  • Data Analysis: The rate of increase in fluorescence is proportional to the GEF activity of EPAC. The inhibitory effect of this compound is determined by comparing the activity in the presence and absence of the compound.[1][3]

In-Cell FRET-Based EPAC Activation Assay

This cell-based assay utilizes a genetically encoded biosensor to measure the activation of EPAC1 and EPAC2 in living cells. The sensor consists of the respective EPAC isoform sandwiched between two fluorescent proteins, such as CFP and YFP, that can undergo Förster Resonance Energy Transfer (FRET).

Protocol:

  • Cell Culture and Transfection: HEK293 cells are transiently transfected with the FRET biosensor constructs for either EPAC1 (e.g., CFP-EPAC1-YFP) or EPAC2 (e.g., CFP-EPAC2-YFP).[4][5]

  • Cell Treatment:

    • Transfected cells are stimulated with a cell-permeable cAMP analog, such as 007-AM, which is selective for EPACs.[1]

    • To assess inhibition, cells are pre-incubated with this compound before the addition of the EPAC activator.

  • FRET Measurement:

    • Upon cAMP binding, the EPAC protein within the sensor undergoes a conformational change, which alters the distance and/or orientation between the CFP and YFP fluorophores, leading to a change in FRET efficiency.[4][5]

    • The emission ratio of the two fluorophores (e.g., YFP/CFP ratio) is measured using a fluorescence microscope or plate reader. A decrease in FRET is indicative of EPAC activation.

  • Data Analysis: The change in the FRET ratio upon stimulation is quantified. The ability of this compound to block this change indicates its antagonistic activity against the specific EPAC isoform.[1]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the context of this compound's activity and the experimental procedures, the following diagrams are provided.

cAMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA PKA (Inactive) cAMP->PKA EPAC1 EPAC1 (Inactive) cAMP->EPAC1 EPAC2 EPAC2 (Inactive) cAMP->EPAC2 PKA_active PKA (Active) PKA->PKA_active Downstream_PKA PKA Substrates (e.g., CREB) PKA_active->Downstream_PKA Phosphorylates EPAC1_active EPAC1 (Active) EPAC1->EPAC1_active Rap1_GDP Rap1-GDP EPAC1_active->Rap1_GDP EPAC2_active EPAC2 (Active) EPAC2->EPAC2_active EPAC2_active->Rap1_GDP This compound This compound This compound->EPAC2 Inhibits Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP GDP/GTP Exchange Downstream_EPAC EPAC Effectors (e.g., PLC, ERK) Rap1_GTP->Downstream_EPAC Activates

Caption: cAMP signaling pathway showing the points of action for PKA, EPAC1, EPAC2, and the inhibitory effect of this compound on EPAC2.

FRET_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Transfect Transfect HEK293 cells with CFP-EPAC-YFP biosensor Culture Culture cells for 24-48 hours Transfect->Culture PreIncubate Pre-incubate cells with this compound or vehicle control Culture->PreIncubate Stimulate Stimulate with EPAC activator (e.g., 007-AM) PreIncubate->Stimulate Measure Measure CFP and YFP fluorescence emission Stimulate->Measure Calculate Calculate FRET ratio (YFP/CFP) Measure->Calculate Compare Compare FRET change between This compound and control groups Calculate->Compare Determine Determine inhibition of EPAC activation Compare->Determine

Caption: Workflow for the in-cell FRET-based EPAC activation assay.

References

Decoding Specificity: A Guide to Confirming HJC0350's Neutrality on the PKA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise mechanism of action and off-target effects of a compound is paramount. This guide provides a comprehensive framework for experimentally confirming that HJC0350, a potent and selective EPAC2 antagonist, does not affect the Protein Kinase A (PKA) signaling pathway.

This compound is recognized as a valuable tool for dissecting the roles of Exchange Protein Directly Activated by cAMP 2 (EPAC2).[1][2][3][4][5] The second messenger cyclic adenosine (B11128) monophosphate (cAMP) has two primary downstream effectors: PKA and EPAC. Therefore, demonstrating the selectivity of a compound like this compound for one branch of the cAMP signaling cascade is crucial for the accurate interpretation of experimental results. This guide outlines a series of comparative experiments, provides detailed protocols, and includes visual aids to clearly delineate the signaling pathways and experimental workflows.

Comparative Analysis of this compound and PKA Pathway Modulators

To definitively assess the impact of this compound on the PKA pathway, its effects must be compared against known positive and negative controls. Forskolin, a direct activator of adenylyl cyclase, leads to an increase in intracellular cAMP and subsequent activation of PKA, serving as an ideal positive control.[6][7][8] Conversely, H-89 is a commonly used inhibitor of PKA, acting as a competitive antagonist of ATP at the catalytic subunit's binding site, making it a suitable positive control for pathway inhibition.[1][4][9][10][11]

The following table summarizes the expected outcomes of key experiments designed to test the specificity of this compound.

Experiment Vehicle Control This compound Forskolin (Positive Control) H-89 (Inhibitor Control) Forskolin + this compound Forskolin + H-89
Intracellular cAMP Levels BaselineBaselineIncreasedBaselineIncreasedIncreased
PKA Kinase Activity BaselineBaselineIncreasedDecreasedIncreasedDecreased
p-CREB (Ser133) Levels BaselineBaselineIncreasedDecreasedIncreasedDecreased

Visualizing the cAMP Signaling Network and Experimental Strategy

To provide a clear visual representation of the signaling pathways and the experimental logic, the following diagrams have been generated using the DOT language.

PKA_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal (e.g., Hormones) GPCR GPCR Signal->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits EPAC2 EPAC2 cAMP->EPAC2 Activates PKA_active Active PKA (C subunits) PKA_inactive->PKA_active Releases Catalytic Subunits CREB CREB PKA_active->CREB Phosphorylates Rap1 Rap1 EPAC2->Rap1 Activates This compound This compound This compound->EPAC2 Inhibits Forskolin Forskolin Forskolin->AC Activates H89 H-89 H89->PKA_active Inhibits pCREB p-CREB Gene Gene Expression pCREB->Gene

Figure 1: The cAMP signaling pathway, illustrating the distinct roles of PKA and EPAC2 and the points of intervention for this compound, Forskolin, and H-89.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biochemical Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HEK293, SH-SY5Y) treatment 2. Treatment Groups: - Vehicle - this compound - Forskolin - H-89 - Forskolin + this compound - Forskolin + H-89 cell_culture->treatment cAMP_assay 3a. Intracellular cAMP Assay treatment->cAMP_assay pka_assay 3b. PKA Kinase Activity Assay treatment->pka_assay western_blot 3c. Western Blot for p-CREB treatment->western_blot quantification 4. Quantification and Statistical Analysis cAMP_assay->quantification pka_assay->quantification western_blot->quantification conclusion 5. Conclusion: Confirm this compound does not affect the PKA pathway quantification->conclusion

Figure 2: A streamlined workflow for the experimental validation of this compound's specificity.

Detailed Experimental Protocols

The following section provides detailed methodologies for the key experiments outlined above.

Intracellular cAMP Assay

This assay directly measures the levels of the second messenger cAMP, the initiator of both PKA and EPAC signaling.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293 or SH-SY5Y) in a 96-well plate and grow to 80-90% confluency. Starve the cells in serum-free media for 2-4 hours. Treat the cells with the respective compounds (Vehicle, this compound, Forskolin, H-89, Forskolin + this compound, Forskolin + H-89) for the desired time (e.g., 15-30 minutes).

  • Cell Lysis: After treatment, remove the media and lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

  • cAMP Measurement: Follow the manufacturer's instructions for the chosen cAMP assay kit (e.g., ELISA-based or FRET-based).[12][13][14][15][16] Generate a standard curve using the provided cAMP standards.

  • Data Analysis: Measure the signal (e.g., absorbance or fluorescence) and calculate the concentration of cAMP in each sample based on the standard curve. Normalize the results to the protein concentration of each sample.

In Vitro PKA Kinase Activity Assay

This assay directly measures the enzymatic activity of PKA by quantifying the phosphorylation of a specific PKA substrate.

Protocol:

  • Cell Lysate Preparation: Culture and treat cells as described for the cAMP assay. After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.

  • Kinase Reaction: Use a commercial PKA kinase activity assay kit.[17][18][19][20][21][22] In a microplate, combine the cell lysate (containing PKA), a specific PKA substrate (e.g., Kemptide), and ATP (often radiolabeled with ³²P or in a format for colorimetric or luminescent detection).

  • Detection: After incubation, the amount of phosphorylated substrate is quantified. For radioactive assays, this involves capturing the phosphorylated substrate on a membrane and measuring radioactivity.[17][23][24] For colorimetric or luminescent assays, a phospho-specific antibody is used to detect the phosphorylated substrate.[18][19][22]

  • Data Analysis: Compare the kinase activity in the different treatment groups to the vehicle control.

Western Blot for Phosphorylated CREB (p-CREB)

This method assesses the phosphorylation of CREB at Serine 133, a well-established downstream target of PKA, providing an in-cell measure of PKA activity.[25][26][27]

Protocol:

  • Protein Extraction: Culture and treat cells as previously described. Lyse the cells in RIPA buffer supplemented with phosphatase and protease inhibitors. Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[28]

  • Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated CREB (p-CREB Ser133) overnight at 4°C.[26]

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total CREB as a loading control.

    • Quantify the band intensities for p-CREB and total CREB using densitometry software.

    • Calculate the ratio of p-CREB to total CREB for each sample and normalize to the vehicle control.[27]

By following these detailed experimental protocols and comparing the results as outlined, researchers can generate robust and reliable data to unequivocally demonstrate that this compound selectively inhibits the EPAC2 pathway without impinging on PKA signaling. This level of specificity is essential for the precise elucidation of cAMP-mediated cellular processes.

References

Unveiling EPAC2: A Comparative Guide to Alternative Research Tools Beyond HJC0350

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the multifaceted role of Exchange Protein Directly Activated by cAMP 2 (EPAC2), the landscape of available molecular probes is expanding. While HJC0350 has been a valuable antagonist for delineating EPAC2 functions, a growing arsenal (B13267) of alternative small molecules offers distinct properties for a more nuanced interrogation of this key signaling protein. This guide provides an objective comparison of this compound with other EPAC2 modulators, supported by experimental data, to empower researchers in selecting the optimal tool for their specific experimental needs.

Performance Comparison of EPAC2 Modulators

The selection of a small molecule modulator is contingent on the desired experimental outcome—be it inhibition or activation—and the required specificity for EPAC2 over its isoform, EPAC1. The following table summarizes the quantitative performance of this compound and its alternatives.

CompoundTypeTarget(s)IC50 / AC50 (µM)Key Characteristics
This compound AntagonistEPAC20.3[1][2]Potent and highly selective for EPAC2 over EPAC1.
ESI-05 AntagonistEPAC2~0.4[3][4][5][6]Specific inhibitor of EPAC2; shows no significant inhibition of EPAC1 at effective concentrations.[3]
CE3F4 AntagonistEPAC1 > EPAC266 (for EPAC2)[7]Primarily an EPAC1 inhibitor, but exhibits antagonist activity against EPAC2 at higher concentrations. The (R)-enantiomer is more potent.
S-220 (Sp-8-BnT-cAMPS) AgonistEPAC20.1[8]Potent and selective activator of EPAC2 over EPAC1.[8][9][10]
S-223 (Sp-8-BnT-2'-O-Me-cAMPS) AgonistEPAC21.5[9]A derivative of S-220 with reduced potency for EPAC2 but improved discrimination against Protein Kinase A (PKA).[9] However, its efficacy in cell-based assays has been questioned.[10]

Delving into the EPAC2 Signaling Pathway

EPAC2 is a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2.[11] Upon binding of the second messenger cyclic AMP (cAMP), EPAC2 undergoes a conformational change that activates its GEF domain, leading to the exchange of GDP for GTP on Rap proteins. Activated Rap-GTP then engages downstream effectors to modulate a variety of cellular processes, including insulin (B600854) secretion, neurotransmitter release, and cell adhesion.[11][12][13]

EPAC2_Signaling_Pathway cluster_upstream Upstream Activation cluster_epac2 EPAC2 Activation cluster_downstream Downstream Effectors GPCR GPCR AC AC GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC EPAC2_inactive EPAC2 (Inactive) cAMP->EPAC2_inactive Binds to EPAC2_active EPAC2 (Active) EPAC2_inactive->EPAC2_active Conformational Change Rap1_GDP Rap1-GDP EPAC2_active->Rap1_GDP Activates (GEF) Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP GDP -> GTP Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors Activates Cellular_Responses Cellular Responses (e.g., Insulin Secretion, Neurotransmission) Downstream_Effectors->Cellular_Responses S220 S-220 S-223 S220->EPAC2_inactive Promotes activation This compound This compound This compound->EPAC2_inactive Inhibits activation

Figure 1. Simplified EPAC2 signaling cascade and points of intervention by small molecule modulators.

Key Experimental Methodologies

The characterization of EPAC2 modulators relies on robust and reproducible experimental protocols. Below are outlines of two key assays.

Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay directly measures the ability of EPAC2 to catalyze the exchange of GDP for GTP on its substrate, Rap1. A common method utilizes a fluorescently labeled GDP analog, such as MANT-GDP (N-Methylanthraniloyl-GDP).

Principle: Rap1 is pre-loaded with MANT-GDP. The fluorescence of MANT-GDP is significantly higher when it is bound to Rap1 compared to when it is free in solution. The GEF activity of EPAC2, stimulated by cAMP or an agonist, facilitates the release of MANT-GDP, which is then replaced by an excess of unlabeled GTP in the reaction buffer. This release leads to a decrease in fluorescence intensity over time, which is monitored using a fluorometer.

Protocol Outline:

  • Protein Preparation: Purified recombinant EPAC2 and Rap1 proteins are required.

  • MANT-GDP Loading: Rap1 is incubated with a molar excess of MANT-GDP in a low-magnesium buffer containing EDTA to facilitate nucleotide exchange. The reaction is stopped by the addition of excess MgCl2.

  • GEF Reaction: The MANT-GDP-loaded Rap1 is mixed with EPAC2, an excess of unlabeled GTP, and the test compound (agonist or antagonist) in a suitable reaction buffer.

  • Fluorescence Measurement: The decrease in MANT fluorescence is monitored over time at an excitation wavelength of ~360 nm and an emission wavelength of ~440 nm.

  • Data Analysis: The rate of fluorescence decay is proportional to the GEF activity of EPAC2. For inhibitors, the assay is performed in the presence of a fixed concentration of cAMP, and the IC50 is determined by measuring the inhibition of the GEF rate at various inhibitor concentrations. For activators, the EC50 (or AC50) is determined by measuring the stimulation of the GEF rate at various agonist concentrations.

GEF_Assay_Workflow Start Start Load_Rap1 Load Rap1 with MANT-GDP Start->Load_Rap1 Prepare_Reaction Prepare Reaction Mix: - MANT-GDP-Rap1 - EPAC2 - Excess GTP - Test Compound Load_Rap1->Prepare_Reaction Measure_Fluorescence Monitor Fluorescence Decay Over Time Prepare_Reaction->Measure_Fluorescence Analyze_Data Calculate GEF Rate and Determine IC50/AC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for a fluorescence-based GEF activity assay.
Förster Resonance Energy Transfer (FRET)-Based Competitive Binding Assay

This assay measures the ability of a test compound to compete with a fluorescently labeled cAMP analog for binding to the cyclic nucleotide-binding (CNB) domain of EPAC2.

Principle: A FRET pair is established, often using a fluorescently tagged EPAC2 protein (e.g., fused to Cyan Fluorescent Protein, CFP) as the donor and a fluorescently labeled cAMP analog (e.g., 8-NBD-cAMP) as the acceptor. When the fluorescent cAMP analog binds to the CFP-EPAC2, the donor and acceptor are in close proximity, resulting in FRET. The addition of a non-fluorescent competitor (the test compound) displaces the fluorescent cAMP analog, leading to a decrease in FRET.

Protocol Outline:

  • Reagent Preparation: Purified CFP-tagged EPAC2 and a fluorescent cAMP analog are required.

  • Assay Setup: CFP-EPAC2 is incubated with the fluorescent cAMP analog in a microplate well to establish a baseline FRET signal.

  • Competition: The test compound is added at various concentrations to the wells.

  • FRET Measurement: The plate is read on a FRET-capable microplate reader, measuring the emission of both the donor (CFP) and the acceptor upon excitation of the donor.

  • Data Analysis: The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the fluorescent cAMP analog by the test compound. The IC50 value is determined by plotting the FRET ratio against the concentration of the test compound.

Conclusion

The study of EPAC2 signaling is greatly facilitated by the availability of specific small molecule modulators. While this compound remains a potent and selective antagonist, researchers now have access to a broader toolkit. ESI-05 offers a comparable inhibitory profile, providing a valuable alternative for validating findings. For studies requiring the activation of EPAC2, S-220 stands out as a potent and selective agonist. The choice of compound should be guided by the specific research question, with careful consideration of the quantitative data and experimental context. The methodologies outlined here provide a foundation for the rigorous characterization of these and future EPAC2-targeting compounds, ultimately advancing our understanding of this crucial signaling pathway.

References

HJC0350: A Potent and Selective EPAC2 Antagonist for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to HJC0350 Specificity and Performance in Cellular and Biochemical Assays

In the landscape of cAMP signaling research, the development of specific pharmacological tools is paramount to dissecting the distinct roles of its downstream effectors, Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). This compound has emerged as a critical tool for researchers, offering high potency and selectivity for EPAC2, an isoform implicated in various physiological processes including insulin (B600854) secretion and neuronal signaling. This guide provides a comprehensive comparison of this compound with other EPAC inhibitors, supported by experimental data and detailed protocols to facilitate its effective use in a research setting.

Performance Comparison of EPAC Inhibitors

This compound distinguishes itself through its remarkable selectivity for EPAC2 over its isoform EPAC1 and the structurally related PKA. This specificity is crucial for attributing observed cellular effects directly to the inhibition of EPAC2. The following table summarizes the inhibitory potency (IC50) of this compound in comparison to other commonly used EPAC inhibitors, ESI-09 and CE3F4.

CompoundTarget(s)IC50 (EPAC1)IC50 (EPAC2)Selectivity Notes
This compound EPAC2 > 25 µM0.3 µM Highly selective for EPAC2; no significant inhibition of EPAC1 or PKA at effective concentrations.[1]
ESI-09EPAC1 and EPAC23.2 µM1.4 µMPan-EPAC inhibitor, also shows selectivity against PKA.[2]
CE3F4EPAC123 µM-Preferentially inhibits EPAC1.[3]

Elucidating the EPAC2 Signaling Pathway

This compound provides a means to investigate the specific contributions of the EPAC2 signaling cascade. Upon activation by cAMP, EPAC2 acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rap1. This activation triggers a conformational change in EPAC2, leading to the exchange of GDP for GTP on Rap1. Activated, GTP-bound Rap1 then engages downstream effectors to modulate a variety of cellular processes.

EPAC2_Signaling_Pathway cluster_upstream Upstream Activation cluster_epac2 EPAC2 Activation and Inhibition cluster_downstream Downstream Effectors GPCR GPCR AC AC GPCR->AC ATP ATP cAMP cAMP ATP->cAMP AC EPAC2_inactive EPAC2 (Inactive) cAMP->EPAC2_inactive EPAC2_active EPAC2 (Active) EPAC2_inactive->EPAC2_active cAMP Rap1_GDP Rap1-GDP (Inactive) EPAC2_active->Rap1_GDP GEF Activity This compound This compound This compound->EPAC2_inactive Inhibition Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors Cellular_Responses Cellular_Responses Downstream_Effectors->Cellular_Responses

EPAC2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To rigorously assess the specificity and efficacy of this compound, a series of well-controlled experiments are essential. The following protocols provide detailed methodologies for key assays.

Experimental Workflow for Assessing this compound Specificity

A logical workflow to confirm the specificity of this compound involves parallel assays to measure its effect on EPAC2, EPAC1, and PKA activity.

Experimental_Workflow cluster_assays Parallel Activity Assays Start Start: Treat cells/lysates with this compound EPAC2_Assay EPAC2 Activity Assay (e.g., FRET) Start->EPAC2_Assay EPAC1_Assay EPAC1 Activity Assay (e.g., FRET) Start->EPAC1_Assay PKA_Assay PKA Activity Assay (e.g., Kinase-Glo) Start->PKA_Assay Result_EPAC2 Significant Inhibition EPAC2_Assay->Result_EPAC2 Measure Inhibition Result_EPAC1 No Significant Inhibition EPAC1_Assay->Result_EPAC1 Measure Inhibition Result_PKA No Significant Inhibition PKA_Assay->Result_PKA Measure Inhibition Conclusion Conclusion: This compound is a specific EPAC2 inhibitor Result_EPAC2->Conclusion Result_EPAC1->Conclusion Result_PKA->Conclusion

Workflow for determining the specificity of this compound.
EPAC2 FRET-Based Activity Assay in Live Cells

This assay measures the conformational change in EPAC2 upon cAMP binding, which can be inhibited by this compound.

Materials:

  • HEK293 cells

  • EPAC2-FRET biosensor plasmid (e.g., CFP-EPAC2-YFP)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM reduced-serum medium

  • Complete cell culture medium (DMEM with 10% FBS)

  • This compound

  • Forskolin (adenylyl cyclase activator)

  • IBMX (phosphodiesterase inhibitor)

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader or microscope capable of FRET imaging

Protocol:

  • Cell Culture and Transfection:

    • Plate HEK293 cells in a 96-well plate or on glass-bottom dishes to achieve 70-80% confluency on the day of transfection.

    • Transfect cells with the EPAC2-FRET biosensor plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24-48 hours to allow for protein expression.

  • Cell Treatment:

    • Replace the culture medium with PBS or a suitable imaging buffer.

    • Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

    • Stimulate the cells with a combination of Forskolin (e.g., 25 µM) and IBMX (e.g., 100 µM) to induce cAMP production.

  • FRET Measurement:

    • Measure the fluorescence emission of the donor (CFP, ~475 nm) and acceptor (YFP, ~525 nm) fluorophores upon excitation of the donor (~430 nm).

    • Calculate the FRET ratio (e.g., YFP/CFP emission). A decrease in the FRET ratio indicates EPAC2 activation.

  • Data Analysis:

    • Normalize the FRET ratio changes to the baseline before stimulation.

    • Plot the dose-response curve for this compound inhibition and calculate the IC50 value.

In Vitro Rap1 Activation Assay (Pull-Down)

This assay directly measures the GEF activity of EPAC2 by quantifying the amount of active, GTP-bound Rap1.

Materials:

  • Purified recombinant EPAC2 and Rap1 proteins

  • This compound

  • cAMP

  • GTPγS (non-hydrolyzable GTP analog)

  • GDP

  • RalGDS-RBD agarose (B213101) beads (binds to active Rap1-GTP)

  • Lysis/Wash buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol)

  • Anti-Rap1 antibody

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Guanine Nucleotide Exchange Reaction:

    • In a microcentrifuge tube, combine purified Rap1 with GDP in an exchange buffer.

    • Add purified EPAC2 and varying concentrations of this compound.

    • Initiate the exchange reaction by adding cAMP and GTPγS.

    • Incubate at 30°C for a defined period (e.g., 30 minutes).

  • Pull-Down of Active Rap1:

    • Stop the reaction by placing the tubes on ice and adding ice-cold lysis buffer.

    • Add RalGDS-RBD agarose beads to each tube and incubate for 1 hour at 4°C with gentle rotation to pull down Rap1-GTPγS.

    • Wash the beads several times with lysis/wash buffer to remove non-specific binding.

  • Detection of Activated Rap1:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-Rap1 antibody to detect the amount of activated Rap1 pulled down.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Determine the inhibitory effect of this compound on EPAC2-mediated Rap1 activation.

In Vitro PKA Kinase Activity Assay (Kinase-Glo®)

This assay is a crucial control experiment to demonstrate the selectivity of this compound for EPAC2 over PKA.

Materials:

  • Purified PKA catalytic subunit

  • PKA-specific substrate (e.g., Kemptide)

  • This compound

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Luminometer

Protocol:

  • Kinase Reaction Setup:

    • In a white, opaque 96-well plate, set up the kinase reaction including PKA enzyme, its specific substrate, and the appropriate kinase reaction buffer.

    • Add varying concentrations of this compound or a known PKA inhibitor (e.g., H-89) as a positive control.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 30 minutes).

  • ATP Detection:

    • Add an equal volume of Kinase-Glo® reagent to each well. This reagent contains luciferase and luciferin, which produce light in the presence of ATP.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence in each well using a luminometer. The luminescent signal is inversely proportional to the kinase activity (as ATP is consumed).

  • Data Analysis:

    • Calculate the percentage of PKA inhibition for each concentration of this compound.

    • Confirm that this compound does not significantly inhibit PKA activity at concentrations that effectively block EPAC2.

By employing these methodologies and comparative data, researchers can confidently utilize this compound to elucidate the specific roles of EPAC2 in their biological systems of interest, contributing to a deeper understanding of cAMP-mediated signaling pathways.

References

Comparative Selectivity Analysis of HJC0350: A Potent EPAC2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the selectivity profile of HJC0350, a potent and specific antagonist of Exchange protein directly activated by cAMP 2 (EPAC2). While not a traditional kinase inhibitor, this compound's remarkable selectivity against other cyclic AMP (cAMP) binding proteins, such as EPAC1 and Protein Kinase A (PKA), makes it a valuable tool for researchers in cell signaling and drug discovery. This document presents key experimental data, detailed protocols, and visual representations of the underlying biological and experimental frameworks.

Data Summary: this compound Selectivity Profile

The following table summarizes the inhibitory activity of this compound against EPAC2, EPAC1, and PKA, highlighting its potent and selective action on EPAC2.

TargetAssay TypeMetricThis compound ValueComparator (cAMP) ValueFold Selectivity (vs. cAMP)
EPAC2 8-NBD-cAMP Binding AssayIC500.3 µM[1][2][3]40 µM[1]~133-fold more potent[1][3]
EPAC1 Rap1-GDP Exchange AssayActivityNo inhibition at 25 µM[1][3]-Highly Selective[4][5]
PKA PKA Activation AssayActivityNo inhibition[1][3][4]-Highly Selective[1][3][4]

Experimental Methodologies

The selectivity of this compound was determined using a combination of in vitro biochemical and cell-based assays. The core methodologies are detailed below.

8-NBD-cAMP Competitive Binding Assay

This assay quantifies the ability of a compound to compete with a fluorescent cAMP analog, 8-NBD-cAMP, for binding to the recombinant EPAC2 protein.

  • Reagents : Recombinant EPAC2 protein, 8-NBD-cAMP, this compound, and a suitable assay buffer.

  • Procedure :

    • A fixed concentration of recombinant EPAC2 is incubated with 8-NBD-cAMP.

    • Increasing concentrations of this compound are added to the reaction mixture.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The fluorescence polarization or a similar detection method is used to measure the amount of 8-NBD-cAMP bound to EPAC2.

  • Data Analysis : The IC50 value, the concentration of this compound that displaces 50% of the bound 8-NBD-cAMP, is calculated from the dose-response curve.

Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay measures the ability of EPAC1 and EPAC2 to catalyze the exchange of GDP for GTP on the small G-protein Rap1.

  • Reagents : Recombinant EPAC1 or EPAC2, Rap1 loaded with a fluorescent GDP analog (e.g., mant-GDP), GTP, cAMP, and this compound.

  • Procedure :

    • EPAC1 or EPAC2 is incubated with Rap1-mant-GDP in the presence of cAMP to stimulate GEF activity.

    • This compound is added at a specific concentration (e.g., 25 µM) to assess its inhibitory effect.

    • The exchange of mant-GDP for GTP is monitored by a decrease in fluorescence intensity over time.

  • Data Analysis : The rate of GDP exchange is compared between samples with and without this compound to determine the extent of inhibition.

Cell-Based FRET Assay for EPAC Activity

This assay utilizes a genetically encoded Fluorescence Resonance Energy Transfer (FRET) biosensor for EPAC1 or EPAC2 expressed in cells (e.g., HEK293) to monitor EPAC activation in a live-cell context.

  • Cell Line : HEK293 cells stably expressing an EPAC1- or EPAC2-based FRET sensor.

  • Procedure :

    • Cells are pre-treated with this compound (e.g., 10 µM) or a vehicle control.

    • EPAC activation is induced using a cell-permeable cAMP analog, such as 007-AM.[1]

    • Changes in the FRET signal, indicating a conformational change in the EPAC sensor upon cAMP binding, are measured using fluorescence microscopy.

  • Data Analysis : The FRET ratio change in this compound-treated cells is compared to that in control cells to assess the inhibition of EPAC activation.[2]

Visualized Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.

G cluster_0 Experimental Workflow: this compound Selectivity Profiling reagents Prepare Reagents (EPAC proteins, this compound, etc.) binding_assay 8-NBD-cAMP Competitive Binding Assay (Target: EPAC2) reagents->binding_assay gef_assay Guanine Nucleotide Exchange Factor (GEF) Activity Assay (Targets: EPAC1, EPAC2) reagents->gef_assay fret_assay Cell-Based FRET Assay (Targets: EPAC1, EPAC2) reagents->fret_assay data_analysis Data Analysis (IC50, % Inhibition) binding_assay->data_analysis gef_assay->data_analysis fret_assay->data_analysis selectivity_determination Determine Selectivity Profile data_analysis->selectivity_determination

Caption: Workflow for determining this compound selectivity.

G cluster_1 EPAC2 Signaling Pathway and Point of this compound Inhibition GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC converts EPAC2 EPAC2 cAMP->EPAC2 activates Rap1 Rap1 Activation EPAC2->Rap1 This compound This compound This compound->EPAC2 inhibits Downstream Downstream Effectors Rap1->Downstream

Caption: this compound inhibits the EPAC2 signaling pathway.

Conclusion

The experimental data robustly demonstrates that this compound is a highly potent and selective antagonist of EPAC2. Its lack of activity against the closely related EPAC1 and the canonical cAMP-dependent protein kinase, PKA, underscores its specificity. This makes this compound an invaluable chemical probe for elucidating the specific physiological and pathological roles of EPAC2 in various cellular processes. Researchers can confidently utilize this compound to dissect EPAC2-mediated signaling pathways without the confounding off-target effects on other major cAMP sensors.

References

Safety Operating Guide

Navigating the Disposal of HJC0350: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential safety and logistical information for the handling and disposal of HJC0350, a potent and specific EPAC2 antagonist.

While specific disposal instructions for this compound are not publicly available, a conservative and compliant approach is to treat it as a potentially hazardous chemical waste. This necessitates adherence to established laboratory protocols for chemical waste management. The following procedures are based on general best practices for laboratory chemical disposal.

Chemical and Physical Properties of this compound

A clear understanding of the properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C₁₅H₁₉NO₂S
Molecular Weight 277.38 g/mol
Appearance Solid
Solubility Soluble in DMSO and ethanol. Insoluble in water.
Storage Recommended to be stored at +4°C for short-term and -20°C or -80°C for long-term.

Experimental Protocols for Safe Disposal

The following step-by-step guide outlines the recommended procedure for the disposal of this compound. This protocol is designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Step 1: Waste Identification and Classification

  • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), as chemical waste.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on classifying this type of compound.

Step 2: Personal Protective Equipment (PPE)

  • Always wear appropriate PPE when handling this compound waste, including:

    • Safety glasses or goggles

    • Chemical-resistant gloves (nitrile or neoprene)

    • A lab coat

Step 3: Waste Segregation and Collection

  • Solid Waste:

    • Collect unused or expired this compound powder in a dedicated, clearly labeled, and sealable waste container.

    • Place all disposables contaminated with this compound (e.g., weigh boats, contaminated gloves, wipes) into the same container.

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled waste container.

    • Do not mix this compound solutions with other incompatible chemical wastes. Consult your institution's chemical compatibility chart.

  • Empty Containers:

    • Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected as chemical waste.

    • After rinsing, deface the label and dispose of the container according to your institution's guidelines for clean glass or plastic recycling.

Step 4: Labeling and Storage

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Store the waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Ensure the storage area has secondary containment to prevent spills.

Step 5: Final Disposal

  • Arrange for the pickup and disposal of the this compound waste through your institution's licensed hazardous waste management vendor.

  • Do not dispose of this compound down the drain or in the regular trash.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

HJC0350_Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Labeling cluster_final_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid rinse_container Triple-Rinse with Solvent empty_container->rinse_container store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Waste rinse_container->collect_rinsate deface_label Deface Label rinse_container->deface_label collect_rinsate->collect_liquid dispose_container Dispose of Clean Container per Institutional Guidelines deface_label->dispose_container ehs_pickup Arrange for EHS/ Licensed Vendor Pickup store_waste->ehs_pickup

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety and disposal guidelines.

Essential Safety and Logistical Guidance for Handling HJC0350

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides critical, immediate safety and logistical information for the proper handling, storage, and disposal of HJC0350, a potent and selective EPAC2 inhibitor. Adherence to these guidelines is paramount to ensure laboratory safety and maintain the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to utilize appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on guidance from safety data sheets.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses or gogglesMust be worn to prevent eye contact.
Hands Chemical-resistant glovesNeoprene or other suitable protective gloves should be worn.
Body Laboratory coatA standard lab coat is required to protect against skin contact.
Respiratory NIOSH full-face respirator with carbon cartridgesRecommended when working in a poorly ventilated area.

Operational and Disposal Plans

Proper operational procedures and waste disposal are crucial for the safe and compliant use of this compound.

Handling and Storage
  • Ventilation: Use this compound in a well-ventilated area. A chemical fume hood is recommended for all procedures involving this compound.

  • Storage: Store this compound in a cool, dry place away from direct sunlight. The solid powder is stable for extended periods when stored at -20°C.[1] Stock solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[1]

  • General Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

Spill Management

In the event of a spill, follow these procedures to ensure a safe and effective cleanup:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate and Secure: Evacuate the immediate area if necessary and restrict access.

  • Don PPE: Before attempting cleanup, don the appropriate personal protective equipment as outlined in the table above.

  • Containment: For liquid spills, use an absorbent material like sand or vermiculite (B1170534) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Cleanup:

    • Liquid Spills: Absorb the spill with inert material and place it in a sealed container for disposal.

    • Solid Spills: Carefully transfer the spilled solid into a labeled, sealed container.

  • Decontamination: Clean the spill area with a suitable solvent or detergent, followed by a water rinse.

  • Waste Disposal: All contaminated materials, including absorbent pads, gloves, and cleaning materials, must be disposed of as hazardous waste according to local, state, and federal regulations.

Disposal Plan

Unused this compound and any associated contaminated waste must be treated as hazardous waste.

  • Unused Product: Dispose of unused this compound in its original container or a suitable, labeled hazardous waste container.

  • Contaminated Materials: All disposable labware, gloves, and other materials that have come into contact with this compound should be collected in a designated, sealed hazardous waste bag or container.

  • Disposal Vendor: Arrange for a licensed hazardous waste disposal company to collect and dispose of all this compound waste in accordance with all applicable regulations.

Signaling Pathway and Experimental Protocols

This compound is a potent and selective inhibitor of EPAC2 (Exchange Protein Directly Activated by cAMP 2), a guanine (B1146940) nucleotide exchange factor for the small GTPases Rap1 and Rap2.[2] Understanding its mechanism of action is key to its application in research.

EPAC2 Signaling Pathway

The following diagram illustrates the canonical EPAC2 signaling pathway and the point of inhibition by this compound.

EPAC2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Ligand Binding cAMP cAMP AC->cAMP ATP to cAMP EPAC2 EPAC2 cAMP->EPAC2 Activation Rap1_GDP Rap1-GDP EPAC2->Rap1_GDP GEF Activity This compound This compound This compound->EPAC2 Inhibition Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP GDP/GTP Exchange Downstream Downstream Effectors Rap1_GTP->Downstream Signal Transduction

Caption: EPAC2 signaling pathway and this compound inhibition.

Key Experimental Protocols

The following are detailed methodologies for common experiments utilizing this compound.

In Vitro Cell-Based Assay to Measure EPAC2 Inhibition

This protocol describes how to assess the inhibitory effect of this compound on EPAC2 activation in a cellular context using a FRET-based sensor.

  • Cell Culture:

    • Culture HEK293 cells stably expressing an EPAC2 FRET sensor (e.g., EPAC2-camps) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Plating:

    • Seed the cells in a 96-well, black-walled, clear-bottom plate at a density of 5 x 10⁴ cells per well.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution). The final DMSO concentration should be kept below 0.1%.

    • Remove the culture medium from the cells and wash once with the assay buffer.

    • Add the this compound dilutions to the wells and incubate for 30 minutes at 37°C.

  • EPAC2 Activation and FRET Measurement:

    • Prepare a solution of an EPAC agonist (e.g., 8-pCPT-2'-O-Me-cAMP) in the assay buffer.

    • Add the EPAC agonist to the wells to stimulate EPAC2 activation.

    • Immediately measure the FRET signal using a plate reader equipped for ratiometric FRET measurements (e.g., excitation at 430 nm, emission at 475 nm and 535 nm).

    • Record FRET ratios over time to monitor the kinetics of EPAC2 activation.

  • Data Analysis:

    • Calculate the change in FRET ratio in response to the EPAC agonist in the presence and absence of this compound.

    • Plot the dose-response curve for this compound and determine the IC₅₀ value.

In Vivo Protocol for Assessing the Effect of this compound in a Mouse Model

This protocol provides a general framework for administering this compound to mice to study its in vivo effects. Note: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Animal Model:

    • Use an appropriate mouse strain for the research question (e.g., a model of a disease where EPAC2 is implicated).

    • Acclimate the animals to the housing conditions for at least one week before the experiment.

  • Formulation of this compound for In Vivo Administration:

    • Prepare a vehicle solution suitable for the chosen route of administration (e.g., intraperitoneal, oral). A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • Dissolve this compound in the vehicle to the desired final concentration. Ensure the solution is clear and free of precipitates.

  • Administration:

    • Divide the animals into experimental groups (e.g., vehicle control, different doses of this compound).

    • Administer this compound or the vehicle to the mice according to the experimental design (e.g., once daily for a specified number of days). The volume of administration should be based on the animal's body weight.

  • Monitoring and Endpoint Analysis:

    • Monitor the animals regularly for any signs of toxicity or adverse effects.

    • At the end of the treatment period, collect relevant tissues or perform behavioral tests to assess the effects of this compound.

    • Analyze the collected samples using appropriate techniques (e.g., Western blotting, immunohistochemistry, qPCR) to measure changes in downstream targets of EPAC2 signaling.

  • Data Analysis:

    • Statistically analyze the data to determine the significance of the observed effects of this compound compared to the vehicle control group.

References

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体外研究产品的免责声明和信息

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